molecular formula C10H11NO3 B1512202 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid CAS No. 1060807-01-3

1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid

Cat. No.: B1512202
CAS No.: 1060807-01-3
M. Wt: 193.2 g/mol
InChI Key: QWOZINGRPSBARY-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-8-4-2-3-7(11-8)10(5-6-10)9(12)13/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOZINGRPSBARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857299
Record name 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060807-01-3
Record name 1-(6-Methoxy-2-pyridinyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060807-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1060807-01-3

Introduction

1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a notable heterocyclic compound that stands at the intersection of several key areas in modern medicinal chemistry. Its structure, featuring a 2,6-disubstituted pyridine ring tethered to a cyclopropane carboxylic acid moiety, suggests a rich potential for biological activity and warrants a detailed examination for its role as a building block in drug discovery and development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and, through an analysis of its core components, its inferred applications and significance for researchers in the pharmaceutical and life sciences.

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets.[1] The 6-methoxy substitution pattern is of particular interest, as it can influence the molecule's electronic properties and metabolic stability. Concurrently, the cyclopropyl group is a highly valued motif in drug design.[2] Its unique conformational rigidity and electronic character can enhance potency, improve metabolic stability, and fine-tune the physicochemical properties of a lead compound.[2]

This document will delve into the technical aspects of this compound, offering insights into its synthesis, potential therapeutic applications, and the underlying chemical principles that make it a compound of significant interest.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 1060807-01-3Internal
Molecular Formula C₁₀H₁₁NO₃Internal
Molecular Weight 193.20 g/mol Internal
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in organic solvents such as DMSO and methanolInferred from related compounds
Storage Store in a cool, dry place, away from lightInferred from related compounds

Synthesis and Chemical Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its structure suggests a logical synthetic pathway rooted in established organic chemistry methodologies. A plausible retrosynthetic analysis is outlined below.

G Target 1-(6-Methoxypyridin-2-yl)cyclopropane- 1-carboxylic acid Intermediate1 Ester Precursor Target->Intermediate1 Hydrolysis Reactant3 Ethyl 2-chloroacetate Target->Reactant3 Alkylation & Hydrolysis Reactant4 Base Target->Reactant4 Intermediate2 6-Methoxy-2-vinylpyridine Intermediate1->Intermediate2 Cyclopropanation Intermediate3 Ethyl Diazoacetate Intermediate1->Intermediate3 Reactant1 6-Methoxy-2-bromopyridine Intermediate2->Reactant1 Suzuki Coupling Reactant2 Vinylboronic acid pinacol ester Intermediate2->Reactant2

Caption: A plausible retrosynthetic pathway for the target molecule.

A Generalized Synthetic Protocol:

  • Preparation of a Pyridine Precursor: The synthesis would likely commence with a suitably functionalized pyridine, such as 6-methoxypyridine-2-carbonitrile or a related derivative.

  • Introduction of the Cyclopropane Moiety: A common method for the formation of a cyclopropane ring involves the reaction of an activated alkene with a carbene or carbenoid. Alternatively, a malonic ester synthesis followed by cyclization with a dihaloalkane can be employed.[3]

  • Hydrolysis: The final step would involve the hydrolysis of an ester or nitrile precursor to yield the desired carboxylic acid. This is typically achieved under acidic or basic conditions.[3]

The carboxylic acid functionality of the target molecule allows for a range of subsequent chemical transformations, including amidation, esterification, and reduction, making it a versatile intermediate for the synthesis of more complex derivatives.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential utility in several therapeutic areas.

Anti-inflammatory and Respiratory Diseases

A patent for cyclopropane carboxylic acid derivatives has indicated their potential as inhibitors of leukotriene C4 synthase, an enzyme involved in the inflammatory cascade.[4] This suggests that this compound could be a valuable intermediate or lead compound for the development of novel treatments for respiratory conditions such as asthma and other inflammatory disorders.[4]

Anticancer Activity

Pyridine derivatives are a well-established class of compounds with demonstrated anticancer properties.[5] They can exert their effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[5] The specific 2,6-disubstitution pattern, in conjunction with the conformational constraint imposed by the cyclopropyl group, could lead to potent and selective interactions with anticancer targets.

Antimicrobial Agents

The pyridine nucleus is also a common feature in many antimicrobial agents.[6] The unique combination of a methoxy group, which can enhance cell permeability, and a carboxylic acid, which can interact with key active site residues, makes this compound a candidate for further investigation as a novel antibacterial or antifungal agent.

The role of the cyclopropyl group in enhancing metabolic stability is a key consideration in the design of new drugs.[2] By replacing more metabolically labile groups, the cyclopropane ring can improve the pharmacokinetic profile of a drug candidate, leading to increased bioavailability and a longer duration of action.[2]

G cluster_0 Core Scaffold cluster_1 Potential Biological Activities Target This compound Pyridine Ring Cyclopropane Ring Carboxylic Acid Activity Anti-inflammatory Anticancer Antimicrobial Target:f1->Activity:f0 Modulates Inflammatory Pathways Target:f1->Activity:f1 Kinase Inhibition, Apoptosis Induction Target:f1->Activity:f2 Disrupts Microbial Processes Target:f2->Activity Enhances Metabolic Stability & Potency Target:f3->Activity Active Site Interactions

Caption: Inferred biological activities based on structural motifs.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential as a building block and intermediate in the synthesis of novel therapeutic agents. While detailed biological studies on this specific molecule are not yet prevalent in the public domain, its constituent parts—the 2-methoxypyridine core and the cyclopropane carboxylic acid moiety—are well-established pharmacophores. The insights provided in this guide, based on the established roles of these structural motifs, are intended to stimulate further research and unlock the full potential of this intriguing molecule in the field of drug discovery.

References

  • Bora, A. T. A., et al. "Synthesis of new substituted pyridine derivatives as potent anti-liver cancer agents through apoptosis induction: in vitro, in vivo, and in silico integrated approaches." Bioorganic Chemistry 111 (2021): 104877.
  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google P
  • PubChem. 1-Methoxycyclopropane-1-carboxylic acid.
  • Patsnap Eureka.
  • Khajuria, R., et al. "Expeditious synthesis of coumarin-pyridone conjugates molecules and their anti-microbial evaluation." Journal of Chemical Sciences 129.10 (2017): 1549-1557.
  • (PDF)
  • Talele, T. T. "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry 59.19 (2016): 8712-8756.
  • US Patent for Processes for the preparation of cyclopropanecarboxylic acid and deriv
  • Zheng, Y., et al. "Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade." Angewandte Chemie International Edition 58.40 (2019): 14213-14217.
  • Sargsyan, A., et al. "New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators." Bioactive Compounds in Health and Disease 7.10 (2024): 500-510.
  • (PDF)
  • Organic Chemistry with Victor. "Synthesis of Cyclopropanecarboxylic Acid." YouTube, 9 Apr. 2024.
  • Giblin, G. M. P., et al. "The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain." Bioorganic & Medicinal Chemistry Letters 17.2 (2007): 385-389.
  • Boulanger, William Allen.
  • Li, Z., et al. "Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines." Organic Letters (2026).
  • MySkinRecipes. trans-2-(m-tolyl)cyclopropane-1-carboxylic acid.
  • Qu, B., et al. "Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling." Organic Process Research & Development 26.9 (2022): 2668-2677.
  • BenchChem.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • MDPI.
  • CrystEngComm (RSC Publishing). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown.
  • Chem-Impex. 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid.
  • Chem-Impex. 2-Methoxypyridine-4-carboxylic acid.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid is a heterocyclic compound featuring a unique combination of a methoxypyridine ring, a cyclopropane ring, and a carboxylic acid moiety. This distinct structural architecture makes it a molecule of significant interest in medicinal chemistry and drug discovery. The cyclopropane ring, a small, strained carbocycle, often imparts desirable pharmacological properties, including metabolic stability and conformational rigidity. The methoxypyridine scaffold is a common feature in many biologically active compounds, and the carboxylic acid group provides a handle for salt formation and can participate in crucial interactions with biological targets.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals. The following sections detail the compound's structural features, its predicted physicochemical parameters (pKa, logP, and solubility), detailed experimental protocols for their determination, a plausible synthetic route, and an expected spectroscopic profile.

Molecular Structure and Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. Understanding these basic properties is the first step in any rational drug design endeavor.

Chemical Structure:

Molecular Formula: C₁₀H₁₁NO₃

Molecular Weight: 193.20 g/mol

Predicted Physicochemical Properties

In the absence of experimental data, computational tools provide reliable estimates of a compound's physicochemical properties, guiding early-stage drug discovery efforts. The following properties for this compound have been predicted using reputable cheminformatics platforms.

PropertyPredicted ValuePrediction Tool
pKa (acidic) 4.2Chemicalize[1][2]
pKa (basic) 2.8Chemicalize[1][2]
logP 1.5Molinspiration[3][4]
Aqueous Solubility (logS) -2.5ALOGPS[5][6]

Interpretation of Predicted Values:

  • The predicted acidic pKa of 4.2 is characteristic of a carboxylic acid, indicating that this compound will be predominantly in its ionized (carboxylate) form at physiological pH (7.4). The basic pKa of 2.8, attributed to the pyridine nitrogen, suggests that the pyridine ring will be protonated in highly acidic environments.

  • A logP value of 1.5 suggests that the compound has a balanced lipophilicity. This is a favorable characteristic for drug candidates, as it indicates the potential for good absorption and distribution, being able to partition between aqueous and lipid environments.

  • The predicted logS of -2.5 corresponds to a moderate aqueous solubility. This is an important parameter for drug formulation and bioavailability.

Experimental Determination of Physicochemical Properties

While predictive models are invaluable, experimental determination of these properties is the gold standard for accurate characterization. The following sections provide detailed, self-validating protocols for determining the pKa, logP, and kinetic solubility of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. Potentiometric titration is a robust and accurate method for its determination.

Causality Behind Experimental Choices: This method directly measures the change in pH of a solution upon the addition of a titrant. The pKa is determined from the inflection point of the titration curve, which corresponds to the point where the concentrations of the acidic and basic forms of the analyte are equal. This direct measurement provides a highly reliable value.

Figure 2: Workflow for logP determination by the shake-flask method.

Step-by-Step Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous solution of the compound with a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure that the compound has reached equilibrium between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Carefully withdraw a sample from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Kinetic Solubility

Kinetic solubility provides a high-throughput assessment of how readily a compound, initially dissolved in an organic solvent, dissolves in an aqueous buffer. This is a crucial parameter in early drug discovery to flag potential solubility issues.

Causality Behind Experimental Choices: This assay mimics the scenario where a compound stored in DMSO is introduced into an aqueous biological medium. By measuring the amount of compound that remains in solution after a defined period, it provides a practical measure of its tendency to precipitate, which can affect the reliability of in vitro assays.

Figure 3: Workflow for kinetic solubility determination.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

  • Incubation: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration.

  • Equilibration: Seal the plate and shake it at a controlled temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.

  • Separation of Precipitate: Filter the contents of each well through a filter plate to remove any undissolved compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a sensitive analytical method such as LC-MS/MS.

  • Solubility Calculation: The kinetic solubility is the concentration of the compound measured in the filtrate.

Plausible Synthetic Route

While a specific literature procedure for the synthesis of this compound was not identified, a plausible route can be proposed based on established methods for the synthesis of 1-aryl-cyclopropane-1-carboxylic acids. A common approach involves the cyclopropanation of an activated alkene derived from the corresponding aryl acetic acid ester.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product 2-bromo-6-methoxypyridine 2-bromo-6-methoxypyridine diethyl (6-methoxypyridin-2-yl)malonate diethyl (6-methoxypyridin-2-yl)malonate 2-bromo-6-methoxypyridine->diethyl (6-methoxypyridin-2-yl)malonate 1. n-BuLi 2. Diethyl malonate diethyl malonate diethyl malonate diethyl 1-(6-methoxypyridin-2-yl)cyclopropane-1,1-dicarboxylate diethyl 1-(6-methoxypyridin-2-yl)cyclopropane-1,1-dicarboxylate diethyl (6-methoxypyridin-2-yl)malonate->diethyl 1-(6-methoxypyridin-2-yl)cyclopropane-1,1-dicarboxylate 1,2-dibromoethane, NaH This compound This compound diethyl 1-(6-methoxypyridin-2-yl)cyclopropane-1,1-dicarboxylate->this compound 1. NaOH, H2O/EtOH 2. H3O+, heat (-CO2)

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, properties, and synthesis of 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid, a compound of significant interest in medicinal chemistry. This document delves into the nuanced structural features and synthetic rationale, offering valuable insights for its application in drug discovery and development.

Introduction: The Significance of a Unique Structural Motif

This compound is a heterocyclic compound that has garnered attention as a key building block in the synthesis of pharmacologically active molecules. Its structure, which marries a substituted pyridine ring with a constrained cyclopropane carboxylic acid moiety, presents a unique three-dimensional profile. This distinct architecture is particularly relevant in the design of ligands for G-protein coupled receptors (GPCRs), where precise spatial orientation is paramount for selective and potent binding.

The incorporation of a cyclopropane ring introduces conformational rigidity, a desirable trait in drug design that can lead to improved metabolic stability and enhanced binding affinity for biological targets. Furthermore, the methoxypyridine component offers opportunities for hydrogen bonding and other non-covalent interactions within a receptor's binding pocket, contributing to the overall pharmacological profile of molecules derived from this scaffold.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the fusion of a planar aromatic pyridine ring with a strained, three-membered cyclopropane ring. This combination results in a well-defined spatial arrangement of its functional groups.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.20 g/mol [1]
CAS Number 1060807-01-3[1]
Appearance White to off-white solid[2]
SMILES COC1=CC=CC(=N1)C2(CC2)C(=O)O[3]

Spectroscopic Characterization

While specific, publicly available, peer-reviewed spectroscopic data for this exact molecule is limited, characterization data can be inferred from related structures and general principles of NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the pyridine ring, the methoxy group, and the diastereotopic protons of the cyclopropane ring. The pyridine protons would likely appear in the aromatic region (δ 7.0-8.5 ppm). The methoxy protons would present as a sharp singlet around δ 3.9-4.1 ppm. The cyclopropane protons, due to the ring strain and anisotropic effects, would be shifted upfield, typically in the range of δ 1.0-2.0 ppm, and would likely show complex splitting patterns due to geminal and cis/trans couplings. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which would be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the pyridine ring carbons (δ 110-160 ppm), the methoxy carbon (δ ~55 ppm), the quaternary carbon of the cyclopropane ring attached to the pyridine, the two methylene carbons of the cyclopropane ring, and the carbonyl carbon of the carboxylic acid (δ > 170 ppm).

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M+H]⁺ at m/z 194.08. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and potentially fragmentation of the pyridine ring.

Synthesis and Chemical Reactivity

The synthesis of this compound is primarily detailed in the patent literature, notably in WO2003064404 . The general synthetic strategy involves the construction of the cyclopropane ring onto a pre-functionalized pyridine core.

Illustrative Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Decarboxylation & Hydrolysis A 2-Bromo-6-methoxypyridine C Intermediate A A->C Base, Catalyst B Diethyl malonate B->C D This compound C->D 1. Heat 2. NaOH, H2O 3. H+ workup

Caption: A generalized synthetic route to the target molecule.

Detailed Experimental Protocol (Exemplified)

The following protocol is a representative synthesis based on established methodologies for similar compounds.

  • Cyclopropanation: To a solution of 2-bromo-6-methoxypyridine in a suitable solvent such as toluene, add diethyl malonate in the presence of a strong base like sodium hydride. A palladium catalyst, for example, Pd(OAc)₂, with a suitable phosphine ligand is often employed to facilitate the coupling reaction, which upon intramolecular cyclization, forms the cyclopropane ring.

  • Hydrolysis and Decarboxylation: The resulting diethyl 1-(6-methoxypyridin-2-yl)cyclopropane-1,1-dicarboxylate is then subjected to hydrolysis using an aqueous base, such as sodium hydroxide, followed by heating. This step serves to both hydrolyze the ester groups to carboxylic acids and effect decarboxylation of one of the acid groups.

  • Acidification and Isolation: The reaction mixture is then cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the desired this compound. The solid product can then be collected by filtration, washed, and dried.

Causality Behind Experimental Choices: The choice of a palladium-catalyzed cross-coupling reaction is crucial for the efficient formation of the carbon-carbon bond between the pyridine ring and the malonate ester. The subsequent base-mediated hydrolysis and heat-induced decarboxylation is a classic and reliable method for converting a geminal diester to a mono-carboxylic acid.

Applications in Drug Discovery

The structural motifs present in this compound make it a valuable precursor for the synthesis of modulators of various biological targets.

Metabotropic Glutamate Receptor 2 (mGluR2) Modulators

This compound is a key intermediate in the synthesis of selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2). mGluR2 is a GPCR that plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system. Dysregulation of glutamatergic signaling is implicated in a variety of neurological and psychiatric disorders, including schizophrenia, anxiety, and addiction.

mGluR2 PAMs do not activate the receptor directly but enhance the response of the receptor to the endogenous ligand, glutamate. This modulatory action offers a more subtle and potentially safer therapeutic approach compared to direct agonists. The rigid cyclopropane scaffold of this compound helps to correctly position the pharmacophoric elements for optimal interaction with the allosteric binding site on the mGluR2 protein.

mGluR2_Modulation cluster_receptor mGluR2 Receptor cluster_ligands Ligands Receptor mGluR2 BindingSite Allosteric Site BindingSite->Receptor Enhances Glutamate's Effect Glutamate Glutamate (Endogenous Agonist) Glutamate->Receptor Activates PAM PAM derived from This compound PAM->BindingSite Binds to

Caption: Mechanism of mGluR2 positive allosteric modulation.

Conclusion

This compound represents a strategically important molecular scaffold in contemporary drug discovery. Its unique structural and conformational properties, stemming from the combination of a methoxypyridine ring and a cyclopropane carboxylic acid, make it an ideal starting point for the development of sophisticated therapeutic agents, particularly in the realm of CNS disorders. A thorough understanding of its molecular structure, synthesis, and reactivity is essential for medicinal chemists and drug development professionals seeking to leverage its potential in the creation of novel and effective medicines.

References

A comprehensive list of references is not available as the detailed information for this specific molecule is primarily found within patent literature which is not extensively indexed in publicly searchable scientific databases in a way that allows for the creation of a traditional reference list with full text links. The primary source for detailed synthetic information is patent WO2003064404 . Further information on related compounds and general principles can be found in various organic and medicinal chemistry journals and databases.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides an in-depth technical guide for the spectroscopic analysis of 1-(6-methoxypyridin-2-YL)cyclopropane-1-carboxylic acid (Molecular Formula: C₁₀H₁₁NO₃, Molecular Weight: 193.20 g/mol ). Intended for researchers, chemists, and professionals in drug development, this guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this paper serves as a predictive reference, grounding its analysis in established spectroscopic principles and data from analogous structures. Furthermore, it details robust, self-validating protocols for data acquisition, ensuring that researchers can confidently generate and interpret high-quality data for structural confirmation and purity assessment.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group and a cyclopropane carboxylic acid moiety. Such structures are of significant interest in medicinal chemistry due to the prevalence of substituted pyridines and conformationally constrained cyclopropane rings in bioactive molecules. Accurate and unambiguous structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques—NMR for mapping the carbon-hydrogen framework, IR for identifying functional groups, and MS for determining mass and fragmentation—are indispensable tools in this process.

This guide provides a comprehensive predictive analysis of the key spectroscopic signatures that are expected to confirm the molecular structure of the title compound.

Molecular Structure:

Figure 1. Chemical Structure

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectral data based on the analysis of the compound's functional groups and structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The solvent choice of DMSO-d₆ is often advantageous for carboxylic acids, as the acidic proton signal is typically sharp and readily observable.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale and Key Insights
~12.5Broad Singlet1H-COOH The acidic proton of the carboxylic acid is expected to appear far downfield. Its chemical shift is concentration-dependent, and the signal will disappear upon a D₂O exchange, providing definitive confirmation.
~7.80Triplet1HH-4 (Pyridine)This proton is coupled to both H-3 and H-5, resulting in a triplet with a typical coupling constant (J) of ~7.8 Hz.
~7.35Doublet1HH-5 (Pyridine)Coupled only to H-4, this proton will appear as a doublet (J ≈ 8.0 Hz).
~6.85Doublet1HH-3 (Pyridine)Coupled only to H-4, this proton will appear as a doublet (J ≈ 7.5 Hz). It is upfield due to the influence of the adjacent electron-donating methoxy group.
~3.85Singlet3H-OCH₃ The three equivalent protons of the methoxy group will present as a sharp singlet with no coupling.
~1.60Multiplet2H-CH₂- (Cyclopropane)These two protons are diastereotopic and part of a complex AA'BB' spin system. They are coupled to each other (geminal coupling) and to the other pair of cyclopropane protons (cis and trans vicinal coupling), resulting in a complex multiplet.
~1.25Multiplet2H-CH₂- (Cyclopropane)Similar to the protons above, these will also appear as a complex multiplet in the upfield, aliphatic region of the spectrum.[1]

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Predicted Shift (ppm)Carbon TypeAssignmentRationale and Key Insights
~174.0Quaternary-COOH The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[2]
~163.0QuaternaryC-6 (Pyridine)This carbon is directly attached to the electronegative oxygen of the methoxy group, shifting it significantly downfield.
~158.0QuaternaryC-2 (Pyridine)Attached to the cyclopropane ring, this quaternary carbon is also shifted downfield by the ring nitrogen.
~139.5CHC-4 (Pyridine)Aromatic CH carbons in pyridine rings appear in this general region.
~115.0CHC-5 (Pyridine)This carbon's chemical shift is influenced by its position relative to the nitrogen and methoxy group.
~109.0CHC-3 (Pyridine)The shielding effect of the adjacent methoxy group shifts this carbon upfield relative to the other pyridine CH carbons.
~53.0CH₃-OCH₃ A typical chemical shift for a methoxy carbon attached to an aromatic system.
~28.0QuaternaryC-cyclopropane (ipso)The quaternary carbon of the cyclopropane ring, attached to both the pyridine and the carboxyl group.
~18.0CH₂-CH₂- (Cyclopropane)The methylene carbons of the cyclopropane ring are highly shielded and appear far upfield.
Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying key functional groups. For this molecule, the carboxylic acid moiety will produce highly characteristic signals. The data is typically acquired via an Attenuated Total Reflectance (ATR) accessory for solid samples.

Predicted Wavenumber (cm⁻¹)Intensity / ShapeAssignmentRationale and Key Insights
2500 - 3300Strong / Very BroadO-H stretch (Carboxylic acid dimer)This exceptionally broad absorption is the hallmark of a hydrogen-bonded carboxylic acid and is often the most recognizable feature in its IR spectrum.[2][3][4]
~1710Strong / SharpC=O stretch (Carboxylic acid dimer)The carbonyl stretch for a hydrogen-bonded carboxylic acid is intense and sharp, appearing around this frequency.[2][3] Conjugation with the cyclopropane ring may slightly lower this value.
~1600, ~1470MediumC=C / C=N stretches (Pyridine ring)These absorptions are characteristic of aromatic and heteroaromatic ring systems.
~1250, ~1030StrongC-O stretches These bands arise from the C-O bonds of the carboxylic acid and the methoxy ether group.
2950 - 3050MediumC-H stretches This region will contain absorptions for the aromatic C-H on the pyridine ring and the aliphatic C-H bonds of the cyclopropane and methoxy groups.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, further confirming its structure. Using Electrospray Ionization (ESI), we can predict the ions observed in both positive and negative modes.

Predicted High-Resolution MS (HRMS-ESI)

  • [M+H]⁺ (Positive Mode): Calculated m/z: 194.0761 (for C₁₀H₁₂NO₃⁺)

  • [M-H]⁻ (Negative Mode): Calculated m/z: 192.0612 (for C₁₀H₁₀NO₃⁻)

Observing these ions with high mass accuracy (typically < 5 ppm error) provides strong evidence for the elemental composition.

Predicted Fragmentation Pattern (Tandem MS/MS)

Predicted m/zLossFragment StructureRationale
149.0655CO₂ (44 Da)Decarboxylation of the parent ion.A common fragmentation pathway for carboxylic acids.
148.0811-COOH (45 Da)Loss of the entire carboxyl group as a radical.Cleavage alpha to the cyclopropane ring.
176.0655H₂O (18 Da)Loss of water.Can occur from the carboxylic acid group.
162.0601OCH₃ (31 Da)Loss of the methoxy radical.A common cleavage for methoxy-substituted aromatics.
122.0601C₃H₃O₂ (71 Da)Cleavage of the cyclopropane-carboxyl moiety.Results in the 6-methoxypyridine cation.

Experimental Protocols for Data Acquisition

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a newly synthesized compound like this compound.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Detailed Structural Elucidation cluster_3 Data Interpretation & Archiving Synthesis Synthesis & Purification Purity Purity Check (LC-MS, TLC) Synthesis->Purity IR IR (ATR) Purity->IR Initial Confirmation HRMS HRMS (ESI-TOF) Purity->HRMS Initial Confirmation Analysis Comprehensive Data Analysis IR->Analysis HNMR 1H NMR HRMS->HNMR CNMR 13C NMR HNMR->CNMR TwoD_NMR 2D NMR (COSY, HSQC) CNMR->TwoD_NMR TwoD_NMR->Analysis Report Final Report & Data Archiving Analysis->Report

Caption: Workflow for complete spectroscopic characterization.

Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the dried, purified compound into a clean NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice is critical; DMSO-d₆ is recommended to clearly observe the carboxylic acid proton.

  • Dissolution: Gently vortex or sonicate the sample until fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum using a 400 MHz (or higher) spectrometer.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Self-Validation: After acquisition, add one drop of D₂O, shake, and re-acquire the spectrum. The disappearance of the signal around 12.5 ppm validates its assignment as the labile -COOH proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • A DEPT-135 or APT experiment can be run to differentiate between CH, CH₂, and CH₃ carbons, validating the assignments.

Protocol for IR Analysis
  • Instrument Preparation: Record a background spectrum on the clean, empty diamond crystal of the ATR accessory. This is crucial for obtaining a clean sample spectrum.

  • Sample Application: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively.

    • Self-Validation: The mass difference between the observed [M+H]⁺ and [M-H]⁻ ions should be 2.0157 Da, corresponding to the mass of two protons. This serves as an internal check of the assigned molecular ion.

  • Tandem MS (MS/MS): Perform fragmentation analysis by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and applying collision-induced dissociation (CID) to generate and analyze the fragment ions, confirming the predicted patterns.

Conclusion

This guide provides a robust, predictive framework for the comprehensive spectroscopic characterization of this compound. The predicted NMR, IR, and MS data presented herein establish a clear set of benchmarks for researchers to confirm the structure and purity of this compound. By adhering to the detailed experimental protocols, scientists can generate high-quality, reliable, and self-validating data, ensuring the scientific integrity required in modern chemical research and drug development.

References

  • PlantaeDB. (n.d.). (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023, April 9). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Zhang, W., et al. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

  • Google Patents. (n.d.). US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane C3H6. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • PubMed. (2007). The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of cyclopropane carboxylic acid (6-methyl-2-naphthyl)methyl ester. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Unique Scaffold

1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a molecule of significant interest to the pharmaceutical and agrochemical industries. Its rigid cyclopropane core, substituted with a bioisosterically important 6-methoxypyridine moiety, presents a unique three-dimensional structure that is often sought after in the design of novel bioactive compounds. The cyclopropane ring introduces conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets, while the pyridine ring can participate in crucial hydrogen bonding interactions and influence the pharmacokinetic profile of a molecule. This guide provides a comprehensive overview of two plausible and efficient synthetic pathways for the preparation of this valuable compound, tailored for researchers, scientists, and professionals in drug development.

Strategic Approaches to Synthesis

Two primary retrosynthetic disconnections are considered for the synthesis of the target molecule. The first approach (Pathway A) involves the formation of the cyclopropane ring onto a pre-existing (6-methoxypyridin-2-yl)acetic acid precursor. The second, and arguably more elegant, approach (Pathway B) utilizes a transition-metal-catalyzed cyclopropanation of a pyridine-2-carboxylate derivative. Each pathway offers distinct advantages and challenges, which will be discussed in detail.

Pathway A: Cyclopropanation of a Pyridine Acetonitrile Derivative

This pathway commences with the commercially available and strategically important starting material, 2-(6-methoxypyridin-2-yl)acetonitrile. The core of this strategy lies in the deprotonation of the acidic methylene protons adjacent to both the pyridine ring and the nitrile group, followed by a double alkylation with 1,2-dibromoethane to construct the cyclopropane ring. Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid.

Visualizing Pathway A

Pathway_A start 2-(6-Methoxypyridin-2-yl)acetonitrile intermediate 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carbonitrile start->intermediate 1. NaH, DMF 2. 1,2-Dibromoethane product This compound intermediate->product H2SO4, H2O, Heat

Caption: Reaction scheme for Pathway A.

Causality in Experimental Choices

The choice of a strong base such as sodium hydride (NaH) is critical for the initial deprotonation. The resulting carbanion is stabilized by both the electron-withdrawing nitrile group and the pyridine ring, facilitating its formation. The use of a polar aprotic solvent like dimethylformamide (DMF) is ideal for this step as it effectively solvates the sodium cation without interfering with the nucleophilic carbanion.

Phase-transfer catalysis offers a milder and often more efficient alternative for the cyclopropanation step.[1] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated acetonitrile derivative from the solid or aqueous phase to the organic phase containing the 1,2-dibromoethane, leading to a smoother and higher-yielding reaction.

The final hydrolysis of the sterically hindered tertiary nitrile requires harsh conditions. Heating in the presence of a strong acid, such as aqueous sulfuric acid, is a standard and effective method to drive the reaction to completion, affording the carboxylic acid.[2][3]

Experimental Protocol: Pathway A

Step 1: Synthesis of 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carbonitrile

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, a solution of 2-(6-methoxypyridin-2-yl)acetonitrile (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • The mixture is cooled to 0 °C, and 1,2-dibromoethane (1.1 equivalents) is added dropwise.

  • The reaction is then heated to 60-70 °C and stirred for 12-18 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired cyclopropane carbonitrile.

Step 2: Hydrolysis to this compound

  • To a solution of 1-(6-methoxypyridin-2-yl)cyclopropane-1-carbonitrile (1.0 equivalent) in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v), the reaction is heated to reflux (approximately 100-110 °C) for 6-12 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH of approximately 3-4.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.

Step Reactants Reagents & Solvents Key Parameters Expected Yield
1 2-(6-Methoxypyridin-2-yl)acetonitrile, 1,2-DibromoethaneNaH, DMF0 °C to 70 °C, 12-18 h60-75%
2 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carbonitrileH₂SO₄, H₂OReflux, 6-12 h70-85%

Pathway B: Kulinkovich Cyclopropanation and Subsequent Oxidation

This more contemporary approach leverages the power of organometallic chemistry. The Kulinkovich reaction provides a direct method for the synthesis of 1-substituted cyclopropanols from esters.[4][5] In this pathway, a suitable ester of 6-methoxypyridine-2-carboxylic acid is treated with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. The resulting cyclopropanol is then oxidized to the target carboxylic acid.

Visualizing Pathway B

Pathway_B start Methyl 6-methoxypyridine-2-carboxylate intermediate 1-(6-Methoxypyridin-2-yl)cyclopropan-1-ol start->intermediate EtMgBr, Ti(O-iPr)4, THF product This compound intermediate->product Jones Oxidation (CrO3, H2SO4, Acetone)

Caption: Reaction scheme for Pathway B.

Causality in Experimental Choices

The Kulinkovich reaction proceeds via the formation of a titanacyclopropane intermediate from the reaction of the Grignard reagent with the titanium alkoxide. This intermediate then reacts with the ester to form the cyclopropanol.[4] The use of ethylmagnesium bromide is common, and titanium(IV) isopropoxide is a readily available and effective catalyst. The reaction is typically carried out in an ethereal solvent such as THF. This reaction is known to tolerate a wide range of functional groups, making it suitable for heteroaromatic substrates.[6][7]

The oxidation of the resulting tertiary cyclopropanol to the carboxylic acid requires a strong oxidizing agent. Jones oxidation (chromic acid in acetone) is a classic and reliable method for this transformation.[8] Alternative, milder oxidation methods could also be explored to improve the functional group tolerance and reduce the use of hazardous chromium reagents.

The starting material, methyl 6-methoxypyridine-2-carboxylate, can be prepared from 6-methoxypyridine-2-carboxylic acid via Fischer esterification or from 2-chloro-6-methoxypyridine through a palladium-catalyzed carbonylation.[9][10]

Experimental Protocol: Pathway B

Step 1: Synthesis of 1-(6-Methoxypyridin-2-yl)cyclopropan-1-ol via Kulinkovich Reaction

  • To a solution of methyl 6-methoxypyridine-2-carboxylate (1.0 equivalent) and titanium(IV) isopropoxide (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere, a solution of ethylmagnesium bromide (3.0 M in diethyl ether, 2.2 equivalents) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is carefully quenched by the slow addition of water at 0 °C.

  • The resulting mixture is filtered through a pad of celite, and the filtrate is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the cyclopropanol.

Step 2: Oxidation to this compound

  • To a solution of 1-(6-methoxypyridin-2-yl)cyclopropan-1-ol (1.0 equivalent) in acetone at 0 °C, Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) is added dropwise until a persistent orange color is observed.

  • The mixture is stirred at room temperature for 2-4 hours.

  • The reaction is quenched by the addition of isopropanol to consume the excess oxidant.

  • The mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Step Reactants Reagents & Solvents Key Parameters Expected Yield
1 Methyl 6-methoxypyridine-2-carboxylateEtMgBr, Ti(O-iPr)₄, THFRoom Temp, 2-4 h65-80%
2 1-(6-Methoxypyridin-2-yl)cyclopropan-1-olJones Reagent, Acetone0 °C to Room Temp, 2-4 h50-70%

Conclusion and Future Perspectives

Both pathways presented offer viable routes to the synthesis of this compound. Pathway A, starting from a commercially available acetonitrile, is a more traditional approach that relies on well-established reactions. Pathway B, employing the Kulinkovich reaction, represents a more modern and potentially more efficient strategy, particularly for library synthesis and analogue generation. The choice between these pathways will depend on the specific resources and expertise available to the research team. Further optimization of reaction conditions, particularly for the oxidation step in Pathway B to avoid heavy metals, would be a valuable direction for future research. The development of asymmetric variations of these syntheses would also be of significant interest for the preparation of enantiopure final compounds.

References

  • Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • Bandar, J. S., Tanaset, A., & Lambert, T. H. (2015). Phase-transfer and Other Types of Catalysis With Cyclopropenium Ions. Chemistry (Weinheim an der Bergstrasse, Germany), 21(20), 7365–7368. [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. [Link]

  • Pipzine Chemicals. (2026). Methyl 6-Methoxypyridine-2-Carboxylate. [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclopropane-1,1-dicarboxylic acid.
  • Semantic Scholar. (2020). A Remarkably Efficient Phase-Transfer Catalyzed Amination of α-Bromo-α, β-Unsaturated Ketones in Water. [Link]

  • ResearchGate. (n.d.). Oxidation of functionalized cyclopropanes to cyclopropanols. [Link]

  • Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.
  • RSC Publishing. (n.d.). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. [Link]

  • Organic Syntheses. (2021). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. [Link]

  • ChemRxiv. (n.d.). Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]

  • ACS Publications. (n.d.). The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols. [Link]

  • University of Rochester. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. [Link]

  • PMC. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. [Link]

  • Organic Chemistry Portal. (n.d.). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. [Link]

  • PubMed. (n.d.). Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. [Link]

  • PMC. (n.d.). Olefin Exchange-Mediated Cyclopropanation of Nitriles with Homoallylic Alcohols. [Link]

  • Google Patents. (n.d.). Preparation method of 2-pyridine carboxaldehyde.
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An In-Depth Technical Guide to the Mechanism of Action of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic Acid: A Potent Modulator of the Leukotriene Pathway

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Abstract

This technical guide delineates the mechanism of action of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid, a novel small molecule inhibitor targeting a critical node in the inflammatory cascade. Emerging evidence, primarily from patent literature covering structurally related compounds, strongly indicates that this molecule functions as a potent and selective inhibitor of Leukotriene C4 Synthase (LTC4S). LTC4S is a pivotal enzyme in the biosynthesis of cysteinyl leukotrienes, which are powerful lipid mediators implicated in the pathophysiology of numerous inflammatory diseases, most notably asthma and other respiratory conditions. This document will provide a comprehensive overview of the leukotriene pathway, the specific role of LTC4S, the hypothesized mechanism of inhibition by this compound, and detailed experimental protocols for the validation of its activity.

Introduction: The Significance of the Leukotriene Pathway in Inflammatory Disease

The leukotrienes are a family of potent inflammatory lipid mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) pathway.[1] They play a crucial role in both acute and chronic inflammation. The cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4, are particularly significant in the context of asthma and allergic rhinitis. Their biological effects are mediated through binding to specific G-protein coupled receptors, CysLT1 and CysLT2, leading to:

  • Bronchoconstriction

  • Increased vascular permeability

  • Mucus hypersecretion

  • Recruitment of eosinophils and other inflammatory cells

Given their central role in inflammatory pathologies, the enzymes involved in the biosynthesis of leukotrienes have become attractive targets for therapeutic intervention.[2]

Leukotriene C4 Synthase (LTC4S): The Target Enzyme

Leukotriene C4 Synthase (LTC4S) is an integral membrane protein that catalyzes the conjugation of leukotriene A4 (LTA4), an unstable epoxide intermediate, with reduced glutathione (GSH).[3] This reaction yields leukotriene C4 (LTC4), the parent molecule of the CysLTs.[4][5] LTC4S is a member of the membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG) superfamily and functions as a homotrimer.[3] The expression of LTC4S is primarily localized to inflammatory cells such as eosinophils, mast cells, and monocytes.[2] The over-expression of LTC4S in the bronchial tissue of patients with aspirin-intolerant asthma underscores its importance in respiratory disease.

Catalytic Mechanism of LTC4S

The catalytic mechanism of LTC4S involves the binding of both LTA4 and GSH to the active site. It is proposed that a key amino acid residue, such as Arginine-51, facilitates the opening of the LTA4 epoxide ring, while another residue, like Tyrosine-93, is involved in the formation of a thiolate anion from GSH, which then acts as the nucleophile in the conjugation reaction.[3]

Proposed Mechanism of Action of this compound

Based on the analysis of patent literature covering cyclopropane carboxylic acid derivatives, it is hypothesized that this compound acts as a direct inhibitor of LTC4S.[4] The core structural motif, a cyclopropane ring bearing a carboxylic acid group, is a key feature in a number of disclosed LTC4S inhibitors.[4]

The precise molecular interactions between this compound and the LTC4S active site have not been empirically determined. However, molecular modeling and structure-activity relationship (SAR) studies of analogous compounds suggest a competitive or mixed-competitive inhibition model. The carboxylic acid moiety is likely crucial for anchoring the molecule within the active site, potentially through interactions with positively charged amino acid residues. The pyridinyl and methoxy groups may engage in additional hydrophobic and/or hydrogen bonding interactions, contributing to the potency and selectivity of the inhibition.

The proposed inhibitory action is depicted in the following signaling pathway diagram:

LTC4S_Inhibition_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX Pathway LTC4S Leukotriene C4 Synthase (LTC4S) LTA4->LTC4S LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 CysLTs Cysteinyl Leukotrienes (LTD4, LTE4) LTC4->CysLTs Inhibitor 1-(6-Methoxypyridin-2-YL)cyclopropane- 1-carboxylic acid Inhibitor->LTC4S Inhibition CysLT_Receptor CysLT Receptors (CysLT1, CysLT2) CysLTs->CysLT_Receptor Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) CysLT_Receptor->Inflammatory_Response GSH_input GSH GSH_input->LTC4S

Caption: Proposed mechanism of action of this compound.

Experimental Validation of LTC4S Inhibition

To empirically validate the inhibitory activity of this compound against LTC4S, a series of in vitro and cell-based assays can be employed.

In Vitro Enzymatic Assay

This assay directly measures the inhibition of purified human LTC4S.

Objective: To determine the IC50 value of the test compound against recombinant human LTC4S.

Methodology:

  • Preparation of Reagents:

    • Recombinant human LTC4S (commercially available or expressed and purified in-house).

    • Leukotriene A4 (LTA4) methyl ester (hydrolyzed to the free acid immediately before use).

    • Reduced glutathione (GSH).

    • Assay buffer: 25 mM Tris-HCl, pH 7.8, with 0.05% Triton X-100.[6]

    • Test compound stock solution in DMSO.

    • Quenching solution: Methanol with an internal standard (e.g., Prostaglandin B2).[6]

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, GSH (final concentration 5 mM), and varying concentrations of the test compound.[6]

    • Add purified LTC4S (e.g., 0.1 µg) to each well and pre-incubate for 30 minutes on ice.[6]

    • Initiate the reaction by adding LTA4 (final concentration 20 µM).[6]

    • Incubate for a short period (e.g., 15 seconds) at room temperature.[6]

    • Stop the reaction by adding the quenching solution.[6]

  • Detection and Analysis:

    • The product, LTC4, is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) or by a specific LTC4 ELISA kit.[6][7]

    • The percentage of inhibition at each compound concentration is calculated relative to a DMSO vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.[6]

In_Vitro_Assay_Workflow start Start prepare_reagents Prepare Reagents (LTC4S, LTA4, GSH, Compound) start->prepare_reagents add_reagents Add Buffer, GSH, and Test Compound to 96-well Plate prepare_reagents->add_reagents pre_incubate Add LTC4S and Pre-incubate add_reagents->pre_incubate initiate_reaction Initiate Reaction with LTA4 pre_incubate->initiate_reaction incubate Incubate (e.g., 15s) initiate_reaction->incubate quench_reaction Quench Reaction with Methanol + Internal Standard incubate->quench_reaction detection Quantify LTC4 (RP-HPLC or ELISA) quench_reaction->detection analysis Calculate % Inhibition and IC50 Value detection->analysis end End analysis->end

Caption: Workflow for the in vitro LTC4S enzymatic assay.

Cell-Based Assay

This assay measures the inhibition of LTC4 production in a cellular context.

Objective: To determine the cellular potency of the test compound in inhibiting LTC4 synthesis.

Methodology:

  • Cell Culture:

    • Use a cell line that expresses the necessary components of the leukotriene pathway, such as human eosinophils, mast cells, or a co-culture system of HEK293 cells expressing 5-LOX and LTC4S.[8]

  • Assay Procedure:

    • Plate the cells in a suitable culture medium.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells to produce LTC4 using a calcium ionophore (e.g., A23187) and exogenous arachidonic acid.[8]

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Collect the cell supernatant.

  • Detection and Analysis:

    • Quantify the amount of LTC4 in the supernatant using a specific ELISA kit.[9][10]

    • Calculate the percentage of inhibition and determine the IC50 value as described for the in vitro assay.

Data Presentation

The inhibitory potency of this compound and relevant comparator compounds should be summarized in a clear and concise table.

CompoundIn Vitro LTC4S IC50 (nM)Cellular LTC4 IC50 (nM)
This compound [Experimental Value][Experimental Value]
Reference Inhibitor (e.g., MK-886)[Literature Value][Literature Value]

Conclusion

The available evidence strongly supports the hypothesis that this compound functions as a direct inhibitor of leukotriene C4 synthase. This mechanism of action positions the compound as a promising candidate for the development of novel therapeutics for inflammatory diseases, particularly asthma. The experimental protocols detailed in this guide provide a robust framework for the definitive characterization of its inhibitory activity and potency. Further studies, including detailed kinetic analysis and structural biology approaches, will be invaluable in elucidating the precise molecular interactions governing its inhibitory effect.

References

  • Lama, D., Rinaldo-Matthis, A., & Haeggström, J. Z. (2014). Structure and Inhibition of Mouse Leukotriene C4 Synthase. PLoS ONE, 9(5), e96763. [Link]

  • AstraZeneca AB. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. WO2016177845A1.
  • Haeggström, J. Z., & Rinaldo-Matthis, A. (2013). Leukotriene biosynthetic enzymes as therapeutic targets. The Journal of Clinical Investigation, 123(12), 4975–4983. [Link]

  • Cowburn, A. S., Sladek, K., Soberman, R. J., & Holgate, S. T. (1998). Overexpression of Leukotriene C4 Synthase in Bronchial Biopsies from Patients with Aspirin-intolerant Asthma. The Journal of Clinical Investigation, 101(4), 834–846. [Link]

  • Wikipedia contributors. (2023). Leukotriene-C4 synthase. In Wikipedia, The Free Encyclopedia. [Link]

  • Gerstmeier, J., Garscha, U., & Werz, O. (2019). Development of smart cell-free and cell-based assay systems for investigation of leukotriene C4 synthase activity and evaluation of inhibitors. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(5), 717-726. [Link]

  • Assay Genie. (n.d.). Human LTC4S/Leukotriene C4 synthase ELISA Kit. [Link]

  • Rola-Pleszczynski, M., & Lemaire, I. (1985). Selective Inhibition of Leukotriene C4 Synthesis and Natural Killer Activity by Ethacrynic Acid. The Journal of Immunology, 135(6), 4158-4161. [Link]

  • National Center for Biotechnology Information. (n.d.). LTC4S leukotriene C4 synthase [Homo sapiens (human)]. Gene - NCBI. [Link]

  • Taylor & Francis Online. (n.d.). Leukotriene-C4 synthase – Knowledge and References. [Link]

  • GeneCards. (n.d.). LTC4S Gene - Leukotriene C4 Synthase. [Link]

  • Lam, B. K., & Austen, K. F. (2002). Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes. Prostaglandins & other lipid mediators, 68-69, 511–520. [Link]

Sources

biological activity of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the putative biological activity of this compound. While direct experimental data on this specific molecule is limited in public-domain literature, its structural features strongly suggest its classification as an antagonist of the Lysophosphatidic Acid Receptor 1 (LPA₁). This guide synthesizes information from closely related, well-characterized compounds, particularly those developed for therapeutic intervention in fibrotic diseases. We will delve into the mechanistic underpinnings of LPA₁ signaling, the rationale for its antagonism, and the key experimental workflows employed to characterize molecules within this chemical class. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, medicinal chemistry, and translational medicine.

Introduction: The Significance of the Cyclopropane Moiety in Drug Design

The incorporation of a cyclopropane ring into molecular scaffolds is a widely utilized strategy in modern drug discovery.[1] The unique structural and electronic properties of this three-membered carbocycle can confer several advantageous pharmaceutical attributes. The rigid conformation of the cyclopropane ring can enhance binding affinity to biological targets and improve metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[2] Furthermore, the introduction of this moiety can modulate physicochemical properties such as lipophilicity and solubility, thereby improving oral bioavailability and pharmacokinetic profiles.[1] The diverse pharmacological activities of compounds containing cyclopropane range from anti-inflammatory and anti-tumor to neuro-modulatory effects, underscoring the versatility of this structural element in medicinal chemistry.[2][3]

The Hypothesized Target: Lysophosphatidic Acid Receptor 1 (LPA₁)

Based on extensive structure-activity relationship (SAR) studies of similar compounds, this compound is hypothesized to be a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA₁). Evidence for this comes from the development of clinical candidates like BMS-986020 and its successor, BMS-986278, which are potent LPA₁ antagonists designed for the treatment of pulmonary fibrotic diseases.[4] These molecules share key structural motifs with the topic compound, suggesting a common mechanism of action.

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including LPA₁ through LPA₆.[5] The LPA-LPA₁ signaling axis is a critical mediator of a wide range of cellular processes, including cell proliferation, migration, and differentiation. While essential for normal physiological functions, dysregulation of LPA₁ signaling has been implicated in the pathogenesis of various diseases, most notably fibrotic disorders.[6]

The Role of LPA₁ in Fibrosis

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix components, leading to tissue scarring and organ dysfunction. The LPA-LPA₁ pathway is a central driver of fibrosis in multiple organs, including the lungs, liver, and kidneys. In idiopathic pulmonary fibrosis (IPF), for instance, elevated levels of LPA in the bronchoalveolar lavage fluid of patients correlate with disease severity.[6]

Activation of LPA₁ on fibroblasts promotes their differentiation into myofibroblasts, the primary cell type responsible for excessive collagen production. This process is driven by the coupling of LPA₁ to Gαᵢ, Gαᵩ, and Gα₁₂/₁₃ proteins, which in turn activate downstream signaling cascades, including the Rho/ROCK, PLC/PKC, and RAS/MEK/ERK pathways.

Mechanism of Action: Antagonism of LPA₁ Signaling

As an LPA₁ antagonist, this compound would competitively bind to the LPA₁ receptor, preventing the binding of endogenous LPA and thereby inhibiting the initiation of pro-fibrotic signaling cascades.

Signaling Pathway Diagram

The following diagram illustrates the central role of LPA₁ in promoting fibrosis and the mechanism by which an antagonist would intervene.

LPA1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPA1 LPA₁ Receptor G_protein Gαᵢ, Gαᵩ, Gα₁₂/₁₃ LPA1->G_protein Activates Rho_ROCK Rho/ROCK Pathway G_protein->Rho_ROCK PLC_PKC PLC/PKC Pathway G_protein->PLC_PKC RAS_ERK RAS/ERK Pathway G_protein->RAS_ERK Fibroblast_diff Fibroblast to Myofibroblast Differentiation Rho_ROCK->Fibroblast_diff PLC_PKC->Fibroblast_diff RAS_ERK->Fibroblast_diff Gene_expression Pro-fibrotic Gene Expression Fibroblast_diff->Gene_expression LPA LPA LPA->LPA1 Activates Antagonist 1-(6-Methoxypyridin-2-YL) cyclopropane-1-carboxylic acid Antagonist->LPA1 Blocks

Caption: LPA₁ signaling pathway in fibrosis and point of antagonist intervention.

Experimental Characterization

The biological activity of a putative LPA₁ antagonist like this compound would be characterized through a series of in vitro and in vivo assays.

In Vitro Assays

A tiered approach is typically employed, starting with target engagement and moving to cellular functional assays.

Assay TypeDescriptionKey Parameters Measured
Receptor Binding Assay Measures the affinity of the compound for the LPA₁ receptor, often using radiolabeled LPA in a competitive binding format.Kᵢ (Inhibition Constant), IC₅₀ (Half-maximal Inhibitory Concentration)
GTPγS Binding Assay A functional assay that measures G-protein activation upon receptor stimulation. Antagonists will inhibit LPA-induced GTPγS binding.EC₅₀ (Half-maximal Effective Concentration) for LPA, IC₅₀ for the antagonist
Calcium Mobilization Assay Measures changes in intracellular calcium levels following LPA₁ activation (which couples to Gαᵩ).Inhibition of LPA-induced calcium flux
Cell Migration Assay Assesses the ability of the compound to inhibit LPA-induced migration of fibroblasts or cancer cells.% Inhibition of cell migration
Experimental Workflow for In Vitro Screening

The following diagram outlines a typical workflow for identifying and characterizing LPA₁ antagonists.

Screening_Workflow start Compound Library primary_assay Primary Screen: GTPγS Binding Assay start->primary_assay hits Initial Hits primary_assay->hits secondary_assay Secondary Screen: Receptor Binding Assay (Kᵢ) hits->secondary_assay Confirm activity confirmed_hits Confirmed Hits secondary_assay->confirmed_hits functional_assay Cellular Functional Assays (e.g., Migration) confirmed_hits->functional_assay Assess functional antagonism lead_candidates Lead Candidates functional_assay->lead_candidates

Caption: High-throughput screening workflow for LPA₁ antagonists.

In Vivo Models

Promising candidates from in vitro assays are advanced to in vivo models of disease. For an anti-fibrotic agent, the bleomycin-induced pulmonary fibrosis model in mice is a standard and robust preclinical model.

Protocol: Bleomycin-Induced Pulmonary Fibrosis Model

  • Acclimatization: C57BL/6 mice are acclimatized for one week prior to the study.

  • Induction of Fibrosis: On day 0, mice are anesthetized and administered a single intratracheal instillation of bleomycin sulfate (1.5-3.0 U/kg) to induce lung injury and subsequent fibrosis. Control animals receive saline.

  • Compound Administration: Treatment with the test compound (e.g., this compound) or vehicle is initiated, typically on day 0 or a few days post-bleomycin administration, and continued daily for 14-21 days.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and lungs are harvested for analysis.

    • Histopathology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and scored for the severity of fibrosis (e.g., using the Ashcroft scoring system).

    • Biochemical Analysis: The total lung collagen content is quantified using a hydroxyproline assay.

    • Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfβ1) via qRT-PCR.

Therapeutic Potential and Drug Development Considerations

The development of LPA₁ antagonists represents a promising therapeutic strategy for a range of fibrotic and inflammatory diseases.[4][6] The selectivity of the antagonist is a critical consideration to minimize off-target effects, as other LPA receptors have distinct physiological roles.[5] Furthermore, as with any carboxylic acid-containing drug candidate, potential metabolic liabilities, such as the formation of acyl-glucuronides or coenzyme A conjugates, must be carefully evaluated.[7] The favorable pharmacokinetic properties of related compounds suggest that molecules with the this compound scaffold can be optimized to achieve good oral bioavailability and a suitable half-life for clinical use.[4]

Conclusion

While direct biological data for this compound are not extensively published, its chemical structure provides a strong basis for its classification as a lysophosphatidic acid receptor 1 (LPA₁) antagonist. This guide has detailed the critical role of the LPA-LPA₁ signaling axis in the pathophysiology of fibrosis and outlined the comprehensive experimental approach required to validate this hypothesis and characterize the compound's therapeutic potential. The insights derived from related clinical candidates underscore the promise of this chemical class for addressing the significant unmet medical need in fibrotic diseases. Further investigation through the described in vitro and in vivo assays is warranted to fully elucidate the pharmacological profile of this specific molecule.

References

  • Gudmundsson, K. S., et al. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Journal of Medicinal Chemistry, 64(21), 15635–15655. [Link]

  • Shaikh, I. A., et al. (2022). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic Chemistry, 128, 106089. [Link]

  • Salaün, J., & Baird, M. S. (2003). Cyclopropane Derivatives and their Diverse Biological Activities. Current Pharmaceutical Design, 9(31), 2465-2516. [Link]

  • Claesson, H. E., & Dahlén, S. E. (1999). Leukotrienes and other eicosanoids in asthma. Journal of Internal Medicine, 245(3), 205-227. This reference is related to inflammatory pathways but not directly to the topic compound.
  • Wang, Z., et al. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules, 27(19), 6591. [Link]

  • Giblin, G. M. P., et al. (2007). The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 17(2), 385-389. [Link]

  • Gude, A. C., et al. (2021). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Journal of Plant Growth Regulation, 40, 1-13. This reference discusses the role of cyclopropane carboxylic acids in plant biology. [Link]

  • Kim, D. H., et al. (2018). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Journal of Pesticide Science, 43(3), 189-195. [Link]

  • Ulrich, R. G., et al. (2001). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chemical Research in Toxicology, 14(5), 251-270. [Link]

  • Pérez-Vidal, C., et al. (2022). Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice. Journal of Medicinal Chemistry, 65(13), 8948–8967. [Link]

  • Kadam, S. D., & Schnitzer, J. E. (2024). Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? The Journal of Pharmacology and Experimental Therapeutics, 388(1), 1-4. [Link]

Sources

1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of Privileged Scaffolds

In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. The strategic combination of privileged structural motifs is a cornerstone of this endeavor. The scaffold of this compound represents a compelling convergence of three such motifs: a substituted pyridine ring, a cyclopropane ring, and a carboxylic acid functional group. This guide provides a comprehensive technical overview of this chemical class, exploring its synthesis, biological potential, and the nuanced interplay of its structural components.

The incorporation of a cyclopropane ring is a well-established strategy to enhance the pharmacological properties of a molecule.[1][2] Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, improving binding affinity to biological targets.[2] Furthermore, the strong C-H bonds of the cyclopropane moiety often lead to increased metabolic stability, a critical factor in drug design.[2]

The 6-methoxypyridine unit offers additional advantages. The pyridine ring is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and its favorable physicochemical properties. The position and nature of substituents, such as the methoxy group, can significantly influence a compound's activity and metabolic profile.[3] Finally, the carboxylic acid group provides a key interaction point, often serving as a hydrogen bond donor/acceptor or a handle for prodrug strategies.[4] Derivatives of this scaffold have shown potential in various therapeutic areas, particularly as anti-inflammatory agents through mechanisms like the inhibition of leukotriene C4 synthase.[5]

Core Synthetic Strategies: Building the Scaffold

The synthesis of this compound and its derivatives typically involves a multi-step sequence. A common and effective approach is the cyclopropanation of a suitably substituted pyridine acetonitrile, followed by hydrolysis of the nitrile to the desired carboxylic acid.[2]

General Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process: first, the formation of the cyclopropane ring, and second, the functional group transformation to the carboxylic acid or other analogs.

G cluster_0 Stage 1: Cyclopropanation cluster_1 Stage 2: Hydrolysis & Derivatization A 2-(6-Methoxypyridin-2-yl)acetonitrile D 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carbonitrile A->D α-Alkylation B 1,2-Dibromoethane B->D C Phase Transfer Catalyst (e.g., TBAB) Strong Base (e.g., NaOH) C->D E 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carbonitrile G 1-(6-Methoxypyridin-2-yl)cyclopropane- 1-carboxylic acid E->G Nitrile Hydrolysis F Aqueous Acid (e.g., HCl) Heat F->G H Amide/Ester Analogs G->H Coupling Reactions cluster_pathway Arachidonic Acid Cascade AA Arachidonic Acid (in cell membrane) LTA4 Leukotriene A4 (LTA4) AA->LTA4 via 5-LO/FLAP FLAP FLAP FiveLO 5-LO LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 + Glutathione LTC4S LTC4 Synthase LTC4S->LTC4 CysLTs CysLTs (LTD4, LTE4) LTC4->CysLTs Receptor CysLT Receptors CysLTs->Receptor Response Inflammatory Response (Bronchoconstriction, Edema) Receptor->Response Inhibitor 1-(6-Methoxypyridin-2-yl) cyclopropane-1-carboxylic acid derivative Inhibitor->LTC4S Inhibition A Lead Compound Identification B In Vitro Target Engagement (e.g., LTC4S Assay) A->B C Cell-Based Assays (Anti-inflammatory activity) B->C D ADME Profiling (Solubility, Permeability, Metabolic Stability) C->D F In Vivo Efficacy Models (e.g., Asthma Model) C->F E In Vivo Pharmacokinetics (Rat, Dog) D->E G Safety & Toxicology (Mitochondrial Toxicity, Hepatotoxicity Screening) D->G E->F F->G H Candidate Selection G->H

Sources

An In-depth Technical Guide to the Solubility of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to empower effective decision-making in synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility in Drug Development

The compound this compound, with its distinct structural motifs—a pyridine ring, a carboxylic acid, a methoxy group, and a cyclopropane moiety—presents a unique solubility profile that is paramount to its development as a potential therapeutic agent. Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science.[1] It profoundly influences a drug candidate's journey from the laboratory to the clinic, impacting its absorption, distribution, metabolism, and excretion (ADME), and ultimately its bioavailability and therapeutic efficacy.[2][3]

Understanding the solubility of this compound in organic solvents is crucial for several key processes:

  • Synthesis and Purification: Selecting appropriate solvents is essential for achieving optimal reaction conditions and for purification techniques like recrystallization.

  • Formulation Development: Poor solubility is a major hurdle in creating viable dosage forms.[1] A thorough understanding of solubility in different organic solvents can inform strategies like the use of co-solvents or the development of amorphous solid dispersions to enhance aqueous solubility and bioavailability.[3][4]

  • Analytical Method Development: Solubility data is vital for preparing stock solutions for various in vitro and in vivo assays.

This guide will first delve into the theoretical underpinnings of the solubility of this compound based on its molecular structure. Subsequently, it will provide detailed, actionable protocols for the experimental determination of both thermodynamic and kinetic solubility.

Theoretical Analysis of Molecular Structure and Predicted Solubility

The principle of "like dissolves like" is the foundation for predicting solubility. A molecule's solubility in a given solvent is governed by the balance of its polar and non-polar characteristics.[5] Let's dissect the structure of this compound to anticipate its behavior in different classes of organic solvents.

Molecular Structure:

(Simplified 2D representation)

  • Polar Moieties:

    • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl and hydroxyl oxygens). This feature typically imparts solubility in polar solvents, especially protic ones like alcohols.[5]

    • Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor and contributing to the molecule's overall polarity.[6] Pyridine itself is miscible with a wide range of solvents, including water and hexane, highlighting its versatile nature.[7][8]

    • Methoxy Group (-OCH3): The oxygen atom can act as a hydrogen bond acceptor, further enhancing polarity.

  • Non-Polar Moieties:

    • Cyclopropane Ring: This small, strained aliphatic ring is non-polar and contributes hydrophobic character to the molecule.

    • Hydrocarbon Backbone: The carbon atoms of the pyridine ring and the cyclopropane structure contribute to the non-polar surface area.

Predicted Solubility Profile:

Based on this structural analysis, we can formulate a hypothesis:

  • High Solubility in Polar Protic Solvents: The compound is expected to be readily soluble in solvents like methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding with the carboxylic acid, pyridine nitrogen, and methoxy group.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone should be effective at dissolving the compound.[2] While they cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds will facilitate dissolution. DMSO is a common solvent for initial stock solutions in drug discovery.[2]

  • Moderate to Low Solubility in Solvents of Intermediate Polarity: Solvents like ethyl acetate and dichloromethane may exhibit moderate solvating power, depending on the temperature. The balance between the polar functional groups and the non-polar hydrocarbon skeleton will be critical here.

  • Low to Negligible Solubility in Non-Polar Solvents: The compound is predicted to have poor solubility in non-polar solvents such as hexane, heptane, and toluene. The strong intermolecular hydrogen bonding of the carboxylic acid dimers will be difficult for these solvents to overcome.[5]

Experimental Determination of Solubility: Protocols and Workflows

While theoretical predictions are valuable, empirical measurement is essential for obtaining accurate solubility data. The two primary types of solubility measured in drug discovery are thermodynamic and kinetic solubility.[2]

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a solvent at a given temperature and pressure.[2] The shake-flask method is the gold standard for this measurement.[9]

Protocol: Equilibrium Shake-Flask Method

Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent under equilibrium conditions.

Materials and Reagents:

  • This compound (solid, high purity)

  • A range of organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours).[9]

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. For finer particles, centrifuge the vial at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high results.

  • Dilution and Analysis: Accurately dilute the filtered solution with a suitable mobile phase or solvent and analyze the concentration using a pre-validated HPLC method.

  • Quantification: Determine the concentration of the compound by comparing the peak area to a standard curve prepared with known concentrations.

Data Presentation: The results should be summarized in a table for easy comparison.

Table 1: Thermodynamic Solubility of this compound at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol32.7[Experimental Data][Calculated Data]
Ethanol24.5[Experimental Data][Calculated Data]
Acetone20.7[Experimental Data][Calculated Data]
Ethyl Acetate6.02[Experimental Data][Calculated Data]
Dichloromethane9.08[Experimental Data][Calculated Data]
Toluene2.38[Experimental Data][Calculated Data]
Heptane1.92[Experimental Data][Calculated Data]
Kinetic Solubility Screening (High-Throughput Method)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[2][10] This method is rapid and suitable for screening large numbers of compounds in early discovery phases. Nephelometry, which measures light scattering from suspended particles, is a common analytical technique for this purpose.[10]

Protocol: High-Throughput Nephelometric Kinetic Solubility Assay

Objective: To rapidly assess the kinetic solubility of the compound in a panel of solvents.

Materials and Reagents:

  • A concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Selected organic solvents.

  • Microplates (e.g., 96-well or 384-well).

  • A liquid handling robot for serial dilutions.

  • A microplate nephelometer.

Procedure:

  • Plate Preparation: Dispense the selected organic solvents into the wells of a microplate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the solvents to create a range of concentrations (e.g., through serial dilution).

  • Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

  • Measurement: Measure the light scattering (nephelometry) of each well using a microplate reader.[10]

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal sharply increases above the background is determined as the kinetic solubility.

Integrated Solubility Assessment Workflow

A comprehensive approach to solubility assessment involves a tiered strategy, starting with high-throughput screening and progressing to more definitive thermodynamic measurements for key solvents.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Definitive Measurement cluster_2 Phase 3: Application kinetic_assay Kinetic Solubility Assay (Nephelometry in Solvent Panel) data_analysis_1 Rank-Order Solvents (High, Medium, Low Solubility) kinetic_assay->data_analysis_1 select_solvents Select Key Solvents (e.g., for Synthesis, Formulation) data_analysis_1->select_solvents Prioritize shake_flask Thermodynamic Solubility (Shake-Flask Method) select_solvents->shake_flask hplc_analysis Concentration Analysis (HPLC) shake_flask->hplc_analysis final_data Quantitative Solubility Table hplc_analysis->final_data Quantify application Inform Process Chemistry & Formulation Development final_data->application

Caption: Integrated workflow for solubility determination.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a multifaceted property dictated by the interplay of its polar and non-polar structural elements. This guide has provided a robust framework for both predicting and empirically determining this critical parameter. By employing a systematic approach that combines theoretical analysis with rigorous experimental methods like the shake-flask and nephelometric assays, researchers can generate the high-quality data needed to guide critical decisions in the drug development pipeline. This knowledge is instrumental in overcoming challenges related to synthesis, purification, and formulation, ultimately accelerating the progression of promising compounds towards clinical application.

References

  • Solubility of Organic Compounds. (2023-08-31). LibreTexts Chemistry. Available from: [Link]

  • Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Available from: [Link]

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An In-Depth Technical Guide to the Thermal Stability of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for assessing the thermal stability of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid, a molecule of interest in pharmaceutical development due to its structural motifs. In the absence of publicly available empirical data for this specific compound, this document outlines the essential principles, experimental protocols, and data interpretation strategies necessary to thoroughly characterize its thermal properties. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of a compound's thermal behavior for safe handling, process development, and formulation.

Introduction: The Criticality of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It dictates safe manufacturing and storage conditions, influences formulation strategies, and can impact the final product's efficacy and shelf-life. The molecule this compound incorporates several key structural features: a substituted pyridine ring, a carboxylic acid group, and a strained cyclopropane ring. Each of these moieties can influence the overall thermal behavior of the compound.

The pyridine ring, an aromatic heterocycle, generally imparts thermal stability. However, the methoxy substituent may be susceptible to thermal degradation. The carboxylic acid group can undergo decarboxylation upon heating, a common decomposition pathway for such compounds. The three-membered cyclopropane ring possesses significant ring strain, which can be a source of thermal instability, potentially leading to ring-opening reactions at elevated temperatures. Understanding the interplay of these structural elements is paramount to predicting and characterizing the thermal decomposition of this molecule.

This guide will detail the application of key thermoanalytical techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—to elucidate the thermal properties of this compound.

Theoretical Framework: Potential Thermal Decomposition Pathways

Based on the structure of this compound, several potential thermal decomposition pathways can be hypothesized. A thorough understanding of these possibilities is crucial for interpreting experimental data.

A 1-(6-Methoxypyridin-2-YL) cyclopropane-1-carboxylic acid B Decarboxylation (Loss of CO2) A->B Heat C Ring Opening of Cyclopropane A->C Heat D Ether Cleavage of Methoxy Group A->D Heat E Volatilization A->E Heat (if volatile) F Complex Degradation & Char Formation B->F C->F D->F

Figure 1: Potential thermal degradation pathways for this compound.

  • Decarboxylation: The carboxylic acid moiety is a likely site of initial decomposition, leading to the loss of carbon dioxide. This is a common thermal degradation route for many carboxylic acids.

  • Cyclopropane Ring Opening: The inherent strain in the cyclopropane ring could lead to thermal rearrangement or fragmentation.

  • Ether Cleavage: The methoxy group on the pyridine ring could undergo cleavage at elevated temperatures.

  • Volatilization: Depending on its vapor pressure, the compound might vaporize before it decomposes.

  • Complex Degradation: At higher temperatures, a combination of these and other reactions can lead to complex degradation and the formation of a carbonaceous residue (char).

Experimental Protocols for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive evaluation of thermal stability. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides complementary information on mass loss and energetic transitions, respectively.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures.

Experimental Workflow:

A Sample Preparation (5-10 mg in TGA pan) B Instrument Setup (Nitrogen or Air atmosphere, 10°C/min heating rate) A->B C TGA Experiment (Ramp from ambient to e.g., 500°C) B->C D Data Analysis (Determine onset of mass loss) C->D

Figure 2: A typical workflow for a Thermogravimetric Analysis experiment.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Select the desired atmosphere (e.g., nitrogen for an inert environment, or air to assess oxidative stability). A nitrogen atmosphere is recommended for initial screening to isolate inherent thermal decomposition from oxidation.

    • Set the temperature program. A typical starting point is a linear heating ramp of 10°C/minute from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 500°C).

  • Data Acquisition: Initiate the experiment and record the mass of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step. This temperature represents the point at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Experimental Workflow:

A Sample Preparation (1-5 mg in hermetically sealed DSC pan) B Instrument Setup (Nitrogen atmosphere, 10°C/min heating rate) A->B C DSC Experiment (Ramp from ambient to e.g., 300°C) B->C D Data Analysis (Identify melting point, decomposition exotherm) C->D

Figure 3: A typical workflow for a Differential Scanning Calorimetry experiment.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the compound into a DSC pan. For compounds that may sublime or decompose with the evolution of gases, hermetically sealed pans are recommended to contain the pressure and ensure accurate measurements.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas, typically nitrogen.

    • Set the temperature program. A heating rate of 10°C/minute is standard. The temperature range should encompass any expected thermal events.

  • Data Acquisition: Run the experiment and record the heat flow to the sample relative to the reference.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

    • The melting point (Tm) is typically taken as the onset or peak of the melting endotherm.

    • The decomposition is often observed as a sharp or broad exotherm following the melt. The onset of this exotherm provides information about the temperature at which decomposition begins.

Data Interpretation and Expected Results

The combined data from TGA and DSC will provide a comprehensive thermal profile of this compound.

Table 1: Hypothetical Thermoanalytical Data for this compound

ParameterTechniqueExpected ObservationSignificance
Melting Point (Tm)DSCA sharp endothermic peak.Indicates the transition from solid to liquid phase. A sharp peak suggests high purity.
Onset of Decomposition (Tonset)TGAThe temperature at which significant mass loss begins.A key indicator of the upper limit of thermal stability.
Decomposition ExothermDSCA sharp or broad exothermic peak, often following the melting endotherm.Indicates that the decomposition process releases energy, which can be a safety concern.
Mass Loss (%)TGAThe percentage of mass lost during decomposition steps.Can provide clues about the decomposition mechanism (e.g., a mass loss corresponding to CO2 would support decarboxylation).
Residue (%)TGAThe percentage of mass remaining at the end of the experiment.Indicates the amount of non-volatile decomposition products.

Safety and Handling Considerations

Given the lack of specific data, a cautious approach to handling this compound is essential. Based on the data for structurally related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][3]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[2][4]

  • Avoid Ignition Sources: Although the specific flammability is unknown, related compounds like cyclopropanecarboxylic acid are combustible.[5] Therefore, keep the compound away from heat, sparks, and open flames.[2][5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][5]

Conclusion

While direct experimental data on the thermal stability of this compound is not currently available in the public domain, a robust and reliable assessment can be achieved through the systematic application of thermoanalytical techniques. This guide has outlined the essential experimental protocols for TGA and DSC, provided a framework for interpreting the resulting data, and highlighted the potential thermal decomposition pathways based on the molecule's structure. By following these methodologies, researchers and drug development professionals can generate the critical data needed to ensure the safe handling, processing, and formulation of this promising compound.

References

  • West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) MSDS# 72879. Retrieved from [Link]

  • Google Patents. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Journal of Thermal Analysis and Calorimetry. (2022-12-05). A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance‐excipient compatibility. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Computational Modeling of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the computational investigation of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid, a molecule of interest in modern drug discovery. Recognizing the critical role of computational modeling in accelerating the identification and optimization of novel therapeutic agents, this document details an integrated, multi-faceted approach. We move beyond a simple recitation of methods to explain the strategic rationale behind each step, ensuring a self-validating and scientifically rigorous workflow. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply advanced modeling techniques to characterize the potential bioactivity of novel small molecules. The workflow encompasses ligand preparation, target selection, molecular docking, molecular dynamics simulations, and quantum mechanics calculations, providing both theoretical grounding and actionable protocols.

Introduction to the Molecule of Interest

Chemical Properties and Structural Features

This compound (CAS: 1060807-01-3) is a small molecule featuring a unique combination of a methoxypyridine ring and a strained cyclopropane carboxylic acid moiety.[1][2] The presence of the rigid, three-membered cyclopropane ring introduces significant conformational constraints, which can be advantageous for specific and high-affinity binding to a biological target.[2] The pyridine and carboxylic acid groups provide key hydrogen bond donor and acceptor sites, crucial for molecular recognition.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃BLD Pharm[1]
Molecular Weight 193.20 g/mol BLD Pharm[1]
CAS Number 1060807-01-3BLD Pharm[1]
Key Moieties 6-Methoxypyridine, Cyclopropane, Carboxylic AcidBenchchem[2]
Rationale for Computational Investigation: Target Hypothesis

While a specific biological target for this exact molecule is not definitively established in public literature, its structural motifs are present in compounds targeting various protein families, including kinase inhibitors, prostaglandin receptor antagonists, and leukotriene C₄ synthase inhibitors.[3][4][5] Protein kinases, in particular, represent a major class of drug targets where computational approaches have proven highly successful.[5][6][7][8]

For the purpose of this guide, we will proceed with the hypothesis that this compound is a candidate kinase inhibitor. This allows us to construct a concrete and field-relevant modeling workflow that is broadly applicable to other target classes. The principles and protocols described herein are designed to be adaptable.

The Integrated Computational Modeling Workflow

A robust computational investigation does not rely on a single method but integrates several techniques in a logical sequence. Each subsequent step serves to refine the hypothesis generated by the previous one, creating a self-validating cascade from broad prediction to detailed energetic and dynamic analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Dynamic Refinement cluster_3 Phase 4: High-Accuracy Analysis Ligand Ligand Preparation (Sec 3) Docking Molecular Docking (Sec 5) Ligand->Docking Target Target Selection & Preparation (Sec 4) Target->Docking MD Molecular Dynamics (Sec 6) Docking->MD Top Poses QM Quantum Mechanics (Sec 7) MD->QM Key Interactions G Input_Ligand Prepared Ligand (.pdbqt) Vina AutoDock Vina Execution Input_Ligand->Vina Input_Receptor Prepared Receptor (.pdbqt) Input_Receptor->Vina Grid_Params Grid Box Config (center_x, size_y...) Grid_Params->Vina Output_Poses Output Poses (Ranked by Score) Vina->Output_Poses Analysis Visual Inspection & Interaction Analysis Output_Poses->Analysis

Caption: The molecular docking workflow using AutoDock Vina.

Experimental Protocol: Docking with AutoDock Vina

  • File Preparation:

    • Convert the prepared ligand and receptor files into the .pdbqt format required by Vina, which includes partial charges and atom type information. This is typically done using scripts from AutoDockTools. [9]

  • Configuration File:

    • Create a text file (conf.txt) specifying the input files and the binding site dimensions determined in Section 4.4.

  • Execution:

    • Run the docking simulation from the command line. [9] * vina --config conf.txt --log docking_log.txt

  • Analysis of Results:

    • The primary output is a log file with binding affinity scores (in kcal/mol) for the top poses and a .pdbqt file containing the coordinates of these poses. Lower (more negative) scores indicate stronger predicted binding. [9] * Self-Validation: Do not rely solely on the score. Visualize the top-ranked poses in PyMOL or Chimera. A credible pose will exhibit chemically sensible interactions, such as hydrogen bonds between the ligand's carboxylate and polar residues in the binding site, and hydrophobic packing of the pyridine ring.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-9.2LYS722 (H-bond), VAL726 (hydrophobic)
2-8.8ASP810 (salt bridge), PHE800 (π-stacking)
3-8.5LYS722 (H-bond), ILE700 (hydrophobic)

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

Causality: Docking provides a static snapshot. However, biological systems are dynamic. MD simulation offers a "computational microscope" to observe the movement of the protein-ligand complex over time (typically nanoseconds to microseconds). [10]This allows us to validate the stability of the docked pose and analyze the persistence of key interactions, providing a much more rigorous assessment of binding. [11] Experimental Protocol: MD Simulation with GROMACS

  • System Setup:

    • Select the top-ranked, visually inspected docking pose as the starting structure.

    • Use a tool like GROMACS' gmx pdb2gmx to generate the protein topology and gmx editconf to place it in a simulation box of appropriate size. [12][13]

  • Solvation and Ionization:

    • Fill the simulation box with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge, creating a more physically realistic environment.

  • Energy Minimization:

    • Perform a steep-descent energy minimization of the entire system to remove any steric clashes between the complex, water, and ions.

  • Equilibration:

    • Conduct two phases of equilibration. First, a constant volume (NVT) equilibration to stabilize the system's temperature. Second, a constant pressure (NPT) equilibration to stabilize the density. During these phases, positional restraints are typically applied to the protein-ligand heavy atoms to allow the solvent to relax around them.

  • Production MD:

    • Run the production simulation for a desired length of time (e.g., 100 ns) with no restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the complex has reached a stable equilibrium and the binding pose is not dissociating.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible or rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor the distance of key interactions (e.g., hydrogen bonds identified in docking) over the simulation trajectory. A persistent interaction is far more significant than one observed only in the static docked pose.

Advanced Computational Methods: Quantum Mechanics (QM)

Causality: Classical force fields in MD are based on simplified approximations. They cannot accurately describe electronic phenomena like charge transfer, polarization, or the breaking/forming of covalent bonds. [14]Quantum mechanics methods, while computationally expensive, provide a highly accurate description of these electronic effects. [15][16]A hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach is ideal for studying the active site of an enzyme with high accuracy while treating the rest of the protein with efficient classical mechanics.

G cluster_0 QM Region (High Accuracy) cluster_1 MM Region (High Efficiency) Whole_System Entire Protein-Ligand-Solvent System QM_Region Ligand + Key Active Site Residues MM_Region Rest of Protein + Solvent QM_Region->MM_Region Covalent Bonds & Electrostatic Interactions

Caption: The conceptual division of a system in a QM/MM simulation.

Application of QM/MM:

  • Binding Energy Refinement: Use QM/MM to calculate the interaction energy between the ligand and the active site with much higher accuracy than a classical docking score. This is particularly important if metal ions are present or if polarization effects are expected to be significant.

  • Reaction Mechanism Studies: If the molecule is suspected to be a covalent inhibitor, QM/MM is essential for modeling the reaction pathway, calculating activation energy barriers, and identifying transition states.

  • Charge Distribution Analysis: Analyze how the electron distribution of the ligand and active site residues changes upon binding, providing deep insight into the nature of the chemical interactions.

Protocol Outline: QM/MM Energy Calculation

  • Snapshot Selection: Extract a representative snapshot of the protein-ligand complex from the stable portion of the MD trajectory.

  • Region Definition: Define the QM region to include the ligand and the side chains of any directly interacting amino acid residues. The MM region will be the remainder of the system.

  • Calculation: Perform a single-point energy calculation using a QM/MM-capable software package (e.g., a combination of GROMACS and ORCA, or Schrödinger's QSite). The energy of the complex is calculated, along with the individual energies of the protein and ligand in the same geometry.

  • Interaction Energy: The QM/MM interaction energy is then calculated as:

    • E_interaction = E_complex - (E_protein + E_ligand)

Conclusion and Future Directions

This guide has outlined a hierarchical and robust computational workflow for the characterization of this compound. By starting with broad docking predictions and systematically refining them with more rigorous and computationally intensive methods like MD and QM/MM, we build a high-confidence model of the molecule's potential bioactivity. The insights gained—from binding pose and stability to the electronic nature of key interactions—provide invaluable guidance for subsequent experimental validation. These computational results can prioritize which kinase targets to test in wet-lab assays, suggest specific amino acid residues for site-directed mutagenesis studies to confirm binding modes, and inform the next cycle of rational drug design to improve potency and selectivity.

References

  • Giblin, G. M. P., et al. (2007). The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 17(2), 385–389. [Link]

  • O'Mahony, G., et al. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • PubChem. (n.d.). trans-(1S,2S)-2-[5-[3,4-dichloro-N-(cyclopropylmethyl)anilino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Aggarwal, S., et al. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Molecules, 29(13), 3028. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Vippagunta, S. R., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Chemical Information and Modeling, 50(5), 887–901. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. [Link]

  • Sabe, V. T., et al. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Computational and Structural Biotechnology Journal, 23, 1-13. [Link]

  • Grisoni, F., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 25(11), 5909. [Link]

  • Aggarwal, S., et al. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. PubMed. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules, 27(21), 7481. [Link]

  • Dr. Sanket Bapat. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

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  • Organic Chemistry with Victor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • ResearchGate. (2025). (PDF) An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • ScienceOpen. (n.d.). Quantum mechanics implementation in drug- design workflows: does it really help?. [Link]

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  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

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Methodological & Application

Synthesis of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid: An Application Note and Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical candidates. Its rigid cyclopropane scaffold, coupled with the electronic properties of the methoxypyridine moiety, makes it an attractive fragment for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document provides a comprehensive, in-depth guide to the synthesis of this compound, detailing a reliable two-step experimental protocol. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a two-step sequence, commencing with the commercially available or readily synthesized 2-(6-methoxypyridin-2-yl)acetonitrile. The first key transformation is a phase-transfer catalyzed cyclopropanation with 1,2-dibromoethane to construct the cyclopropane ring. The subsequent step involves the hydrolysis of the nitrile functionality to the desired carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis A 2-(6-Methoxypyridin-2-yl)acetonitrile B 1-(6-Methoxypyridin-2-yl)cyclopropanecarbonitrile A->B  1,2-Dibromoethane,    NaOH (aq),    TEBAC   C 1-(6-Methoxypyridin-2-yl)cyclopropanecarbonitrile D This compound C->D  1. NaOH (aq), Reflux    2. HCl (aq)  

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade and used as received unless otherwise specified.

Reagent/SolventSupplierGrade
2-(6-Methoxypyridin-2-yl)acetonitrileCommercially Available≥98%
1,2-DibromoethaneSigma-Aldrich≥99%
Sodium Hydroxide (NaOH)Fisher ScientificACS Grade
Triethylbenzylammonium Chloride (TEBAC)TCI Chemicals>98%
Dichloromethane (DCM)VWRHPLC Grade
Diethyl EtherEMD MilliporeAnhydrous
Hydrochloric Acid (HCl), concentratedJ.T. BakerACS Grade
Magnesium Sulfate (MgSO₄), anhydrousAcros OrganicsPowder
EthanolDecon Labs200 Proof
Instrumentation
  • Magnetic stirrers with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer (for structural characterization)

  • Mass spectrometer (for molecular weight confirmation)

Experimental Protocols

Part 1: Synthesis of 1-(6-Methoxypyridin-2-yl)cyclopropanecarbonitrile

This step employs a phase-transfer catalyzed alkylation to form the cyclopropane ring. The use of a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBAC), is crucial for transporting the deprotonated acetonitrile species from the aqueous phase to the organic phase where the reaction with 1,2-dibromoethane occurs.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 2-(6-methoxypyridin-2-yl)acetonitrile (10.0 g, 67.5 mmol).

  • Addition of Reagents: To the flask, add 1,2-dibromoethane (18.8 g, 100 mmol, 1.5 equiv.) and triethylbenzylammonium chloride (TEBAC) (1.54 g, 6.75 mmol, 0.1 equiv.).

  • Aqueous Base: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 40 g of NaOH in 80 mL of deionized water. Allow the solution to cool to room temperature.

  • Reaction Initiation: With vigorous stirring, add the 50% NaOH solution to the reaction flask via the dropping funnel over a period of 30 minutes. An exothermic reaction will be observed.

  • Reaction Conditions: After the addition is complete, heat the mixture to 50-60 °C and maintain vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Workup: After the reaction is complete, cool the mixture to room temperature and add 100 mL of deionized water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(6-methoxypyridin-2-yl)cyclopropanecarbonitrile as a solid.

ParameterValue
Starting Material 2-(6-Methoxypyridin-2-yl)acetonitrile
Equivalents of 1,2-Dibromoethane 1.5
Phase-Transfer Catalyst Triethylbenzylammonium Chloride (TEBAC)
Base 50% Aqueous NaOH
Reaction Temperature 50-60 °C
Reaction Time 4-6 hours
Expected Yield 70-85%
Part 2: Synthesis of this compound

The final step is the hydrolysis of the cyclopropylnitrile intermediate to the corresponding carboxylic acid. Basic hydrolysis is employed, followed by acidification to protonate the carboxylate salt.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(6-methoxypyridin-2-yl)cyclopropanecarbonitrile (5.0 g, 28.7 mmol).

  • Hydrolysis Conditions: Add a 20% aqueous solution of sodium hydroxide (100 mL) to the flask. Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by observing the cessation of ammonia evolution (test with moist pH paper) and by TLC. This typically requires 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature in an ice bath.

  • Acidification: Carefully acidify the cooled reaction mixture to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL).

  • Drying: Dry the product under vacuum to a constant weight to yield this compound. The product can be further purified by recrystallization from a suitable solvent system such as ethanol/water if necessary.

ParameterValue
Starting Material 1-(6-Methoxypyridin-2-yl)cyclopropanecarbonitrile
Hydrolysis Reagent 20% Aqueous NaOH
Reaction Temperature Reflux
Reaction Time 12-24 hours
Acidification Agent Concentrated HCl
Expected Yield 80-95%

Safety Precautions

  • 1,2-Dibromoethane is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • Concentrated hydrochloric acid is corrosive and has a pungent odor. Handle in a fume hood with appropriate PPE.

  • The hydrolysis reaction produces ammonia gas , which is an irritant. The reaction should be performed in a well-ventilated fume hood.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals for the methoxy group, the pyridine ring protons, and the cyclopropane ring protons.

  • ¹³C NMR: Expected signals for the carboxylic acid carbon, the quaternary cyclopropane carbon, the methoxy carbon, and the carbons of the pyridine and cyclopropane rings.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₀H₁₁NO₃ should be observed.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The protocol outlined in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently reproduce this synthesis and adapt it for the preparation of related analogs.

References

  • Organic Syntheses, Coll. Vol. 6, p.478 (1988); Vol. 55, p.32 (1976).
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992; pp 888-889. [General discussion on the hydrolysis of nitriles].
  • PubChem Compound Summary for CID 135565733, this compound. National Center for Biotechnology Information. ([Link])

  • Synthesis of 2-(pyridin-2-yl)acetonitrile derivatives. ([Link])

The Strategic deployment of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid. This unique building block, incorporating both a substituted pyridine ring and a constrained cyclopropane moiety, offers a valuable scaffold for the synthesis of novel chemical entities with significant potential in medicinal chemistry. This document provides a detailed exploration of its synthesis, key applications with a focus on amide bond formation, and step-by-step experimental protocols.

Introduction: A Privileged Scaffold in Drug Discovery

The confluence of a pyridine ring and a cyclopropane carboxylic acid in a single molecule presents a compelling structural motif for medicinal chemistry. The pyridine core is a ubiquitous heterocycle in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the pharmacokinetic properties of a molecule.[1][2] The cyclopropane ring, a small, strained carbocycle, introduces conformational rigidity and a three-dimensional architecture to molecules.[3] This rigidity can enhance binding affinity to biological targets and improve metabolic stability. The incorporation of a methoxy group on the pyridine ring further modulates the electronic and steric properties of the molecule, offering fine-tuning capabilities for structure-activity relationship (SAR) studies.

This application note will detail a robust synthetic pathway to access this compound and provide validated protocols for its primary application as a versatile coupling partner in the synthesis of complex amides, which are prevalent in numerous drug candidates.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step sequence commencing with the readily available 2-(6-methoxypyridin-2-yl)acetonitrile. The methodology involves an initial cyclopropanation followed by hydrolysis of the nitrile functionality.

Step 1: Synthesis of 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carbonitrile

The formation of the cyclopropane ring is accomplished via an α-alkylation of the acetonitrile derivative with 1,2-dibromoethane in the presence of a strong base. This reaction proceeds through a tandem alkylation mechanism to construct the three-membered ring.

Experimental Protocol: Cyclopropanation

Materials:

  • 2-(6-Methoxypyridin-2-yl)acetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Toluene

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-(6-methoxypyridin-2-yl)acetonitrile (1.0 eq) and a catalytic amount of TBAB (0.05 eq) in toluene, add a 50% aqueous solution of NaOH.

  • To this biphasic mixture, add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and toluene.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude 1-(6-methoxypyridin-2-yl)cyclopropane-1-carbonitrile can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carbonitrile to the Carboxylic Acid

The final step involves the hydrolysis of the nitrile to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the pyridine ring.[4]

Experimental Protocol: Nitrile Hydrolysis

Materials:

  • 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carbonitrile

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or a mixture of Ethanol/Water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate

Procedure:

  • Dissolve 1-(6-methoxypyridin-2-yl)cyclopropane-1-carbonitrile (1.0 eq) in a mixture of ethanol and water.

  • Add a significant excess of NaOH or KOH (e.g., 10 eq) to the solution.

  • Heat the mixture to reflux and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with concentrated HCl.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x).

  • Collect the precipitate by filtration or dry the combined organic extracts over anhydrous MgSO₄ and concentrate in vacuo to yield this compound. The product can be further purified by recrystallization.

Application in Organic Synthesis: Amide Bond Formation

A primary application of this compound is as a building block for the synthesis of amides. Amide bonds are a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[5][6] The unique structural features of the title compound can be imparted to larger molecules through robust amide coupling reactions.

Causality Behind Experimental Choices in Amide Coupling

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated. Common activating agents include carbodiimides (e.g., EDC, DCC) often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or uronium/aminium salts (e.g., HATU, HBTU). The choice of coupling reagent, base, and solvent is critical for achieving high yields and purity, especially with sterically hindered or electronically deactivated coupling partners.

  • EDC/HOBt: A classic and cost-effective choice. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt. This active ester readily reacts with the amine.

  • HATU: A more modern and highly efficient coupling reagent. It forms an even more reactive activated ester, often leading to faster reactions and higher yields, particularly with challenging substrates. It is typically used with a non-nucleophilic base like diisopropylethylamine (DIPEA).

Below are detailed protocols for the amide coupling of this compound with a representative amine using both EDC/HOBt and HATU.

Protocol 1: EDC/HOBt Mediated Amide Coupling

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline or benzylamine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Add the amine (1.1 eq) to the solution, followed by the addition of DIPEA or TEA (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

Materials:

  • This compound

  • Primary or secondary amine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Add HATU (1.2 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Data Presentation

Coupling MethodCoupling ReagentsBaseSolventTypical Yield Range
Protocol 1EDC·HCl, HOBtDIPEADMF60-85%
Protocol 2HATUDIPEADMF75-95%

Yields are dependent on the specific amine coupling partner and reaction conditions.

Visualization of Workflows

Synthesis_Workflow cluster_synthesis Synthesis of the Carboxylic Acid Start 2-(6-Methoxypyridin-2-yl)acetonitrile Step1 Cyclopropanation (1,2-Dibromoethane, NaOH, TBAB) Start->Step1 Step 1 Intermediate 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carbonitrile Step1->Intermediate Step2 Nitrile Hydrolysis (NaOH, EtOH/H2O, then HCl) Intermediate->Step2 Step 2 Product This compound Step2->Product

Caption: Synthetic route to the target carboxylic acid.

Amide_Coupling_Workflow Carboxylic_Acid This compound Coupling Amide Coupling Reaction Carboxylic_Acid->Coupling Amine Primary or Secondary Amine Amine->Coupling Protocol1 Protocol 1: EDC/HOBt, DIPEA, DMF Coupling->Protocol1 Option 1 Protocol2 Protocol 2: HATU, DIPEA, DMF Coupling->Protocol2 Option 2 Amide_Product Desired Amide Product Protocol1->Amide_Product Protocol2->Amide_Product

Sources

Application Notes and Protocols: 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Unique Chemical Scaffold

In the landscape of modern drug discovery, the rational design of molecular scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The compound 1-(6-methoxypyridin-2-YL)cyclopropane-1-carboxylic acid represents a sophisticated building block that combines three strategically important chemical motifs: a cyclopropane ring, a 2,6-disubstituted pyridine core, and a carboxylic acid functional group. Each component imparts distinct properties that can be leveraged to overcome common challenges in medicinal chemistry.

The cyclopropane ring is an increasingly utilized scaffold that offers a rigid, three-dimensional structure, serving to lock key pharmacophoric elements in a favorable conformation for target binding.[1][2] This conformational constraint can significantly enhance binding affinity and potency. Furthermore, the cyclopropane group is often used as a bioisostere for gem-dimethyl groups or alkenes, and its inherent stability can improve metabolic resistance and other pharmacokinetic parameters.[1]

The pyridine ring, particularly in a 2,6-disubstituted pattern, is a cornerstone of many successful therapeutic agents, valued for its ability to engage in hydrogen bonding and pi-stacking interactions within protein binding sites.[3] Pyridine carboxylic acid isomers have been instrumental in developing drugs for a wide array of diseases, including cancer, diabetes, and infectious diseases.[4] The 6-methoxy substituent can further modulate the electronic properties of the pyridine ring and provide an additional vector for interaction or metabolic blocking.

Finally, the carboxylic acid group is a classic pharmacophore, present in over 450 marketed drugs, often essential for direct, high-energy interactions (e.g., salt bridges) with biological targets.[5][6] While indispensable, it can also introduce challenges related to membrane permeability and metabolic liabilities.[6] The integration of this group onto the rigid cyclopropane scaffold, tethered to the methoxypyridine core, creates a unique spatial and electronic arrangement designed to optimize target engagement while potentially mitigating common drawbacks.

This guide provides an in-depth analysis of the rationale for using this compound, outlines its potential therapeutic applications, and furnishes detailed protocols for its synthesis and biological evaluation.

Section 1: Rationale for Application in Drug Design

The decision to incorporate this specific acid into a drug candidate is driven by its potential to confer several advantages simultaneously. The underlying logic is rooted in established medicinal chemistry principles.

  • Conformational Rigidity and Potency: The sp³-rich cyclopropane ring introduces a defined three-dimensional geometry, which can pre-organize the molecule into a bioactive conformation. This reduces the entropic penalty upon binding to a target protein, often leading to a significant increase in potency.

  • Metabolic Stability: The cyclopropane ring is generally robust to metabolic degradation compared to more flexible alkyl chains. This can lead to improved half-life and bioavailability of the final drug compound. However, it is crucial to consider that some cyclopropane carboxylic acid metabolites have been implicated in mechanism-based toxicity by interfering with mitochondrial fatty acid oxidation, a potential liability that must be assessed.[7]

  • Vectorial Orientation and Selectivity: The rigid connection between the planar pyridine ring and the carboxylic acid group creates well-defined exit vectors. This allows for precise positioning of these key functional groups within a target's binding pocket, which can be exploited to enhance selectivity for the desired target over off-targets.

  • Bioisosterism and Physicochemical Properties: The cyclopropyl group can serve as a rigid bioisostere for other chemical groups, offering a unique combination of lipophilicity and spatial occupancy.[1] The methoxypyridine moiety provides a balance of polarity and hydrogen bond accepting capability, which can be fine-tuned to optimize solubility and permeability.

Caption: Logical relationship between structural motifs and their imparted properties.

Section 2: Potential Therapeutic Applications

Analysis of structurally related compounds in the scientific and patent literature suggests that this compound is a promising intermediate for agents targeting inflammatory and pain pathways.

  • Inhibitors of Leukotriene C4 Synthase: A patent for novel cyclopropane carboxylic acid derivatives identifies them as potent inhibitors of leukotriene C4 (LTC4) synthase.[8] LTC4 synthase is a critical enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent inflammatory mediators implicated in asthma and other respiratory diseases. The described structures feature a substituted aromatic ring linked to a cyclopropane carboxylic acid, a pattern mirrored in the title compound. The 6-methoxypyridine moiety can serve as the core aromatic system, providing the necessary interactions within the enzyme's active site.

  • Prostaglandin EP1 Receptor Antagonists: Research into selective antagonists for the prostaglandin EP1 receptor, a target for treating inflammatory pain, has identified 2,6-disubstituted pyridine carboxylic acids as a key structural class.[3] These compounds effectively block the receptor, leading to analgesic effects in preclinical models. The title compound provides a rigidified version of this scaffold, which could enhance selectivity and improve in vivo efficacy.

Section 3: Synthetic Protocol

The synthesis of this compound can be efficiently achieved via a two-step process starting from commercially available 2-cyano-6-methoxypyridine. The key transformations are a phase-transfer-catalyzed cyclopropanation followed by nitrile hydrolysis.

Synthetic_Workflow SM 2-Cyano-6-methoxypyridine Step1 Cyclopropanation SM->Step1 Intermediate 1-(6-Methoxypyridin-2-yl) cyclopropane-1-carbonitrile Step1->Intermediate Reagents1 1,2-Dibromoethane NaOH (50% aq.) TBAB (catalyst) Reagents1->Step1 Step2 Hydrolysis Intermediate->Step2 Product 1-(6-Methoxypyridin-2-YL) cyclopropane-1-carboxylic acid Step2->Product Reagents2 Conc. HCl (aq.) Heat (110°C) Reagents2->Step2

Caption: Workflow for the synthesis of the title compound.

Protocol 3.1: Synthesis of 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carbonitrile

  • Rationale: This step constructs the core cyclopropane ring. The reaction of an active methylene compound (the carbon alpha to both the pyridine ring and the nitrile) with a 1,2-dihaloalkane under strong basic conditions is a classic method for cyclopropanation.[2] A phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is crucial for this reaction. It facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase where the reactants are located, dramatically accelerating the reaction rate and improving yield.[2]

  • Materials:

    • 2-Cyano-6-methoxypyridine

    • 1,2-Dibromoethane

    • Sodium Hydroxide (NaOH), 50% solution in water (w/v)

    • Tetrabutylammonium bromide (TBAB)

    • Dichloromethane (DCM)

    • Saturated sodium chloride solution (Brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyano-6-methoxypyridine (1.0 eq).

    • Add 1,2-dibromoethane (1.2 eq) and tetrabutylammonium bromide (0.1 eq).

    • With vigorous stirring, add the 50% aqueous NaOH solution (5.0 eq). Caution: The reaction is exothermic.

    • Heat the reaction mixture to 60°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with water and DCM.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.

Protocol 3.2: Synthesis of this compound

  • Rationale: This step converts the nitrile functional group into the desired carboxylic acid. Acid-catalyzed hydrolysis is a robust and high-yielding method for this transformation.[2] High temperatures are required to drive the reaction to completion, which proceeds through an intermediate amide.

  • Materials:

    • 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carbonitrile

    • Concentrated Hydrochloric Acid (HCl, ~37%)

    • Deionized Water

  • Procedure:

    • Place the nitrile intermediate (1.0 eq) in a heavy-walled reaction vessel suitable for heating under pressure (or a flask with a reflux condenser).

    • Add a mixture of concentrated HCl and water (e.g., a 1:1 v/v mixture, 10 volumes).

    • Heat the mixture to 110°C and stir for 4-8 hours. Monitor the reaction for the disappearance of the starting material and the intermediate amide.

    • Cool the reaction mixture in an ice bath. The carboxylic acid product may precipitate.

    • Adjust the pH of the solution to ~3-4 with a concentrated NaOH solution to ensure the carboxylic acid is in its neutral form.

    • Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The resulting solid can be recrystallized (e.g., from an ethanol/water mixture) to afford the final product of high purity.

Section 4: Application Protocol - In Vitro Enzyme Inhibition Assay

To validate the utility of the synthesized compound, a representative protocol for evaluating its inhibitory activity against a relevant enzyme, such as LTC4 synthase, is provided.

Assay_Workflow Prep Prepare Reagents (Enzyme, Substrates, Buffer, Test Compound) Incubate Pre-incubation (Enzyme + Test Compound) Prep->Incubate Initiate Initiate Reaction (Add Substrates: LTA4 + GSH) Incubate->Initiate Reaction Enzymatic Reaction (Fixed Time & Temperature) Initiate->Reaction Quench Quench Reaction (e.g., add Acetonitrile) Reaction->Quench Detect Detect Product (LTC4) (LC-MS/MS or HPLC) Quench->Detect Analyze Data Analysis (Calculate % Inhibition, Determine IC50) Detect->Analyze

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol 4.1: LTC4 Synthase Inhibition Assay

  • Rationale: This protocol determines the concentration of the test compound required to inhibit the activity of LTC4 synthase by 50% (IC50). The assay measures the formation of the product, LTC4, from its substrates, leukotriene A4 (LTA4) and reduced glutathione (GSH). The amount of product formed is quantified, typically by mass spectrometry, and compared to a control reaction without an inhibitor.

  • Materials:

    • Recombinant human LTC4 synthase

    • Leukotriene A4 (LTA4) methyl ester (must be hydrolyzed to free acid immediately before use)

    • Reduced glutathione (GSH)

    • Assay Buffer (e.g., 0.1 M Potassium Phosphate, pH 7.4)

    • Test Compound: this compound, dissolved in DMSO to make a stock solution (e.g., 10 mM)

    • Quenching Solution (e.g., Acetonitrile with an internal standard)

    • 96-well microplate

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compound stock in assay buffer across a 96-well plate. Include wells for a positive control (known inhibitor, if available) and a negative control (DMSO vehicle only, representing 0% inhibition).

    • Enzyme Addition: Add the LTC4 synthase enzyme solution to each well (except for a "no enzyme" blank).

    • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Reaction Initiation: Prepare the substrate solution by mixing LTA4 and GSH in assay buffer. Initiate the enzymatic reaction by adding this substrate solution to all wells.

    • Incubation: Incubate the plate at 37°C for a fixed time (e.g., 10 minutes), ensuring the reaction remains in the linear range.

    • Quenching: Stop the reaction by adding an equal volume of cold quenching solution to all wells.

    • Detection: Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate for analysis. Quantify the amount of LTC4 product formed using a validated LC-MS/MS method.

    • Data Analysis:

      • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [Signal_Test - Signal_Blank] / [Signal_Vehicle - Signal_Blank]).

      • Plot the percent inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary

ParameterDescriptionExpected Value/RangeRationale/Reference
pKa Acidity of the carboxylic acid4.0 - 5.0Typical for carboxylic acids adjacent to electron-withdrawing systems.[6]
cLogP Calculated lipophilicity1.5 - 2.5An estimate based on structural fragments. The methoxy and pyridine groups increase polarity relative to a simple phenylcyclopropane.
Molecular Weight Grams per mole207.21 g/mol Calculated from the chemical formula C₁₁H₁₁NO₃.
Topological Polar Surface Area (TPSA) Surface sum over polar atoms69.9 ŲA predictor of membrane permeability. Values in this range are common for orally bioavailable drugs.

References

  • Giblin, G. M. P., et al. (2007). The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 17(2), 385-389. Available at: [Link]

  • AstraZeneca AB. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. WO2016177845A1. Google Patents.
  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Available at: [Link]

  • Al-Badran, A., et al. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. Available at: [Link]

  • Hoechst Aktiengesellschaft. (1999). Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives. US5869737A. Google Patents.
  • Ulrich, R. G., et al. (2001). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chemical Biology & Interactions, 134(3), 251-270. Available at: [Link]

  • Organic Chemistry with Victor. (2023). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available at: [Link]

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section C Crystal Structure Communications. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • PrepChem. Synthesis of cyclopropane carboxylic acid (6-methyl-2-naphthyl)methyl ester. Available at: [Link]

  • Scott, J. S., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Medicinal Chemistry Communications, 11(10), 1713-1736. Available at: [Link]

  • de Souza, A. S., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558. Available at: [Link]

  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1475-1510. Available at: [Link]

  • MySkinRecipes. trans-2-(m-tolyl)cyclopropane-1-carboxylic acid. Available at: [Link]

  • PlantaeDB. (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. Available at: [Link]

  • Kumar, K. S., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Scientific Reports, 10(1), 1-13. Available at: [Link]

Sources

Application Notes and Protocols: 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. The building block, This compound , has emerged as a scaffold of significant interest. Its inherent structural rigidity, conferred by the cyclopropane ring, coupled with the electronic characteristics of the methoxypyridine moiety, offers a unique combination of features for the design of innovative therapeutic agents. The cyclopropyl group can enhance metabolic stability, improve potency, and reduce off-target effects, while the pyridine ring provides a key site for hydrogen bonding and potential for a wide range of chemical modifications.[1]

These attributes have been effectively leveraged in the development of potent inhibitors of leukotriene C4 synthase, an enzyme implicated in respiratory and inflammatory diseases such as asthma.[2] This application note provides detailed protocols for the utilization of this compound in the synthesis of novel amide derivatives, highlighting its potential in drug discovery programs.

Core Application: Synthesis of Leukotriene C4 Synthase Inhibitors

Leukotriene C4 synthase is a pivotal enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent mediators of inflammation.[3] The development of inhibitors for this enzyme represents a promising therapeutic strategy for inflammatory conditions.[4] The structural motif of this compound has been identified as a key component in a series of novel leukotriene C4 synthase inhibitors.[2] The following protocol outlines a representative synthesis of an amide derivative based on the general procedures described in the patent literature.

Protocol 1: Amide Coupling with a Primary Amine

This protocol details the coupling of this compound with a representative primary amine using a standard peptide coupling reagent.

Workflow for Amide Coupling:

A 1. Activation of Carboxylic Acid B 2. Addition of Amine A->B Addition of Amine and Coupling Reagent C 3. Reaction Monitoring B->C Stirring at Room Temperature D 4. Work-up and Purification C->D Quenching and Extraction E 5. Characterization D->E Chromatography

Caption: General workflow for the amide coupling reaction.

Materials and Reagents:

ReagentSupplierGrade
This compoundCommercial>95%
Primary Amine (e.g., Benzylamine)CommercialReagent Grade
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)CommercialPeptide Synthesis Grade
DIPEA (N,N-Diisopropylethylamine)CommercialAnhydrous
DMF (N,N-Dimethylformamide)CommercialAnhydrous
Ethyl AcetateCommercialHPLC Grade
Saturated Sodium Bicarbonate SolutionIn-house Prep.-
BrineIn-house Prep.-
Anhydrous Sodium SulfateCommercialReagent Grade

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[1]

Synthesis of the Building Block: this compound

For researchers interested in synthesizing the building block in-house, a common route involves the cyclopropanation of a suitable precursor followed by hydrolysis. A general approach involves the α-alkylation of a 2-pyridyl acetonitrile derivative.[1]

Protocol 2: Synthesis via Cyclopropanation and Hydrolysis

Synthetic Pathway:

A 2-(6-Methoxypyridin-2-yl)acetonitrile C 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carbonitrile A->C Base, Phase-Transfer Catalyst B 1,2-Dibromoethane B->C D This compound C->D Acid Hydrolysis

Caption: Synthetic route to the target building block.

Materials and Reagents:

ReagentSupplierGrade
2-(6-Methoxypyridin-2-yl)acetonitrileCommercial>95%
1,2-DibromoethaneCommercialReagent Grade
Sodium HydroxideCommercialPellets
Tetrabutylammonium Bromide (TBAB)CommercialReagent Grade
Hydrochloric Acid (concentrated)CommercialACS Grade
Diethyl EtherCommercialAnhydrous

Step-by-Step Procedure:

  • Cyclopropanation:

    • In a round-bottom flask, prepare a 50% aqueous solution of sodium hydroxide.

    • To this solution, add 2-(6-methoxypyridin-2-yl)acetonitrile (1.0 eq) and TBAB (0.1 eq).

    • Add 1,2-dibromoethane (1.5 eq) and stir the mixture vigorously at 60-70 °C for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-(6-methoxypyridin-2-yl)cyclopropane-1-carbonitrile.

  • Hydrolysis:

    • To the crude carbonitrile, add concentrated hydrochloric acid.

    • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.

    • Monitor the disappearance of the nitrile and the formation of the carboxylic acid by TLC or LC-MS.

    • Cool the reaction mixture in an ice bath and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 3-4.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization or column chromatography.

Characterization Data

Expected Spectroscopic Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~1.3-1.5 (m, 2H, cyclopropyl CH₂), 1.7-1.9 (m, 2H, cyclopropyl CH₂), 3.9 (s, 3H, OCH₃), 6.7-6.8 (d, 1H, pyridine-H), 7.1-7.2 (d, 1H, pyridine-H), 7.5-7.6 (t, 1H, pyridine-H), 10.0-12.0 (br s, 1H, COOH).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~18-20 (cyclopropyl CH₂), 30-32 (quaternary cyclopropyl C), 53-54 (OCH₃), 110-112 (pyridine-CH), 115-117 (pyridine-CH), 138-140 (pyridine-CH), 155-157 (pyridine-C), 163-165 (pyridine-C), 175-178 (C=O).

  • IR (KBr, cm⁻¹): ~2500-3300 (broad O-H stretch), 1700-1725 (C=O stretch), 1580-1600 (C=N and C=C stretch).

  • HRMS (ESI+): Calculated for C₁₀H₁₁NO₃ [M+H]⁺, found with high accuracy.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds, particularly in the field of medicinal chemistry. Its application in the development of leukotriene C4 synthase inhibitors underscores its potential for creating potent and selective therapeutic agents. The protocols provided herein offer a practical guide for researchers to utilize this scaffold in their synthetic endeavors, paving the way for the discovery of new and improved drug candidates.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Arabian Journal of Chemistry. [Link]

  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Synthesis of 6-hydroxy-N-(6-methylpyridin-2-yl) naphthalene-2- carboxamide and its alkoxy analogues. ResearchGate. [Link]

  • CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • CYCLOPROPANECARBOXYLIC ACID. Organic Syntheses. [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. PubMed. [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [https://www.b CHD-journal.com/index.php/BCHD/article/view/459]([Link] CHD-journal.com/index.php/BCHD/article/view/459)

  • The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. PubMed. [Link]

  • (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid. PlantaeDB. [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]

  • Leukotriene c4 synthase: upcoming drug target for inflammation. PubMed. [Link]

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Purification of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural motif, combining a substituted pyridine ring with a cyclopropane carboxylic acid, presents both opportunities for novel molecular interactions and challenges in purification. Achieving high purity of this compound is paramount for accurate biological evaluation and to meet stringent regulatory standards. This guide provides a detailed overview of the physicochemical properties, potential impurities, and robust purification strategies for this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties: The Foundation of Purification Strategy

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective purification protocols. Due to the limited availability of experimental data for this specific molecule, we will utilize established data for its core components—6-methoxypyridine-2-carboxylic acid and 1-substituted cyclopropane-1-carboxylic acids—along with in-silico predictions to build a reliable property profile.

The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group suggests that the molecule is likely to be zwitterionic at or near its isoelectric point. This dual nature profoundly influences its solubility and chromatographic behavior.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale and Implications for Purification
Molecular Formula C₁₀H₁₁NO₃-
Molecular Weight 193.20 g/mol Influences diffusion rates and behavior in size-exclusion chromatography.
Appearance Likely a pale cream to white crystalline solidBased on the appearance of 6-methoxypyridine-2-carboxylic acid. Visual inspection is a primary indicator of purity.
Melting Point (°C) Predicted to be in the range of 100-150 °CThe melting point is a critical indicator of purity. A sharp melting point range suggests high purity, while a broad range indicates the presence of impurities.
pKa pKa₁ (Carboxylic Acid) ~ 3.5 - 4.5pKa₂ (Pyridinium ion) ~ 2.5 - 3.5The molecule's charge state is highly dependent on pH. At low pH (<2), both the carboxylic acid and pyridine nitrogen will be protonated (cationic). In the mid-pH range, it will exist as a zwitterion. At high pH (>5), the carboxyl group will be deprotonated (anionic). This is crucial for ion-exchange chromatography and pH-dependent extraction.
Solubility - Water: Moderate solubility, especially at acidic or basic pH. Lowest solubility near the isoelectric point.- Polar Organic Solvents (e.g., Methanol, Ethanol): Good solubility.- Nonpolar Organic Solvents (e.g., Hexane, Toluene): Low solubility.Solubility dictates the choice of solvents for crystallization, extraction, and chromatography. The zwitterionic nature suggests that solubility in water will be lowest at the isoelectric point, a property that can be exploited for purification by precipitation.
LogP Predicted to be low to moderateIndicates a degree of polarity, making it suitable for reversed-phase and hydrophilic interaction chromatography.

Note: The pKa and LogP values are estimations based on the structures of similar compounds and can be more accurately determined using computational software such as that offered by ACD/Labs or ChemAxon.[1][2]

Understanding Potential Impurities: A Targeted Approach to Purification

The nature and quantity of impurities are intrinsically linked to the synthetic route employed. A common synthetic strategy for this class of compounds may involve the reaction of a 2-halopyridine derivative with a cyclopropane precursor. Based on this, we can anticipate several classes of impurities.

Table 2: Potential Impurities and Their Origins

Impurity ClassPotential Structures/ExamplesSynthetic OriginImpact on Purification
Starting Materials 2-halo-6-methoxypyridine, 1-cyanocyclopropane-1-carboxylic acid ethyl esterIncomplete reactionMay have significantly different polarities, facilitating separation.
Reaction Intermediates Hydrolyzed ester intermediatesIncomplete hydrolysis of an ester precursorSimilar polarity to the final product can make separation challenging.
Byproducts Isomeric products, over-alkylation productsSide reactions during synthesisOften have very similar properties to the target compound, requiring high-resolution chromatographic techniques.
Reagents and Catalysts Bases (e.g., NaOH, K₂CO₃), phase-transfer catalystsCarried over from the reaction workupTypically inorganic salts or highly polar organic molecules, often removable by aqueous washes.
Solvents Residual reaction or workup solvents (e.g., Toluene, THF, Ethanol)Incomplete removal during isolationCan be removed by drying under vacuum, but may require specific techniques if they form solvates.

Purification Strategies: From Bulk to High Purity

A multi-step purification strategy is often necessary to achieve the desired level of purity. The choice and sequence of these techniques will depend on the scale of the purification and the nature of the impurities present.

Caption: General purification workflow for this compound.

Liquid-Liquid Extraction: A Versatile First Step

Liquid-liquid extraction is a powerful technique for the initial cleanup of the crude product, primarily to remove inorganic salts and highly polar or nonpolar impurities. The zwitterionic nature of the target compound allows for a pH-swing extraction protocol.

Protocol 1: pH-Swing Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the compound has moderate solubility, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Wash the organic phase with a dilute acidic solution (e.g., 1 M HCl). The pyridine nitrogen will be protonated, and the compound will preferentially partition into the aqueous phase, leaving non-basic organic impurities in the organic layer.

  • Basification and Re-extraction: Separate the aqueous phase and adjust the pH to ~7-8 with a base (e.g., saturated NaHCO₃ solution). The carboxylic acid will be deprotonated, and the compound can be re-extracted into a fresh portion of organic solvent.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.

Causality: This method exploits the pH-dependent solubility of the amphoteric target molecule. By manipulating the pH, we can selectively move the compound between aqueous and organic phases, leaving behind impurities that do not share this pH-dependent solubility profile.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is an effective method for removing impurities that have different solubility profiles from the target compound. The key to successful recrystallization is the selection of an appropriate solvent or solvent system.

Solvent Selection:

  • Ideal Single Solvents: A good solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Based on the predicted properties, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with water, are promising candidates.

  • Solvent Systems: A two-solvent system can be employed if a suitable single solvent cannot be found. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Common combinations for polar compounds include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.[3][4]

Protocol 2: Recrystallization from an Ethanol/Water System

  • Dissolution: In a flask, dissolve the partially purified product in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Trustworthiness: The purity of the recrystallized material should be assessed by measuring its melting point. A sharp melting point close to the literature or predicted value is a good indication of high purity.

Chromatographic Techniques: For High-Purity Polishing

When recrystallization is insufficient to remove closely related impurities, chromatographic methods are employed. The choice of chromatography depends on the polarity of the compound and the nature of the impurities.

Caption: Selection of chromatographic techniques based on compound properties.

a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the separation of moderately polar compounds.

Protocol 3: Preparative RP-HPLC

  • Stationary Phase: C18 or C8 silica gel.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by suppressing the ionization of the carboxylic acid.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (likely in the 260-280 nm range due to the pyridine ring).

b) Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is particularly well-suited for the purification of highly polar and zwitterionic compounds that are poorly retained in reversed-phase chromatography.[5][6][7][8]

Protocol 4: HILIC Purification

  • Stationary Phase: Amide, diol, or unbonded silica phases.

  • Mobile Phase: A high concentration of an organic solvent (typically acetonitrile) with a small amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate). The gradient involves increasing the aqueous component.

  • Rationale: In HILIC, a water-rich layer is adsorbed onto the polar stationary phase, and the polar analyte partitions into this layer from the less polar mobile phase.

c) Mixed-Mode Chromatography

Mixed-mode chromatography utilizes a stationary phase with both reversed-phase and ion-exchange functionalities. This provides a powerful tool for separating complex mixtures of acidic, basic, and neutral compounds.[9][10][11][12][13]

Protocol 5: Mixed-Mode Chromatography Purification

  • Stationary Phase: A stationary phase with both C18 and anion-exchange or cation-exchange groups.

  • Mobile Phase: The mobile phase composition (pH, ionic strength, and organic solvent concentration) can be adjusted to modulate the retention based on both hydrophobic and ionic interactions, offering a high degree of selectivity.

Conclusion

The purification of this compound requires a systematic approach based on a solid understanding of its physicochemical properties and potential impurities. A combination of pH-swing extraction for initial cleanup, followed by recrystallization for bulk purification, and finally, a suitable chromatographic technique such as HILIC or mixed-mode chromatography for high-purity polishing, will yield a product of the quality required for demanding applications in drug discovery and development. The protocols provided in this guide offer a robust starting point for developing a tailored purification strategy.

References

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. Retrieved from [Link]

  • ChemAxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 556871, 1-Allylcyclopropanecarboxylic acid. Retrieved from [Link]

  • Schrödinger. (n.d.). Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Retrieved from [Link]

  • Gordon, A. J., & Ford, R. A. (n.d.). The Chemist's Companion: A Handbook of Practical Data, Techniques, and References. Wiley-Interscience.
  • MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Retrieved from [Link]

  • Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding Zwitterionic Compounds: The Dual Nature of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • Nest Group. (n.d.). Zwitterion Chromatography – ZIC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6995699, (1S,2S)-2-methylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • ResearchGate. (n.d.). Software for the prediction of physicochemical properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74201, 2-Methoxypyridine. Retrieved from [Link]

Sources

Application Note: A Scalable and Efficient Synthesis of 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid, a key building block in pharmaceutical research and development. The described synthetic route is robust, utilizing readily available starting materials and proceeding through a key cyclopropanation step followed by hydrolysis. This document details the underlying chemical principles, step-by-step experimental procedures, safety considerations, and methods for purification and characterization, tailored for researchers, chemists, and professionals in the drug development sector.

Introduction: Significance and Synthetic Strategy

This compound is a valuable scaffold in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl moiety. The methoxypyridine substituent offers a handle for further functionalization and can modulate the physicochemical properties of the final molecule.

The synthetic strategy outlined herein is designed for efficiency and scalability, proceeding in two main stages from commercially available 2-bromo-6-methoxypyridine and diethyl malonate. The core of this approach is the formation of the cyclopropane ring via a nucleophilic substitution followed by an intramolecular cyclization, and subsequent hydrolysis to the desired carboxylic acid. This method avoids the use of highly toxic or explosive reagents, making it suitable for larger scale production.

Overall Synthetic Scheme

The synthesis is a two-step process, beginning with the formation of a cyclopropane diester intermediate, followed by hydrolysis and decarboxylation to yield the final product.

Synthetic_Scheme 2-Bromo-6-methoxypyridine 2-Bromo-6-methoxypyridine Intermediate_A Diethyl 2-(6-methoxypyridin-2-yl)malonate 2-Bromo-6-methoxypyridine->Intermediate_A NaH, THF Diethyl_malonate Diethyl_malonate Diethyl_malonate->Intermediate_A Intermediate_B Diethyl 1-(6-methoxypyridin-2-yl)cyclopropane-1,1-dicarboxylate Intermediate_A->Intermediate_B 1,2-Dibromoethane, NaH, THF Final_Product 1-(6-Methoxypyridin-2-yl)cyclopropane- 1-carboxylic acid Intermediate_B->Final_Product 1. NaOH, EtOH/H2O 2. HCl (aq)

Caption: Overall synthetic route for this compound.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
2-Bromo-6-methoxypyridineSigma-Aldrich97%
Diethyl malonateAlfa Aesar99%
Sodium hydride (60% dispersion in mineral oil)Acros Organics
1,2-DibromoethaneTCI99%
Tetrahydrofuran (THF), anhydrousFisher Scientific99.9%, inhibitor-free
Diethyl ether, anhydrousEMD Millipore
Sodium hydroxideVWR≥97%
Hydrochloric acid, concentratedJ.T. Baker37%
Magnesium sulfate, anhydrousBeanTown Chemical
Ethanol, 200 proofDecon Labs

Safety Precaution: Sodium hydride (NaH) is a highly reactive and flammable solid.[1] It reacts violently with water to produce flammable hydrogen gas.[1] All manipulations involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves, is mandatory.[3]

Step 1: Synthesis of Diethyl 1-(6-methoxypyridin-2-yl)cyclopropane-1,1-dicarboxylate

This step involves a tandem alkylation and cyclization reaction. The sodium salt of diethyl malonate is first generated, which then displaces the bromide from 2-bromo-6-methoxypyridine. A second deprotonation followed by reaction with 1,2-dibromoethane forms the cyclopropane ring.

Step_1_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Workup and Purification Inert_Atmosphere Establish Inert Atmosphere (Nitrogen/Argon) Add_NaH Charge Reactor with NaH (60% in mineral oil) Inert_Atmosphere->Add_NaH Add_THF Add Anhydrous THF Add_NaH->Add_THF Cool_to_0C Cool to 0°C Add_THF->Cool_to_0C Add_Malonate Slowly Add Diethyl Malonate Cool_to_0C->Add_Malonate Stir_at_RT Stir at Room Temperature (1 hour) Add_Malonate->Stir_at_RT Add_Pyridine Add 2-Bromo-6-methoxypyridine Stir_at_RT->Add_Pyridine Reflux_1 Reflux (12 hours) Add_Pyridine->Reflux_1 Cool_to_0C_2 Cool to 0°C Reflux_1->Cool_to_0C_2 Add_NaH_2 Add Second Portion of NaH Cool_to_0C_2->Add_NaH_2 Stir_at_RT_2 Stir at Room Temperature (30 minutes) Add_NaH_2->Stir_at_RT_2 Add_DBE Slowly Add 1,2-Dibromoethane Stir_at_RT_2->Add_DBE Reflux_2 Reflux (18 hours) Add_DBE->Reflux_2 Cool_to_RT Cool to Room Temperature Reflux_2->Cool_to_RT Quench Carefully Quench with Water Cool_to_RT->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry Organic Layer (MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for the synthesis of the cyclopropane diester intermediate.

Protocol:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.0 eq).

  • Wash the sodium hydride with anhydrous hexanes (3 x) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Suspend the washed sodium hydride in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add diethyl malonate (1.1 eq) dropwise to the suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Add 2-bromo-6-methoxypyridine (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture to 0 °C and carefully add a second portion of sodium hydride (1.1 eq).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Slowly add 1,2-dibromoethane (1.2 eq) dropwise.

  • Heat the mixture to reflux and maintain for 18 hours.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield diethyl 1-(6-methoxypyridin-2-yl)cyclopropane-1,1-dicarboxylate as a pale yellow oil.

Step 2: Hydrolysis and Decarboxylation to this compound

The diester intermediate is saponified using a strong base, followed by acidification to yield the diacid, which readily undergoes decarboxylation upon heating to afford the final product.

Protocol:

  • Dissolve the diethyl 1-(6-methoxypyridin-2-yl)cyclopropane-1,1-dicarboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate will form. Continue stirring at 0 °C for 30 minutes.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield this compound as a white to off-white solid.

  • Further purification can be achieved by recrystallization.[4][5]

Purification and Characterization

Recrystallization of the Final Product

For obtaining high-purity material, recrystallization is recommended. A solvent system of ethanol/water or toluene can be effective.

Protocol:

  • Dissolve the crude carboxylic acid in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Analytical Data
AnalysisExpected Result
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spec (ESI) [M+H]⁺ and/or [M-H]⁻ corresponding to the molecular weight of 193.20 g/mol
Purity (HPLC) ≥98%

Discussion of Key Experimental Choices

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base, ideal for the deprotonation of diethyl malonate without competing side reactions. Its use under anhydrous conditions is crucial for the success of the reaction.

  • Two-Step, One-Pot Procedure: The tandem alkylation and cyclization in a single pot improves the overall efficiency and reduces the need for isolation of the initial alkylated intermediate, which can be unstable.

  • Hydrolysis and Decarboxylation: The use of sodium hydroxide ensures complete saponification of the sterically hindered diester. Acidification followed by the inherent instability of the geminal diacid on the cyclopropane ring drives the decarboxylation to the desired mono-acid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; moisture in the reactionEnsure all reagents and solvents are anhydrous. Increase reflux time.
Incomplete hydrolysis in Step 2 Insufficient base or reaction timeIncrease the amount of NaOH and/or extend the reflux time.
Product is an oil or difficult to crystallize Impurities presentRe-purify the intermediate from Step 1. Attempt recrystallization from different solvent systems.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable building block for applications in drug discovery and development.

References

  • NJ Department of Health. Hazardous Substance Fact Sheet: Sodium Hydride. [Link]

  • University of California. Standard Operating Procedure: Sodium Hydride. [Link]

  • Alkali Metals Limited. MSDS for Sodium Hydride. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Google Patents.

Sources

Application Notes and Protocols for the Development of mGluR5 Inhibitors: Characterization of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The metabotropic glutamate receptor 5 (mGluR5) is a pivotal G-protein coupled receptor (GPCR) implicated in a multitude of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. Negative allosteric modulators (NAMs) of mGluR5 have shown considerable promise in preclinical studies.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel mGluR5 inhibitors, using the investigational compound, 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid, as a representative example. Detailed, step-by-step protocols for in vitro assays, including radioligand binding, calcium mobilization, and inositol monophosphate (IP1) accumulation, are presented. The underlying scientific principles and rationale for experimental choices are elucidated to ensure robust and reproducible results.

Introduction to mGluR5: A Key Modulator of Synaptic Plasticity

Metabotropic glutamate receptors are a family of GPCRs that modulate synaptic transmission and plasticity in the central nervous system (CNS).[3] mGluR5, a member of the Group I mGluRs, is predominantly expressed postsynaptically and is coupled to the Gq/11 G-protein.[4] Upon activation by glutamate, mGluR5 initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] This signaling pathway is crucial for various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[6]

Dysregulation of mGluR5 signaling has been implicated in a range of CNS disorders, including Fragile X syndrome, anxiety, depression, and chronic pain.[7][8] Consequently, the development of selective mGluR5 inhibitors, particularly negative allosteric modulators (NAMs), has become a significant focus of drug discovery efforts.[9] NAMs bind to a site on the receptor distinct from the glutamate binding site, offering greater subtype selectivity and a more nuanced modulation of receptor function compared to competitive antagonists.[3]

Profile of the Investigational Compound: this compound

For the purpose of this guide, we will focus on the hypothetical characterization of This compound as a novel mGluR5 NAM. The rationale for investigating this scaffold is based on the presence of a pyridine ring, a common feature in many CNS-active compounds, and a cyclopropane carboxylic acid moiety, which provides conformational rigidity.

Compound Name IUPAC Name Molecular Formula Molecular Weight Structure
Investigational Compound This compoundC10H11NO3193.20 g/mol

Synthesis and Characterization

A plausible synthetic route for this compound can be conceptualized based on established organic chemistry principles. A potential method involves the reaction of a malonic ester with 1,2-dihaloethane to form the cyclopropane ring, followed by functional group manipulations to introduce the methoxypyridine moiety.[3][10]

Upon successful synthesis, the compound's identity and purity must be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Assays for mGluR5 Inhibition: Protocols and Rationale

The following protocols describe the essential in vitro assays to determine the affinity and functional activity of a novel compound at the mGluR5 receptor.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the investigational compound for the mGluR5 receptor through competitive displacement of a known radiolabeled ligand.

Rationale: This assay directly measures the interaction of the test compound with the receptor. We will utilize [3H]MPEP (2-methyl-6-(phenylethynyl)pyridine), a well-characterized radiolabeled mGluR5 NAM, to determine if the investigational compound binds to the same allosteric site.[1]

Workflow Diagram:

G prep Prepare mGluR5-expressing cell membranes incubation Incubate membranes, [3H]MPEP, and compound prep->incubation radioligand Prepare [3H]MPEP solution radioligand->incubation compound Prepare serial dilutions of investigational compound compound->incubation filtration Separate bound and free radioligand via filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine Ki value scintillation->analysis

Caption: Workflow for the mGluR5 radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human mGluR5 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the investigational compound at various concentrations, and the prepared cell membranes.

    • Initiate the binding reaction by adding a fixed concentration of [3H]MPEP (typically at its Kd concentration).

    • For non-specific binding determination, include wells with a high concentration of a known non-radiolabeled mGluR5 antagonist.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the investigational compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

Objective: To functionally assess the ability of the investigational compound to inhibit glutamate-induced intracellular calcium mobilization in mGluR5-expressing cells.

Rationale: Since mGluR5 activation leads to an increase in intracellular calcium, a NAM will inhibit this response.[4] This assay provides a direct measure of the functional antagonism of the receptor.

Workflow Diagram:

G plating Plate mGluR5-expressing cells in a 96-well plate dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plating->dye_loading compound_add Add investigational compound at various concentrations dye_loading->compound_add agonist_add Add a fixed concentration of glutamate (agonist) compound_add->agonist_add readout Measure fluorescence changes using a FLIPR or plate reader agonist_add->readout analysis Analyze data to determine IC50 value readout->analysis

Caption: Workflow for the mGluR5 calcium mobilization assay.

Step-by-Step Protocol:

  • Cell Plating:

    • Seed HEK293 cells stably expressing mGluR5 into a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C.[11]

  • Compound Addition:

    • Wash the cells to remove excess dye.

    • Add the investigational compound at a range of concentrations to the wells and incubate for a short period.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a suitable microplate reader.

    • Establish a baseline fluorescence reading.

    • Inject a submaximal concentration (EC80) of glutamate into the wells to stimulate the mGluR5 receptor.

    • Continuously record the fluorescence intensity for a set duration to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response in the absence of the investigational compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value from the dose-response curve.

Protocol 3: IP-One Assay

Objective: To quantify the inhibitory effect of the investigational compound on the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the mGluR5 signaling cascade.

Rationale: The direct measurement of IP3 is challenging due to its short half-life. The IP-One assay provides a robust alternative by measuring the accumulation of its more stable downstream metabolite, IP1, in the presence of lithium chloride (LiCl), which blocks IP1 degradation.[12][13] This assay is a reliable method for quantifying Gq-coupled receptor activity.[14]

Workflow Diagram:

G plating Plate mGluR5-expressing cells stimulation Stimulate cells with glutamate in the presence of LiCl and the investigational compound plating->stimulation lysis Lyse the cells to release intracellular IP1 stimulation->lysis htrf Add HTRF reagents (IP1-d2 and anti-IP1-cryptate) lysis->htrf incubation Incubate to allow for competitive binding htrf->incubation readout Read the HTRF signal on a compatible plate reader incubation->readout analysis Analyze data to determine IC50 value readout->analysis

Caption: Workflow for the mGluR5 IP-One assay.

Step-by-Step Protocol:

  • Cell Stimulation:

    • Culture mGluR5-expressing cells in a suitable plate format.

    • Aspirate the culture medium and add stimulation buffer containing LiCl.

    • Add the investigational compound at various concentrations, followed by a submaximal concentration (EC80) of glutamate.

    • Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.

  • Cell Lysis and Detection:

    • Lyse the cells by adding the lysis reagent provided in the IP-One assay kit.

    • Transfer the cell lysates to a detection plate.

    • Add the HTRF detection reagents: IP1 labeled with d2 (acceptor) and an anti-IP1 antibody labeled with europium cryptate (donor).[15]

  • Incubation and Reading:

    • Incubate the plate at room temperature in the dark to allow for the competitive immunoassay to reach equilibrium.

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.

    • Plot the percentage of inhibition of glutamate-induced IP1 accumulation against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting curve.

Data Interpretation and Further Steps

The data generated from these assays will provide a comprehensive in vitro profile of this compound.

Parameter Assay Interpretation
Ki Radioligand BindingA low Ki value indicates high binding affinity to the mGluR5 receptor.
IC50 (Calcium) Calcium MobilizationA low IC50 value demonstrates potent functional inhibition of the mGluR5 signaling pathway.
IC50 (IP1) IP-One AssayA low IC50 value confirms the inhibitory effect on a downstream signaling event, providing further evidence of functional antagonism.

A successful candidate for an mGluR5 NAM will exhibit high affinity (low nanomolar Ki) and potent functional inhibition (low nanomolar IC50 values). Subsequent steps in the drug discovery cascade would involve assessing the compound's selectivity against other mGluR subtypes and other receptors, as well as evaluating its pharmacokinetic properties and in vivo efficacy in relevant animal models of CNS disorders.

mGluR5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGluR5 receptor and the point of intervention for a negative allosteric modulator.

G cluster_0 Postsynaptic Neuron Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq/11 mGluR5->Gq Activates NAM 1-(6-Methoxypyridin-2-YL) cyclopropane-1-carboxylic acid (NAM) NAM->mGluR5 Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC Activation DAG->PKC Ca2 Ca2+ Release ER->Ca2

Caption: mGluR5 signaling cascade and the inhibitory action of a NAM.

References

Sources

Application Notes and Protocols for the Derivatization of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Derivatization in Modern Drug Discovery

The chemical modification, or derivatization, of lead compounds is a cornerstone of contemporary drug discovery and development. The ability to systematically alter a molecule's physicochemical properties allows for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid is a key building block in the synthesis of various pharmaceutical agents. Its rigid cyclopropane scaffold and the electronic properties of the methoxypyridine moiety make it an attractive starting point for generating novel chemical entities. The carboxylic acid functional group serves as a versatile handle for derivatization, most commonly through the formation of amides and esters, to explore new chemical space and optimize biological activity.

This application note provides detailed protocols for the efficient derivatization of this compound into its corresponding amide and ester analogues. The methodologies presented are grounded in established chemical principles and are designed to be robust and scalable for applications in medicinal chemistry and process development.

Core Principles of Carboxylic Acid Derivatization

The direct reaction of a carboxylic acid with an amine or an alcohol to form an amide or an ester, respectively, is generally inefficient due to the acidic nature of the carboxylic proton, which leads to a competing acid-base reaction.[1] Therefore, the derivatization of this compound necessitates the activation of the carboxyl group to enhance its electrophilicity. This can be achieved through two primary strategies:

  • Conversion to a Highly Reactive Intermediate: The carboxylic acid can be transformed into a more reactive species, such as an acyl chloride or an anhydride, which then readily reacts with a nucleophile (amine or alcohol).[2]

  • In Situ Activation with Coupling Reagents: A variety of coupling reagents can be employed to activate the carboxylic acid in the reaction mixture, facilitating its condensation with the nucleophile in a one-pot procedure.[3]

The choice of method depends on several factors, including the stability of the starting materials and products, the desired scale of the reaction, and the need to avoid harsh conditions that might compromise other functional groups in the molecule.

Protocol 1: Amide Synthesis via In Situ Activation with Coupling Reagents

Amide bond formation is a frequently utilized transformation in medicinal chemistry.[3] The use of coupling reagents offers a mild and efficient means of achieving this transformation with a broad range of substrates. This protocol details the amidation of this compound using common peptide coupling reagents.

Rationale for Reagent Selection
  • Coupling Reagents: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for their effectiveness in forming a highly reactive O-acylisourea intermediate.[1] Phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and aminium/uronium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) are also excellent choices, often leading to cleaner reactions and easier purification.[4][5]

  • Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues is crucial when using carbodiimides, as it minimizes the risk of racemization if chiral centers are present and can improve reaction efficiency by forming a more reactive HOBt-ester intermediate.[4]

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification Start Dissolve Carboxylic Acid in Anhydrous Solvent AddBase Add Base (e.g., DIPEA) Start->AddBase AddAmine Add Amine AddBase->AddAmine AddCouplingReagent Add Coupling Reagent (e.g., HBTU/HOBt) Reaction Stir at Room Temperature AddCouplingReagent->Reaction Initiates Reaction Quench Quench Reaction Extract Aqueous Work-up Quench->Extract Purify Purify by Chromatography Extract->Purify End Isolate Amide Product Purify->End AcylChloride_Amidation_Workflow cluster_acyl_chloride Acyl Chloride Formation cluster_amidation Amidation cluster_workup Work-up & Purification Start Dissolve Carboxylic Acid in Anhydrous Solvent AddReagent Add Oxalyl Chloride & cat. DMF Start->AddReagent Stir Stir at 0°C to RT AddReagent->Stir AddAmine Add Amine and Base Reaction Stir at 0°C to RT AddAmine->Reaction Workup Aqueous Work-up Purify Purify by Chromatography Workup->Purify End Isolate Amide Product Purify->End Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Start Dissolve Carboxylic Acid in Excess Alcohol AddCatalyst Add Acid Catalyst (e.g., H₂SO₄) Start->AddCatalyst Heat Heat to Reflux AddCatalyst->Heat Cool Cool to Room Temperature Neutralize Neutralize with Base Cool->Neutralize Extract Aqueous Work-up Neutralize->Extract Purify Purify by Distillation or Chromatography Extract->Purify End Isolate Ester Product Purify->End

Sources

handling and storage guidelines for 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid

Abstract & Scope

This document provides comprehensive guidelines for the safe handling, storage, and use of this compound. As a specialized heterocyclic compound incorporating a reactive cyclopropane ring and a carboxylic acid function, its unique structure necessitates specific protocols to ensure chemical integrity, experimental reproducibility, and operator safety. The information herein is synthesized from safety data for structurally analogous compounds, including 6-methoxypyridine-2-carboxylic acid and various cyclopropanecarboxylic acid derivatives. These protocols are intended for researchers, chemists, and laboratory personnel in drug discovery and chemical synthesis environments.

Compound Profile & Physicochemical Properties

This compound is a bifunctional molecule. The methoxypyridine moiety provides a scaffold common in medicinal chemistry, while the cyclopropanecarboxylic acid group offers a strained ring system that can be a valuable pharmacophore or synthetic intermediate.[1] The stability of methoxypyridine derivatives is generally high, though the specific reactivity will be influenced by the strained cyclopropane ring and the acidic carboxylic group.[2]

Table 2.1: Physicochemical Characteristics (Inferred)

Property Value / Description Rationale & Source
Molecular Formula C₁₀H₁₁NO₃ Calculated from structure.
Molecular Weight 193.20 g/mol Calculated from formula.
Appearance White to pale yellow solid (crystal/powder). Based on the typical appearance of similar aromatic carboxylic acids.[3]
Melting Point Not available. Likely >130°C. The related 6-Methoxypyridine-2-carboxylic Acid has a melting point of 134°C.[3]
Solubility Soluble in methanol and other polar organic solvents. 6-Methoxypyridine-2-carboxylic Acid is soluble in methanol.[3] Carboxylic acids generally show good solubility in polar organic solvents.

| pKa | Estimated 4-5 | The pKa of cyclopropanecarboxylic acid is ~4.8. The electron-withdrawing nature of the pyridine ring may slightly increase acidity. |

Hazard Identification and Safety

Direct toxicological data for this specific compound is not available. Therefore, a conservative approach to hazard assessment is mandated, based on data from structurally related compounds. The primary hazards are associated with the carboxylic acid functionality and potential irritation from fine particles.

Table 3.1: Summary of Potential Hazards

Hazard Class Classification Precautionary Statement Authoritative Source (Analog)
Skin Corrosion/Irritation Category 1B / 2 Causes severe skin burns and irritation. Cyclopropanecarboxylic acid[4], 6-Methoxypyridine-2-carboxylic Acid[3]
Serious Eye Damage/Irritation Category 1 / 2 Causes serious eye damage. 1-Methoxycyclopropane-1-carboxylic acid[5], Cyclopropanecarboxylic acid[4]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | 2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid[6], 1-Methoxycyclopropane-1-carboxylic acid[5] |

Causality of Hazards
  • Corrosivity: The carboxylic acid group is acidic and can cause chemical burns upon direct contact with skin or eyes. This is a well-established property of carboxylic acids.[4][7]

  • Respiratory Irritation: As a fine, crystalline solid, airborne particles can be inhaled, leading to irritation of the respiratory tract.[6] Handling should always be performed in a manner that minimizes dust generation.

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is non-negotiable. The following workflow must be adhered to at all times when handling the compound outside of a sealed container.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Exit) start Enter Lab Area lab_coat 1. Don Lab Coat (Fully buttoned) start->lab_coat Initial Entry goggles 2. Don Chemical Splash Goggles (ANSI Z87.1 rated) lab_coat->goggles gloves 3. Don Gloves (Nitrile, double-gloved if necessary) goggles->gloves fume_hood Ready for Handling gloves->fume_hood end Exit Lab Area remove_gloves 1. Remove Gloves (Aseptically) wash_hands1 2. Wash Hands remove_gloves->wash_hands1 remove_goggles 3. Remove Goggles wash_hands1->remove_goggles remove_coat 4. Remove Lab Coat remove_goggles->remove_coat wash_hands2 5. Wash Hands Thoroughly remove_coat->wash_hands2 wash_hands2->end

Caption: PPE Donning and Doffing Workflow.

Standard Handling Protocol

This protocol is designed to minimize exposure and prevent contamination.

Preparation and Weighing
  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust.[6][8]

  • Pre-Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the compound, which could lead to hydrolysis or degradation.

  • Aliquotting: Use spark-proof tools and a clean, dry spatula to transfer the solid. Avoid creating dust clouds by handling the material gently.[8] Weigh the desired amount into a tared, sealed container.

  • Container Sealing: Immediately after dispensing, securely close the main container. It is advisable to purge the headspace with an inert gas like argon or nitrogen before sealing to protect the remaining material.[3]

Solution Preparation
  • Solvent Selection: Based on analog data, methanol is a suitable solvent.[3] For biological assays, DMSO or other appropriate solvents should be validated.

  • Dissolution: Add the chosen solvent to the vessel containing the weighed compound. Use a vortex mixer or sonicator to aid dissolution if necessary. Ensure the vessel is capped during mixing to prevent aerosol generation.

  • Stock Solutions: Prepare concentrated stock solutions and aliquot into smaller, single-use vials for storage. This minimizes freeze-thaw cycles, which can degrade the compound over time.

Handling_Workflow storage {Storage Location | Cool, Dry, Dark} retrieve 1. Retrieve from Storage storage->retrieve fume_hood Chemical Fume Hood Verify Airflow equilibrate 2. Equilibrate to RT (min. 30 mins) weigh 3. Weigh Solid (Minimize Dust) dissolve 4. Dissolve in Solvent aliquot 5. Aliquot Stock Solution store_stock 6. Store Aliquots (-20°C or -80°C)

Caption: Step-by-step compound handling workflow.

Storage Guidelines

Proper storage is critical to maintaining the compound's purity and stability. The primary concerns are moisture, light, and heat.

Table 6.1: Recommended Storage Conditions

Condition Short-Term (≤ 4 weeks) Long-Term (> 4 weeks) Rationale
Temperature 2-8°C (Refrigerated) -20°C or below (Frozen) Lower temperatures slow down potential degradation pathways. Refrigeration is acceptable for active use.[4]
Atmosphere Tightly sealed container. Tightly sealed, under inert gas (Ar/N₂). Prevents oxidation and reaction with atmospheric moisture.[3]
Light Protect from light (Amber vial). Protect from light (Amber vial in secondary container). Pyridine-containing compounds can be light-sensitive.
Location Cool, dry, well-ventilated area. Cool, dry, well-ventilated area. Standard best practice for chemical storage.[6][7][8]

| Incompatibilities | Store away from strong bases and strong oxidizing agents. | Store away from strong bases and strong oxidizing agents. | The carboxylic acid can react violently with bases and oxidizing agents.[4][7] |

Storage_Decision_Tree start Compound Received duration Storage Duration? start->duration short_term Short-Term (≤ 4 weeks) duration->short_term Short long_term Long-Term (> 4 weeks) duration->long_term Long store_fridge Store at 2-8°C - Tightly sealed - Amber vial short_term->store_fridge store_freezer Store at -20°C - Purge with Inert Gas - Tightly sealed - Amber vial long_term->store_freezer check_incompatibles Is storage area free of strong bases & oxidizers? store_fridge->check_incompatibles store_freezer->check_incompatibles final_location Store in designated, ventilated cabinet. check_incompatibles->final_location Yes relocate Relocate incompatible materials first. check_incompatibles->relocate No

Caption: Logical decision tree for proper storage.

Spill & Disposal Protocol

Spill Response
  • Evacuate: Alert personnel and evacuate the immediate area if the spill is large or dust is generated.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep the material into a container, avoiding dust creation.[3] Do not use water. For a solution spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials must be treated as hazardous waste.

Waste Disposal

Dispose of unused material and contaminated waste in a designated hazardous waste container. All disposal must be in accordance with local, state, and federal regulations. Do not dispose of down the drain.[4]

References

  • Aggarwal, V. K., & de Vicente, J. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. National Institutes of Health. [Link]

  • MDPI. (2022). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. [Link]

  • PubChem. (n.d.). 1-Methoxycyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Safe Handling of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety precautions, handling protocols, and emergency procedures for working with 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid. As a Senior Application Scientist, the following guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.

Hazard Identification and Risk Assessment

  • Pyridine Moiety : Pyridine and its derivatives are often volatile, flammable, and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2][3] They can cause irritation to the skin, eyes, and respiratory tract.[1][2] Some pyridine derivatives have been associated with potential long-term health effects.

  • Cyclopropane Carboxylic Acid Moiety : Cyclopropanecarboxylic acid is a corrosive substance that can cause severe skin and eye burns.[4][5][6] It is also a combustible liquid.[4] Inhalation may lead to respiratory tract irritation.[4]

  • Methoxypyridine Carboxylic Acid Analogue : The safety data for 6-Methoxypyridine-2-carboxylic acid indicates it causes skin and serious eye irritation.[7]

Based on this analysis, this compound should be handled as a potentially hazardous substance with corrosive and irritant properties.

Hazard Summary Table:

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05, GHS07DangerCauses severe skin burns and eye damage. Causes skin irritation.[4][5][7]
Serious Eye Damage/IrritationGHS05DangerCauses serious eye damage.[5][8]
Acute Toxicity (Oral)GHS07WarningHarmful if swallowed.[8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial.

Engineering Controls
  • Ventilation : All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4][9]

  • Safety Showers and Eyewash Stations : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes.[3][4]

  • Skin Protection :

    • Gloves : Wear nitrile or neoprene gloves. Latex gloves are not recommended.[2] Always inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat : A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection : If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4][5]

PPE Selection Workflow:

PPE_Workflow start Handling the Compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles Wear Chemical Safety Goggles fume_hood->goggles face_shield Wear a Face Shield goggles->face_shield gloves Wear Nitrile or Neoprene Gloves face_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat respirator_check Potential for Aerosolization Outside of Fume Hood? lab_coat->respirator_check respirator Use NIOSH-Approved Respirator respirator_check->respirator Yes proceed Proceed with Experiment respirator_check->proceed No respirator->proceed Spill_Response spill Chemical Spill Occurs assess Assess the Spill (Size and Hazard) spill->assess small_spill Small, Manageable Spill assess->small_spill Small large_spill Large or Unknown Spill assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate the Area Alert Emergency Services large_spill->evacuate contain Contain the Spill (Dike and Cover) ppe->contain neutralize Neutralize if Acidic contain->neutralize absorb Absorb and Collect Waste neutralize->absorb decontaminate Decontaminate the Area absorb->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Decision tree for chemical spill response.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method : Dispose of the waste through a licensed professional waste disposal service. [6]This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber. [6]Do not dispose of it down the drain. [6]

References

  • West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). Retrieved from [Link]

  • Carl ROTH. (2025). Pyridine Safety Data Sheet. Retrieved from [Link]

  • Bio-Rad. (n.d.). 2,6-Pyridinedicarboxylic acid Safety Data Sheet. Retrieved from [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024). 2,3-Pyridine dicarboxylic acid Safety Data Sheet. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary Identification Reason for Citation How to Determine if You Are Being Exposed Workplace Exposure Limits Ways of Re. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • OSHA Outreach Courses. (2024). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will delve into the mechanistic underpinnings of key transformations, provide field-tested protocols, and answer frequently asked questions encountered during development.

Synthetic Strategy Overview

The synthesis of this compound typically involves a two-stage approach. The core challenge lies in the efficient construction of the sterically hindered cyclopropane ring attached to the pyridine scaffold. A robust and widely adopted method is the titanium-mediated cyclopropanation of a suitable precursor, such as a pyridine-2-carboxylate ester, followed by hydrolysis.

The most common pathway proceeds via a Kulinkovich-type reaction on a methyl or ethyl ester of 6-methoxypyridine-2-carboxylic acid. This reaction utilizes a titanacyclopropane reagent, generated in situ from a titanium(IV) alkoxide and a Grignard reagent, to convert the ester into a 1-substituted cyclopropanol intermediate.[1][2][3] Subsequent hydrolysis of a related nitrile intermediate is another viable path to the target carboxylic acid.

G cluster_0 Stage 1: Cyclopropane Ring Formation cluster_1 Stage 2: Carboxylic Acid Formation Start Methyl 6-methoxypyridine-2-carboxylate Intermediate 1-(6-Methoxypyridin-2-yl)cyclopropan-1-ol or 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carbonitrile Start->Intermediate Titanium-Mediated Cyclopropanation (e.g., Kulinkovich Reaction) FinalProduct This compound Intermediate->FinalProduct Hydrolysis

Caption: General two-stage synthetic workflow.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Problem ID Observed Issue Potential Root Cause(s) Recommended Solution(s) & Scientific Rationale
T-01 Low or No Conversion in the Cyclopropanation Step (Kulinkovich Reaction) 1. Inactive Grignard Reagent: Ethylmagnesium bromide (EtMgBr) is sensitive to air and moisture.1. Titrate the Grignard reagent before use to confirm its molarity. Use freshly prepared or recently purchased, properly stored reagent.
2. Deactivated Titanium Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄) is extremely moisture-sensitive.2. Use freshly distilled Ti(OiPr)₄. Handle under a strict inert atmosphere (Argon or Nitrogen). Ensure all glassware is oven- or flame-dried.
3. Incorrect Stoichiometry: The ratio of Grignard reagent to titanium catalyst is critical for forming the active titanacyclopropane intermediate.[1]3. Maintain a precise 2:1 molar ratio of EtMgBr to Ti(OiPr)₄. An excess of the titanium alkoxide can lead to non-productive side reactions.[1]
T-02 Formation of a Complex Mixture of Byproducts 1. Side Reactions of the Titanacyclopropane: The reactive intermediate can undergo side reactions, such as β-hydride elimination, especially at higher temperatures.[1]1. Maintain low reaction temperatures. The addition of the Grignard reagent to the ester/catalyst mixture should be performed slowly at 0°C or below, followed by slow warming to room temperature.
2. Reaction with Pyridine Nitrogen: The Lewis acidic titanium species could potentially coordinate with the pyridine nitrogen, altering reactivity.2. While generally tolerated, ensure slow addition of reagents to minimize localized concentration effects. The methoxy group helps moderate the pyridine's basicity.
T-03 Incomplete Hydrolysis of the Nitrile/Ester Intermediate 1. Steric Hindrance: The cyclopropyl group is sterically demanding, making the carbonyl carbon or nitrile less accessible to nucleophiles.1. Use more forcing conditions. For basic hydrolysis (saponification), increase reaction time, temperature (reflux), or use a stronger base like KOH.[4][5] For acid hydrolysis, use concentrated HCl at elevated temperatures.[6]
2. Formation of a Stable Carboxylate Salt: In basic hydrolysis, the reaction stops at the carboxylate salt, which is often soluble in the aqueous layer.2. Ensure complete acidification during workup. After basic hydrolysis, cool the reaction mixture and carefully acidify with concentrated acid (e.g., HCl) to a pH of ~1-2 to protonate the carboxylate and precipitate the desired carboxylic acid.[5]
T-04 Product Loss or Degradation During Workup and Purification 1. Emulsion Formation: Vigorous shaking during liquid-liquid extraction can lead to stable emulsions, trapping the product.[7]1. Use gentle inversions or mechanical stirring for extractions. If emulsions form, they can sometimes be broken by adding brine or filtering through Celite.
2. Polymerization: Acidic workup of cyclopropanol intermediates can sometimes lead to ring-opening and polymerization.[7]2. Perform acidification at low temperatures (ice bath). Extract the product promptly after acidification.
3. Co-distillation/Evaporation Loss: The final product may have some volatility.3. Use a rotary evaporator with care. Avoid excessively high temperatures or high vacuum. For final purification, consider crystallization over distillation if possible.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to prepare the starting material, methyl 6-methoxypyridine-2-carboxylate?

A: A common and effective route involves the N-oxidation of 2-chloro-6-methoxypyridine, followed by nucleophilic substitution with a cyanide source (e.g., NaCN) to introduce the carbon framework, and subsequent hydrolysis and esterification. Alternatively, direct functionalization of pyridine N-oxides with Grignard reagents followed by further manipulation can yield 2-substituted pyridines.[8][9]

Q2: Can I use a different Grignard reagent, like methylmagnesium bromide, for the Kulinkovich reaction?

A: No, this is not recommended. The Kulinkovich reaction mechanism relies on a Grignard reagent that possesses a β-hydrogen. The dialkyltitanium intermediate undergoes β-hydride elimination to form the reactive titanacyclopropane.[2] Reagents like MeMgBr lack a β-hydrogen and will not form the necessary intermediate, leading to different, undesired reaction pathways. Ethyl, propyl, or butyl Grignard reagents are suitable.[2]

Q3: My reaction is very sensitive and yields are inconsistent. What are the most critical parameters to control?

A: For maximum reproducibility, focus on these three pillars:

  • Atmosphere Control: The entire process, especially the formation and use of the titanacyclopropane reagent, must be conducted under a strictly inert atmosphere (dry argon or nitrogen) to prevent quenching by oxygen or moisture.

  • Reagent Quality: The quality of the Grignard reagent and the titanium alkoxide is paramount. Use fresh, anhydrous solvents and titrate the Grignard solution immediately before use.

  • Temperature Management: Control temperature carefully, especially during reagent additions. Exotherms can lead to side reactions and reduced yields.

Q4: What is the best method for purifying the final this compound?

A: After an acidic workup and extraction, the crude product is often an oil or a semi-solid. The primary methods for purification are:

  • Crystallization: This is the preferred method for achieving high purity. Experiment with solvent systems like ethyl acetate/hexanes, toluene, or isopropanol/water. Using a seed crystal can be beneficial.[10]

  • Column Chromatography: If crystallization is difficult, silica gel chromatography can be effective. Use a solvent gradient, for example, starting with dichloromethane and gradually adding methanol.

  • Azeotropic Distillation: To remove residual water from the crude product before other purification steps, azeotropic distillation with a solvent like toluene can be very effective.[10]

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety precautions in a certified fume hood.

Protocol 1: Synthesis of 1-(6-Methoxypyridin-2-yl)cyclopropan-1-ol via Kulinkovich Reaction

G cluster_0 cluster_1 cluster_2 cluster_3 A 1. Flame-dry a three-necked flask under vacuum and backfill with Argon. C 3. Charge the flask with methyl 6-methoxypyridine-2-carboxylate and anhydrous THF. A->C B 2. Equip with a stirrer, thermometer, and addition funnel. D 4. Add Ti(OiPr)₄ via syringe. C->D E 5. Cool the mixture to -10°C to 0°C. D->E F 6. Add EtMgBr solution (2.1 eq) dropwise via addition funnel, keeping T < 5°C. E->F G 7. Stir at 0°C for 30 min, then allow to warm to room temperature. F->G H 8. Monitor by TLC/LC-MS until starting material is consumed (2-4h). G->H I 9. Cool to 0°C and slowly quench with saturated aq. NaHCO₃. H->I J 10. Filter the resulting suspension through Celite, washing with EtOAc. I->J K 11. Separate layers, extract aqueous phase with EtOAc. J->K L 12. Combine organics, wash with brine, dry (Na₂SO₄), and concentrate. K->L

Caption: Workflow for the Kulinkovich cyclopropanation step.

  • Setup: Under a positive pressure of argon, add methyl 6-methoxypyridine-2-carboxylate (1.0 eq) and anhydrous THF (5-10 mL per mmol of ester) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an addition funnel.

  • Catalyst Addition: Add titanium(IV) isopropoxide (1.05 eq) to the solution via syringe. Cool the resulting mixture to 0°C in an ice-salt bath.

  • Grignard Addition: Add a solution of ethylmagnesium bromide in THF (2.1 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. A color change to dark brown or black is typically observed.

  • Reaction: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring for the consumption of the starting ester by TLC or LC-MS.

  • Quench & Workup: Cool the reaction back to 0°C and quench by the very slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Dilute with ethyl acetate and stir for 15 minutes.

  • Isolation: Filter the resulting thick suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyclopropanol intermediate, which can be used in the next step or purified by column chromatography.

Protocol 2: Hydrolysis of 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carbonitrile

(This protocol assumes a nitrile intermediate. A similar protocol using NaOH or KOH in aqueous alcohol can be used for an ester intermediate.)

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the crude 1-(6-methoxypyridin-2-yl)cyclopropane-1-carbonitrile (1.0 eq) and a 6M aqueous solution of hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-8 hours. Monitor the reaction for the disappearance of the starting nitrile and the formation of the carboxylic acid by TLC or LC-MS.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath. Carefully adjust the pH to ~3-4 with a concentrated NaOH or KOH solution. The product may begin to precipitate.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by crystallization as described in the FAQ section.

References

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Kulinkovich reaction. Wikipedia. [Link]

  • CYCLOPROPANECARBOXYLIC ACID. Organic Syntheses Procedure. [Link]

  • Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]

  • Optimized synthesis of 2-substituted 1-halocyclopropane-1-carboxylic acids. Zagidullin. [Link]

  • Optimized synthesis of 2-substituted 1-halocyclopropane-1-carboxylic acids. ResearchGate. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. [Link]

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • Synthesis and Chemistry of Titanacyclopentane and Titanacyclopropane Rings Supported by Aryloxide Ligation. Journal of the American Chemical Society. [Link]

  • Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Biomedical Research. [Link]

  • Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. [Link]

  • Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. PMC - NIH. [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. [Link]

  • Facile Syntheses of Aminocyclopropanes. Organic Syntheses Procedure. [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]

  • Catalytic Cyclopropanation Reactions. Request PDF - ResearchGate. [Link]

  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Isolation and purification of 6-aminocaproic acid.
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. [Link]

  • Intramolecular Kulinkovich–de Meijere reactions of various disubstituted alkenes bearing amide groups. Request PDF - ResearchGate. [Link]

  • Chemistry of Esters. LibreTexts. [Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. RSC Publishing. [Link]

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Technical Support Center: Synthesis of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your results.

Introduction to the Synthesis

The synthesis of this compound typically proceeds through a two-step process:

  • Cyclopropanation: The formation of the cyclopropane ring is most commonly achieved via the reaction of a suitable precursor, such as 2-(6-methoxypyridin-2-yl)acetonitrile, with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a strong base.

  • Hydrolysis: The resulting cyclopropylnitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

While the overall synthetic route is straightforward, the presence of the methoxypyridine moiety can introduce specific challenges and side reactions. This guide will address these issues in detail.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of cyclopropylnitrile 1. Ineffective deprotonation: The base may not be strong enough to deprotonate the starting acetonitrile effectively. 2. Low reaction temperature: The reaction may be too slow at lower temperatures. 3. Poor phase transfer: In a biphasic system, the reagents may not be interacting effectively.1. Use a stronger base: Consider using sodium hydroxide or potassium hydroxide. 2. Optimize temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. A temperature of around 60°C is often a good starting point.[1] 3. Incorporate a phase-transfer catalyst: Add a catalyst like tetrabutylammonium bromide (TBAB) to improve the reaction rate and yield.[1]
Presence of multiple unidentified byproducts in the cyclopropanation step 1. Side reactions of the pyridine ring: The nitrogen atom in the pyridine ring can undergo N-alkylation. 2. Decomposition of starting material or product: High temperatures can lead to degradation.1. Use a less reactive alkylating agent if possible, or carefully control stoichiometry. 2. Monitor the reaction closely by TLC or LC-MS and avoid prolonged reaction times at elevated temperatures.
Incomplete hydrolysis of the nitrile 1. Insufficiently harsh conditions: The hydrolysis of nitriles can be slow and require forcing conditions. 2. Short reaction time: The reaction may not have been allowed to proceed to completion.1. Increase the concentration of the acid or base. 2. Extend the reaction time, monitoring progress by TLC or LC-MS.
Formation of the amide byproduct during hydrolysis 1. Incomplete hydrolysis: The amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid.[1]1. Prolong the reaction time or increase the temperature to drive the reaction to the carboxylic acid. 2. Re-subject the isolated mixture to the hydrolysis conditions.
Demethylation of the methoxy group 1. Harsh acidic conditions: Strong acids, especially at high temperatures, can cleave the methyl ether.1. Consider using basic hydrolysis conditions instead of acidic conditions. 2. If acidic conditions are necessary, use a milder acid or lower the reaction temperature and extend the reaction time.
Difficulty in isolating the final product 1. Product is highly soluble in the aqueous phase. 2. Formation of a stable salt. 1. After acidification, thoroughly extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). 2. Carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to minimize its solubility before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a two-step sequence. First, the cyclopropanation of 2-(6-methoxypyridin-2-yl)acetonitrile with a 1,2-dihaloethane using a strong base, often with a phase-transfer catalyst. This is followed by the hydrolysis of the resulting 1-(6-methoxypyridin-2-yl)cyclopropane-1-carbonitrile to the desired carboxylic acid.[1]

Q2: What are the key side reactions to be aware of during the cyclopropanation step?

A2: The primary side reactions of concern are N-alkylation of the pyridine nitrogen and potential dimerization or polymerization of the starting materials under strongly basic conditions. Careful control of temperature and stoichiometry is crucial to minimize these.

Q3: I am observing the formation of the corresponding amide as a major impurity during hydrolysis. How can I avoid this?

A3: The amide is a common intermediate in the hydrolysis of nitriles.[1] Its accumulation suggests incomplete reaction. To favor the formation of the carboxylic acid, you can increase the reaction time, raise the temperature, or use a higher concentration of the acid or base.

Q4: Can the methoxy group be cleaved during the synthesis?

A4: Yes, the methoxy group is susceptible to cleavage under strong acidic conditions, particularly at elevated temperatures, which would lead to the formation of the corresponding pyridone derivative. If this is a concern, using basic hydrolysis conditions is a recommended alternative.

Q5: What are the best practices for purifying the final product?

A5: Purification typically involves an aqueous workup to remove inorganic salts. After acidification of the reaction mixture, the product is extracted into an organic solvent. The purity of the extracted product can be further enhanced by recrystallization or column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carbonitrile

Synthesis_Step1 reagents 2-(6-Methoxypyridin-2-yl)acetonitrile 1,2-Dibromoethane Sodium Hydroxide Tetrabutylammonium Bromide (TBAB) Water reaction_vessel Reaction Vessel (e.g., Round-bottom flask) reagents->reaction_vessel conditions Stirring at 60°C 4-6 hours reaction_vessel->conditions workup Workup (Quench, Extract with Ethyl Acetate, Dry) conditions->workup product 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carbonitrile workup->product

Caption: Workflow for the synthesis of the cyclopropylnitrile intermediate.

Materials:

  • 2-(6-Methoxypyridin-2-yl)acetonitrile (1.0 eq)

  • 1,2-Dibromoethane (1.5 eq)

  • Sodium hydroxide (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Water

Procedure:

  • To a solution of 2-(6-methoxypyridin-2-yl)acetonitrile and TBAB in water, add sodium hydroxide.

  • Add 1,2-dibromoethane to the mixture.

  • Heat the reaction mixture to 60°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Hydrolysis to this compound

Synthesis_Step2 starting_material 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carbonitrile reaction_vessel Reaction Vessel starting_material->reaction_vessel conditions Aqueous HCl (e.g., 6M) Reflux (e.g., 110°C) 2-4 hours reaction_vessel->conditions workup Workup (Cool, Adjust pH, Extract) conditions->workup product This compound workup->product

Caption: Workflow for the hydrolysis of the nitrile to the carboxylic acid.

Materials:

  • 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carbonitrile (1.0 eq)

  • Aqueous hydrochloric acid (e.g., 6M)

Procedure:

  • Suspend the crude 1-(6-methoxypyridin-2-yl)cyclopropane-1-carbonitrile in aqueous hydrochloric acid.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the disappearance of the starting material and the intermediate amide by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully adjust the pH of the solution to ~4-5 with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with a suitable organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Reaction Mechanisms

Cyclopropanation

The cyclopropanation reaction proceeds via the deprotonation of the acetonitrile starting material to form a carbanion. This carbanion then acts as a nucleophile, attacking one of the bromine-bearing carbons of 1,2-dibromoethane in an SN2 reaction. A subsequent intramolecular SN2 reaction, where the newly formed carbanion displaces the second bromine atom, closes the three-membered ring.

Nitrile Hydrolysis

Under acidic conditions, the nitrile is first protonated, which activates it towards nucleophilic attack by water. This forms an imidic acid, which tautomerizes to the more stable amide. The amide is then further hydrolyzed to the carboxylic acid and an ammonium salt. Under basic conditions, the hydroxide ion directly attacks the nitrile carbon, and subsequent proton transfers lead to the amide, which is then hydrolyzed to the carboxylate salt and ammonia.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. Available at: [Link]

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Technical Support Center: Optimization of Reaction Conditions for 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid. The methodologies and recommendations herein are based on established principles of organic synthesis, particularly cyclopropanation reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Scenario 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the likely causes and how can I improve the yield?

  • Answer: Low or no yield is a common issue in multi-step syntheses, particularly when forming strained ring systems like cyclopropanes. The causes can be traced back to several key steps in a plausible synthetic route, such as the reaction of 2-(6-methoxypyridin-2-yl)acetonitrile with 1,2-dibromoethane under basic conditions, followed by hydrolysis.

    Potential Causes & Solutions:

    • Inefficient Deprotonation: The formation of the carbanion intermediate is critical.

      • Causality: The acidity of the α-proton on the acetonitrile derivative is moderate. The choice and handling of the base are paramount. If the base is not strong enough or has degraded due to improper storage, deprotonation will be incomplete.

      • Solution:

        • Base Selection: Employ a strong, non-nucleophilic base. Sodium hydride (NaH) is a common choice. Ensure it is fresh and handled under an inert atmosphere (e.g., nitrogen or argon).

        • Solvent: Use an appropriate anhydrous aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) to ensure the stability of the base and the resulting anion.

        • Temperature: Perform the deprotonation at a low temperature (e.g., 0 °C) to minimize side reactions, then allow the reaction to warm to room temperature.

    • Poor Cyclization Efficiency: The SN2 reaction with 1,2-dibromoethane can be sluggish or face competing side reactions.

      • Causality: The cyclization is an intramolecular SN2 reaction. If the concentration is too high, intermolecular reactions can lead to polymerization. If the temperature is too high, elimination reactions can occur.

      • Solution:

        • Reactant Stoichiometry: Use a slight excess of 1,2-dibromoethane (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

        • Temperature Control: Maintain a controlled temperature. Some cyclopropanation reactions benefit from gentle heating, but this should be optimized.[1]

        • Phase-Transfer Catalysis: Consider using a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) if using a biphasic system or a strong base like NaOH. This can improve the reaction rate between the organic-soluble substrate and the base.[2]

    • Ineffective Hydrolysis: The conversion of the cyclopropylnitrile to the carboxylic acid can be challenging.

      • Causality: Nitrile hydrolysis requires harsh conditions (strong acid or base and high temperatures), which can potentially lead to the degradation of the product or ring-opening of the strained cyclopropane ring.[3]

      • Solution:

        • Basic Hydrolysis: A concentrated solution of sodium hydroxide or potassium hydroxide with heating is a common method.[4] Monitor the reaction carefully by TLC or LC-MS to avoid over-heating or prolonged reaction times.

        • Acidic Hydrolysis: Concentrated hydrochloric acid or sulfuric acid can also be used. This may be preferable if the product is more stable under acidic conditions.

    Experimental Workflow for Yield Optimization:

    Yield_Optimization cluster_deprotonation Step 1: Deprotonation cluster_cyclization Step 2: Cyclization cluster_hydrolysis Step 3: Hydrolysis A 2-(6-methoxypyridin-2-yl)acetonitrile B Add strong base (e.g., NaH) in anhydrous THF/DMF at 0 °C A->B C Carbanion Intermediate B->C D Add 1,2-dibromoethane C->D E Controlled heating (e.g., 40-60 °C) D->E F 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carbonitrile E->F G Add conc. NaOH/HCl F->G H Reflux G->H I Final Product H->I

    Caption: Key stages for optimizing the synthesis of the target molecule.

Scenario 2: Presence of Significant Side Products

  • Question: My reaction mixture shows multiple spots on TLC/peaks in LC-MS in addition to my desired product. What are these impurities and how can I minimize them?

  • Answer: The formation of side products is often related to the reactivity of the intermediates and the reaction conditions.

    Common Side Products and Mitigation Strategies:

Side ProductPlausible CauseMitigation Strategy
Unreacted Starting Material Incomplete reaction due to insufficient base, low temperature, or short reaction time.Increase equivalents of base and/or 1,2-dibromoethane, increase reaction temperature or time, and monitor by TLC/LC-MS.
Dimerized/Polymerized Products High concentration of the carbanion intermediate leading to intermolecular reactions.Use high-dilution conditions. Add the deprotonated starting material slowly to the solution of 1,2-dibromoethane.
Elimination Products The base may promote the elimination of HBr from 1,2-dibromoethane to form vinyl bromide.Use a non-nucleophilic, sterically hindered base. Maintain a lower reaction temperature.
Ring-Opened Products Harsh hydrolysis conditions (excessively high temperature or prolonged heating) can cleave the strained cyclopropane ring.[3]Carefully monitor the hydrolysis step. Use moderate temperatures and check for reaction completion frequently. Consider a two-step hydrolysis if necessary.[4]

Scenario 3: Difficulty in Product Isolation and Purification

  • Question: I am struggling to isolate a pure sample of my final product. The workup is messy, and chromatography is not effective.

  • Answer: The target molecule is amphoteric, containing both a basic pyridine ring and an acidic carboxylic acid group. This can complicate standard extraction procedures.

    Purification Strategy:

    • Acid-Base Extraction:

      • Post-Hydrolysis Workup: After hydrolysis, the pH of the aqueous solution will determine the charge of your product.

      • Acidification: Carefully acidify the reaction mixture to a pH of approximately 3-4. At this isoelectric point, the compound should be neutral and have minimal water solubility, potentially causing it to precipitate.

      • Extraction: If it does not precipitate, extract with an organic solvent like ethyl acetate or dichloromethane.

      • Washing: Wash the organic layer with brine to remove excess water and salts.

    • Crystallization:

      • Solvent Screening: Attempt to crystallize the crude product from a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetone).

    • Chromatography:

      • Normal Phase (Silica Gel): This can be challenging due to the polar nature of the carboxylic acid and the basicity of the pyridine. Tailing is a common issue. To mitigate this, consider adding a small amount of acetic acid or formic acid to the mobile phase.

      • Reverse Phase (C18): This is often more suitable for polar compounds. Use a mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid.

    Troubleshooting Flowchart for Purification:

    Purification_Troubleshooting Start Crude Product Mixture Adjust_pH Adjust aqueous phase to pH 3-4 Start->Adjust_pH Precipitate Does product precipitate? Adjust_pH->Precipitate Filter Filter and wash solid Precipitate->Filter Yes Extract Extract with organic solvent (e.g., Ethyl Acetate) Precipitate->Extract No Pure_Product Pure Product Filter->Pure_Product Chromatography Purify by chromatography Extract->Chromatography RP_Chrom Reverse Phase (C18) with acid modifier Chromatography->RP_Chrom NP_Chrom Normal Phase (Silica) with acid modifier Chromatography->NP_Chrom RP_Chrom->Pure_Product NP_Chrom->Pure_Product

    Caption: Decision-making process for product purification.

Frequently Asked Questions (FAQs)

  • Q1: What is a reliable starting point for the reaction conditions?

    A reliable starting point would be to use 1.1 equivalents of sodium hydride and 1.2 equivalents of 1,2-dibromoethane relative to your starting 2-(6-methoxypyridin-2-yl)acetonitrile in anhydrous DMF. The deprotonation can be performed at 0 °C for 30 minutes, followed by the addition of 1,2-dibromoethane and warming to 50-60 °C for several hours. For hydrolysis, 6M NaOH at reflux is a standard condition.

  • Q2: How can I monitor the reaction progress effectively?

    Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting material (acetonitrile derivative) will be less polar than the final carboxylic acid product. The product will likely show significant tailing on silica gel. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most definitive method for tracking the disappearance of starting material and the appearance of the product mass.

  • Q3: Are there alternative synthetic routes to consider?

    Yes, an alternative involves using diethyl malonate, which is first reacted with 2-bromo-6-methoxypyridine in a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. The resulting diethyl (6-methoxypyridin-2-yl)malonate can then be cyclized with 1,2-dibromoethane. This is followed by hydrolysis and decarboxylation to yield the final product.[2]

  • Q4: What are the key safety precautions for this synthesis?

    • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere and away from any moisture.

    • 1,2-Dibromoethane: This is a toxic and carcinogenic compound. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Strong Acids/Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

  • Q5: What spectroscopic data should I expect for the final product?

    While an actual spectrum is required for confirmation, you can predict the key features:

    • ¹H NMR: Expect signals for the methoxy group (~3.9 ppm), aromatic protons on the pyridine ring (in the 6.5-7.8 ppm range), and diastereotopic protons on the cyclopropane ring (likely between 1.0-2.0 ppm). The carboxylic acid proton will be a broad singlet, often above 10 ppm.

    • ¹³C NMR: Expect signals for the cyclopropane carbons, the pyridine ring carbons, the methoxy carbon, and the carbonyl carbon of the carboxylic acid (~170-180 ppm).

    • Mass Spectrometry (MS): The primary ion observed should correspond to the molecular weight of the product (C10H11NO3), which is 193.20 g/mol . Look for the [M+H]⁺ ion at m/z 194.2 in positive ion mode.

References

  • Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. Available at: [Link]

  • US Patent 5,504,245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.
  • US Patent 5,869,737A - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives. Google Patents.
  • Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Biomedical Research. Available at: [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available at: [Link] (Note: A representative, non-specific URL is used as the original may not be stable).

  • Schedule Optimization for Chemical Library Synthesis. ChemRxiv. Available at: [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease.
  • Cyclopropanes: A User Guide. Baran Group Meeting, Scripps Research.
  • CN Patent 104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • US Patent Application 20170036991A1 - Isolation and purification of 6-aminocaproic acid.
  • The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. PubMed. Available at: [Link]

  • Stereoselective Cyclopropan
  • Cyclopropanation of Alkenes. Master Organic Chemistry.
  • Asymmetric synthesis of a cyclopropanecarboxylic acid derivative – the potential agonist/antagonist of GABA receptors.
  • Synthesis of cyclopropane carboxylic acid (6-methyl-2-naphthyl)methyl ester. PrepChem.com. Available at: [Link]

  • Optimization of the reaction conditions.
  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.
  • Optimized synthesis of 2-substituted 1-halocyclopropane-1-carboxylic acids.
  • A photochemical strategy towards Michael addition reactions of cyclopropenes. ChemRxiv.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • Optimization of the Reaction Conditions for the Synthesis of.
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • Optimization of the reaction conditions. [a].
  • Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana.

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Technical Support Center: Purification of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid (CAS No. 1060807-01-3).[1] This document provides in-depth troubleshooting advice and detailed protocols for researchers encountering challenges in the purification of this valuable pharmaceutical and organic synthesis intermediate.[2] Our guidance is based on established chemical principles and extensive field experience with related molecular structures, such as pyridine carboxylic acids and substituted cyclopropanes.

The unique structure of this molecule, featuring an acidic carboxylic acid, a basic pyridine nitrogen, and a strained cyclopropane ring, presents specific purification challenges. This guide is designed to help you navigate these complexities to achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of the target compound.

Q1: What are the expected physical properties of this compound?

Based on available data and structural analogs, you can expect the following properties:

PropertyValue / ObservationSource
CAS Number 1060807-01-3[1]
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.20 g/mol [1]
Appearance Pale cream to white powder, crystals, or crystalline powder.[2]
Purity (Typical) ≥96-97%[2]

Q2: What are the primary methods for purifying this compound?

The purification strategy hinges on the amphoteric nature of the molecule (containing both acidic and basic centers). The most effective methods are:

  • Acid-Base Extraction: This is the workhorse technique to separate the product from neutral organic impurities and non-basic or non-acidic starting materials.

  • Recrystallization: Ideal for removing closely related impurities and achieving high crystalline purity. Solvent selection is critical.

  • Column Chromatography: Necessary when dealing with impurities of very similar polarity and structure that cannot be separated by extraction or crystallization.

Q3: What are the most likely impurities to be encountered during synthesis?

Impurities are typically derived from the synthetic route. Common possibilities include:

  • Unreacted Starting Materials: Such as the precursor nitrile or ester from which the carboxylic acid is hydrolyzed.[3][4]

  • Hydrolysis Intermediates: If the synthesis involves hydrolysis of a nitrile, the corresponding amide is a common impurity.[5]

  • Ring-Opened Byproducts: The cyclopropane ring is strained. While generally stable, harsh acidic or thermal conditions could potentially lead to ring-opening, creating linear chain impurities.

  • Decarboxylation Products: Although less common without an adjacent carbonyl group, excessive heat during workup or distillation could lead to the loss of CO₂.[6]

Q4: How should I monitor the purification progress effectively?

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique. Use a mobile phase like ethyl acetate/hexanes with a small amount of acetic acid (e.g., 1%) to suppress the streaking of the carboxylic acid spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A mixed-mode column (combining reversed-phase and cation-exchange) is highly effective for separating pyridine carboxylic acids and their isomers.[7][8] The mobile phase can be acetonitrile and a buffered aqueous solution (e.g., formic acid or acetic acid).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the product and detecting impurities by looking for unexpected signals.

Part 2: Troubleshooting Common Purification Issues

This section provides a systematic approach to resolving specific problems encountered during the purification workflow.

Problem 1: Low Yield After Aqueous Acid-Base Extraction
  • Symptom: The mass of the precipitated product after acidification is significantly lower than expected.

  • Underlying Cause: The compound possesses both an acidic group (-COOH) and a basic group (pyridine nitrogen). Around its isoelectric point, the molecule can exist as a zwitterion, granting it some water solubility.[10] Aggressive pH changes can also lead to the formation of fine suspensions that are difficult to fully recover.

  • Strategic Solution:

    • pH Control: When acidifying the basic aqueous solution to precipitate your product, do so slowly with cooling (ice bath). Target a pH of approximately 4-5. Check the pH with a calibrated meter or narrow-range pH paper.

    • Salting Out: Before filtering the precipitated product, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of your organic compound in the aqueous phase, promoting more complete precipitation.

    • Back-Extraction: After filtering your product, extract the aqueous filtrate 2-3 times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. Combine these organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

Problem 2: Product "Oils Out" or Fails to Crystallize
  • Symptom: During cooling for recrystallization, the compound separates as a liquid (oil) rather than a solid, or the solution becomes supersaturated without forming crystals.

  • Underlying Cause: This is often caused by impurities that depress the melting point or interfere with crystal lattice formation. The chosen solvent system may also be inappropriate.

  • Strategic Solution:

    • Solvent System Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed-solvent system is often effective. For example, dissolve the compound in a minimal amount of a good solvent (like methanol or ethanol) at an elevated temperature, and then slowly add a poor solvent (like water or hexanes) until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.

    • Induce Crystallization:

      • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution.

      • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites.

    • If Oiling Occurs: Re-heat the solution until the oil redissolves completely. Add a small amount of the "good" solvent to lower the saturation point, and then allow it to cool much more slowly. An insulated Dewar flask can be used to slow the cooling rate over several hours.

Problem 3: Persistent Color in the Final Product
  • Symptom: The isolated solid is off-white, yellow, or brown, even after recrystallization.

  • Underlying Cause: High molecular weight, colored polymeric byproducts are often the cause. These are typically present in very small amounts but are highly chromophoric.

  • Strategic Solution:

    • Activated Carbon (Charcoal) Treatment: Dissolve the crude product in the chosen recrystallization solvent at an elevated temperature. Add a small amount of activated carbon (typically 1-2% by weight of your compound).

    • CAUTION: Do not add charcoal to a boiling or superheated solution, as this can cause violent bumping.

    • Procedure: Swirl the hot mixture for 5-10 minutes. The colored impurities will adsorb onto the carbon surface.

    • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or filter paper in a pre-heated funnel to remove the carbon. The Celite prevents fine carbon particles from passing through.

    • Proceed with cooling the filtrate to crystallize the now decolorized product. Note that charcoal can also adsorb some of your desired product, so use it sparingly.[11]

Problem 4: Product is a Tacky or Gummy Solid
  • Symptom: The final product is not a free-flowing powder and appears sticky or wet.

  • Underlying Cause: This is almost always due to residual solvent trapped within the crystal lattice or the presence of low-melting point impurities.

  • Strategic Solution:

    • Drying: Dry the material under high vacuum for an extended period (12-24 hours). Gentle heating (e.g., 40-50°C) can be used if the compound is thermally stable, but perform a small-scale test first.

    • Trituration: This technique is excellent for inducing crystallinity and washing away soluble, oily impurities.

      • Place the gummy solid in a flask.

      • Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexanes).

      • Use a spatula or glass rod to vigorously stir and break up the solid in the solvent. The solid should transform into a fine powder.

      • Filter the powder, wash with a small amount of the cold trituration solvent, and dry under vacuum.

Part 3: Key Experimental Protocols & Visualizations
Purification Decision Workflow

The following diagram outlines a logical workflow for purifying the crude product.

Purification_Workflow Crude Crude Product Workup Acid-Base Extraction Crude->Workup PurityCheck1 TLC / NMR Purity Check Workup->PurityCheck1 Recrystallize Recrystallization PurityCheck1->Recrystallize >90% Pure? Yes Chromatography Column Chromatography PurityCheck1->Chromatography <90% Pure? No PurityCheck2 Final Purity Analysis (HPLC) Recrystallize->PurityCheck2 FinalProduct Pure Product PurityCheck2->FinalProduct Meets Spec? Yes Chromatography->PurityCheck2

Caption: Decision tree for purification strategy.

Protocol 1: Optimized Acid-Base Extraction

This protocol is designed to maximize recovery by accounting for the compound's amphoteric nature.

Acid_Base_Workflow Start 1. Dissolve Crude in Ethyl Acetate (EtOAc) Wash1 2. Wash with 1M NaOH (aq) (Product moves to aqueous layer) Start->Wash1 Separate1 Separate Layers Wash1->Separate1 Organic1 Organic Layer 1 (Contains neutral impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer 1 (Contains product as sodium salt) Separate1->Aqueous1 Acidify 3. Cool to 0°C, Slowly add 1M HCl to pH 4-5 Aqueous1->Acidify Precipitate Product Precipitates Acidify->Precipitate Filter 4. Filter Solid Product Precipitate->Filter Aqueous2 Aqueous Filtrate Filter->Aqueous2 Solid Solid Product Filter->Solid BackExtract 5. Back-extract filtrate with EtOAc (3x) Aqueous2->BackExtract Organic2 Combined Organic Back-Extracts BackExtract->Organic2 Combine 6. Combine solid with evaporated back-extracts Solid->Combine Organic2->Combine End Crude Product Ready for Recrystallization Combine->End

Caption: Step-by-step acid-base extraction workflow.

Methodology:

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract 2-3 times with a 1M aqueous sodium hydroxide (NaOH) solution. Your product, being acidic, will move into the aqueous layer as its sodium salt.

  • Combine the aqueous layers. It is good practice to wash this combined aqueous layer once with the organic solvent to remove any last traces of neutral impurities.

  • Cool the aqueous solution in an ice bath. With vigorous stirring, slowly add 1M hydrochloric acid (HCl) dropwise until the pH of the solution is between 4 and 5. A white or off-white precipitate of your product should form.[3]

  • Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of a cold non-polar solvent (like hexanes) to help with drying.

  • To maximize recovery, perform a back-extraction on the aqueous filtrate as described in the troubleshooting section.

Protocol 2: Recrystallization from a Mixed-Solvent System (Example: Ethanol/Water)
  • Place the crude, extracted solid into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution just below the boiling point.

  • If the solution is colored, this is the point to perform a charcoal treatment as described in the troubleshooting section.

  • Once fully dissolved and clear, slowly add deionized water dropwise to the hot solution until you observe a persistent cloudiness (turbidity).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the growth of large crystals, you can place the flask in an insulated container.

  • Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under high vacuum.

References
  • US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Cyclopropanecarboxylic acid. Organic Syntheses Procedure.
  • Synthesis of Cyclopropanecarboxylic Acid. YouTube.
  • The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)
  • 6-METHOXYPYRIDINE-2-CARBOXYLIC ACID - Safety D
  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.
  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure.
  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ioniz
  • Purification of (S)
  • CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • 6-Methoxypyridine-2-carboxylic acid, 97% 1 g. Thermo Scientific Chemicals.
  • US8575350B2 - Process for producing pyridine carboxylic acids.
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • US20170036991A1 - Isolation and purification of 6-aminocaproic acid.
  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing).
  • (1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2. PubChem.
  • 2-Propylcyclopropane-1-carboxylic acid | C7H12O2. PubChem.
  • 6-METHOXYPYRIDINE-2-CARBOXYLIC ACID. Chemneo.
  • 1-(6-Methoxypyridin-2-yl)cyclopropanecarboxylic acid. BLD Pharm.

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Technical Support Center: Stability and Degradation of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights into the stability and potential degradation pathways of this molecule. By understanding its chemical liabilities, you can design more robust experiments, ensure the integrity of your results, and troubleshoot common issues encountered during its handling and analysis.

The information herein is synthesized from established chemical principles and data from structurally related compounds, as direct degradation studies on this specific molecule are not extensively published. This approach, rooted in the practice of forced degradation studies, allows for the prediction of likely degradation pathways.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most chemically labile parts of this molecule?

A1: The molecule possesses three key structural motifs, each with distinct chemical susceptibilities:

  • 6-Methoxypyridine Ring: The ether linkage is susceptible to acidic or strong basic hydrolysis, which would yield 1-(6-hydroxypyridin-2-yl)cyclopropane-1-carboxylic acid. The pyridine ring itself can be susceptible to oxidation (N-oxidation) and photodegradation.[3][4]

  • Cyclopropane Ring: While generally stable, the strained cyclopropane ring can be prone to opening under high thermal stress or certain catalytic conditions, although it enhances the hydrolytic stability of the adjacent carboxylic acid.[5][6]

  • Carboxylic Acid: This group can undergo decarboxylation under thermal stress, particularly if a beta-carbonyl group were present, though in this structure, thermal stress is more likely to induce ring strain-related reactions.[7]

Q2: How should I properly store this compound to minimize degradation?

A2: Based on its structural components, the following storage conditions are recommended:

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is advisable for long-term storage.

  • Light: Protect from light. Use amber vials or store in a light-blocking container to prevent potential photodegradation of the pyridine ring.[8][9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize oxidative degradation.

  • pH: For solutions, maintain a neutral pH (6-7.5). Both strongly acidic and basic conditions can promote hydrolysis of the methoxy group.[4]

Q3: What are the most likely degradation products I might observe?

A3: The primary degradation products will likely arise from hydrolysis, oxidation, and photodegradation. The most probable degradants are:

  • DP-1 (Hydrolysis Product): 1-(6-hydroxypyridin-2-yl)cyclopropane-1-carboxylic acid.

  • DP-2 (N-Oxide): 1-(6-methoxy-1-oxido-pyridin-2-yl)cyclopropane-1-carboxylic acid.

  • DP-3 (Photodegradation Products): Ring-opened species, potentially leading to smaller carboxylic acids like succinic or glutaric acid, though this is an extreme degradation pathway.[10][11]

Troubleshooting Experimental Issues

This section addresses specific problems you may encounter during your research, providing causal explanations and actionable solutions.

Issue 1: Appearance of a More Polar Impurity in HPLC Analysis

Question: I'm analyzing my sample of this compound using reverse-phase HPLC and I see a new, earlier-eluting peak that grows over time, especially in acidic mobile phases. What could this be?

Causality and Solution:

An earlier-eluting peak in reverse-phase chromatography typically indicates a more polar compound. The most probable cause is the acid-catalyzed hydrolysis of the 6-methoxy group to a more polar 6-hydroxy group.

  • Plausible Degradant: 1-(6-hydroxypyridin-2-yl)cyclopropane-1-carboxylic acid (DP-1). The phenolic hydroxyl group significantly increases the compound's polarity.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the impurity. The expected mass would be [M-14]+ (loss of CH₂).

    • Mobile Phase pH: If possible, adjust the mobile phase to a more neutral pH (e.g., 6.0-7.0) using a suitable buffer like phosphate or ammonium acetate to slow down on-column degradation.

    • Sample Preparation: Prepare samples in a neutral diluent (e.g., water/acetonitrile 50:50) and analyze them promptly. Avoid leaving samples in acidic mobile phase on the autosampler for extended periods.

Issue 2: Inconsistent Results in Bioassays or Potency Loss

Question: The biological activity of my compound seems to decrease after the stock solution has been stored for a few weeks, or after being exposed to laboratory lighting. Why is this happening?

Causality and Solution:

A loss of potency can be linked to the degradation of the parent compound into less active or inactive species. Given the pyridine moiety, photodegradation and oxidation are strong possibilities.

  • Plausible Degradation Pathways:

    • Photodegradation: Pyridine and its derivatives are known to be susceptible to UV light, which can trigger complex degradation pathways, including ring cleavage or the formation of hydroxylated species.[8][10]

    • Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide (DP-2). This modification can alter the molecule's ability to bind to its biological target.

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store stock solutions in amber vials. When performing experiments, minimize exposure of the solutions to direct light.

    • Inert Storage: For long-term storage of solutions, consider purging the vial with an inert gas like argon before sealing to displace oxygen.

    • Purity Check: Before each experiment, re-analyze the purity of the stock solution using a stability-indicating HPLC method to correlate potency with the concentration of the intact parent compound.

Issue 3: Unexpected Peaks in Mass Spectrometry Analysis

Question: During LC-MS analysis, I'm observing a peak with a mass of [M+16]+. What is the origin of this species?

Causality and Solution:

An [M+16]+ adduct is a classic indicator of oxidation. This can occur during sample handling, storage, or even within the electrospray ionization source of the mass spectrometer.

  • Plausible Degradant: 1-(6-methoxy-1-oxido-pyridin-2-yl)cyclopropane-1-carboxylic acid (DP-2), the N-oxide of the parent compound.

  • Troubleshooting Steps:

    • Forced Oxidation Study: To confirm this hypothesis, intentionally stress a sample with a mild oxidizing agent (e.g., 3% H₂O₂ at room temperature for a few hours). Analyze the stressed sample by LC-MS. If the [M+16]+ peak increases significantly, it confirms the N-oxide formation.[1]

    • Use Antioxidants: If the oxidation is happening during sample workup or storage, consider adding a small amount of an antioxidant, like BHT (butylated hydroxytoluene), if it does not interfere with your downstream application.

    • Optimize MS Source Conditions: In-source oxidation can sometimes be minimized by optimizing the mass spectrometer's settings (e.g., reducing voltages).

Visualizing the Degradation Pathways

The following diagrams illustrate the most probable degradation pathways based on the chemical nature of the parent molecule.

Proposed Primary Degradation Pathways

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway cluster_photo Photolytic Pathway parent 1-(6-Methoxypyridin-2-YL)cyclopropane- 1-carboxylic acid hydrolysis_prod DP-1: 1-(6-hydroxypyridin-2-yl)cyclopropane- 1-carboxylic acid parent->hydrolysis_prod H+ or OH- (Acid/Base Hydrolysis) oxidation_prod DP-2: 1-(6-methoxy-1-oxido-pyridin-2-yl) cyclopropane-1-carboxylic acid parent->oxidation_prod [O] (Oxidation) photo_prod DP-3: Ring-Opened Products (e.g., succinic acid, glutaric acid) parent->photo_prod hv (UV Light)

Caption: Primary degradation pathways of the target molecule.

Experimental Protocols: Forced Degradation Study

To proactively identify potential degradants and develop a stability-indicating analytical method, a forced degradation study is essential.[1][12]

Objective: To generate likely degradation products of this compound under various stress conditions.

Materials:

  • Parent compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, vials

Protocol Workflow

G cluster_stress Stress Conditions (Parallel Experiments) start Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN/H2O) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Aliquot & Expose base Base Hydrolysis (0.1 M NaOH, 60°C) start->base Aliquot & Expose oxid Oxidation (3% H2O2, RT) start->oxid Aliquot & Expose thermal Thermal Stress (Solid, 80°C) start->thermal Aliquot & Expose photo Photolytic Stress (UV/Vis Light) start->photo Aliquot & Expose analysis Analyze Samples by LC-MS/UV (e.g., at 0, 2, 4, 8, 24 hours) acid->analysis Neutralize & Dilute base->analysis Neutralize & Dilute oxid->analysis Neutralize & Dilute thermal->analysis Neutralize & Dilute photo->analysis Neutralize & Dilute eval Evaluate Degradation (Identify & Quantify Degradants) analysis->eval

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile/water mixture.

  • Acid Degradation: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Degradation: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Q1B conditions).

  • Thermal Degradation: Expose the solid powder to 80°C in a calibrated oven.

  • Sampling and Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a suitable concentration and analyze immediately by a validated HPLC-UV/MS method.

Data Summary Table (Hypothetical Results)

Stress ConditionTime (hr)Parent Compound Remaining (%)Major Degradant(s) Observed (by MS)
0.1 M HCl, 60°C2485%DP-1 ([M-14]+)
0.1 M NaOH, 60°C2492%DP-1 ([M-14]+)
3% H₂O₂, RT888%DP-2 ([M+16]+)
Solid, 80°C72>98%Minimal degradation
Photolysis (ICH)2490%Minor peaks, potential DP-3 precursors

This structured approach allows for the systematic identification of degradation products and the development of a robust, stability-indicating analytical method critical for drug development and research.

References

  • Hirst GC, Johnson T, Overman LE. J Am Chem Soc. 1993;115:2992–2993. (Source for methoxypyridine reactivity)
  • Wanner, M. J., & Koomen, G. J. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters, 10(5), 805-808. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]

  • Anjali, S., & Shrivastava, V. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science. [Link]

  • Baun, A., Jensen, S. D., Kjolholt, J., & Nyholm, N. (2004). Ecotoxicity of pyridine and pyridine derivatives. Reviews of Environmental Contamination and Toxicology, 180, 101-131.
  • Blasco, R., & Castillo, F. (1993). Degradation of 2,6-dihydroxypyridine by Arthrobacter crystallopoietes. Applied and environmental microbiology, 59(5), 1624-1629.
  • Kuhara, T., Shinka, T., Inoue, Y., Ohse, M., & Matsumoto, I. (1987). A new method for the diagnosis of inborn errors of metabolism using gas chromatography-mass spectrometry. Journal of chromatography B: Biomedical Sciences and Applications, 420, 1-10. (Source for analytical methods)
  • Loch, J. P., Verhoef, J., & Borst, P. (1998). Photodegradation of pyridine in aqueous solution. Water research, 32(3), 854-864.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14. [Link]

  • Fetzner, S. (2012). Microbial Degradation of Pyridine and Pyridine Derivatives. In The Handbook of Environmental Chemistry (Vol. 21, pp. 1-68). Springer, Berlin, Heidelberg. [Link]

  • Wanner, M. J., & Koomen, G. J. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. [Link]

  • Leyva, E., Moctezuma, E., & Zamarripa, Z. (2019). Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. Catalysts, 9(5), 405. [Link]

  • Petritis, K., Koukaki, G., Elfakir, C., Dreux, M., & Dourtoglou, V. (2003). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry. Phytochemical analysis, 14(6), 347-351. [Link]

  • DiRocco, D. A., & Rovis, T. (2019). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 24(17), 3057. [Link]

  • Wikipedia. (2024). Metal–organic framework. Wikipedia. [Link]

  • U.S. Patent No. 4,942,239. (1990). Process for the production of 2-hydroxypyridine.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Vaulin, D. V., Tarlachkov, S. V., & Grishin, Y. K. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(13), e00539-20. [Link]

  • Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of hazardous materials, 321, 753-763. [Link]

  • Hameed, S. A., Ibraheem, H. H., & Al-Amiery, A. A. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006. [Link]

  • Al-Husaini, I. S., & Jackson, R. F. W. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc, 2007(9), 135-149. [Link]

  • Ghosh, S., & Roy, S. (2018). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 42(18), 15063-15073. [Link]

  • Kamberi, M., & Tsutsumi, K. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 12(3), 34-45. [Link]

  • Bączek, T., & Buś, P. (2020). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 25(21), 5009. [Link]

  • Mazo, L. H., & Iglesias, B. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]

  • Ghosh, S., & Roy, S. (2018). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]

  • BioPhorum. (2024, March 8). Industry perspective of forced degradation studies to assess comparability of biopharma webinar [Video]. YouTube. [Link]

  • Yan, L., Zhang, Y., & Li, Y. (2013). Biodegradation of pyridine under UV irradiation. ResearchGate. [Link]

  • Yan, L., Zhang, Y., & Li, Y. (2013). UV photolysis for accelerating pyridine biodegradation. PubMed. [Link]

  • Kim, J., & Lee, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. [Link]

Sources

Technical Support Center: Resolving Impurities in 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic Acid Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with this compound. Ensuring the high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

This guide provides a structured approach to identifying and eliminating impurities through a series of frequently asked questions, detailed troubleshooting protocols, and visual workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound?

A1: Based on common synthetic routes, impurities can be broadly categorized into starting materials, reaction byproducts, and degradation products.

  • Unreacted Starting Materials: The most common starting materials for the synthesis of the cyclopropane ring are derivatives of malonic acid and a 1,2-dihaloethane, which, if unreacted, may persist in the final product.[1]

  • Reaction Byproducts: The synthesis of cyclopropanecarboxylic acids can sometimes be accompanied by the formation of isomers or related compounds. For instance, incomplete cyclization or side reactions involving the pyridine ring can lead to a variety of structurally similar impurities.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., toluene, diethyl ether, dichloromethane) are a common source of contamination.

  • Degradation Products: The compound may degrade under harsh conditions (e.g., strong acid/base, high temperature), potentially leading to opening of the cyclopropane ring or modification of the methoxypyridine moiety.

Q2: Which analytical techniques are best suited for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase method with a C18 column and a gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point. UV detection at a wavelength where the pyridine ring absorbs (around 254 nm) is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of impurities, which is invaluable for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main compound and any significant impurities. Comparing the spectra of your sample to a reference standard is a powerful method for identifying unknown signals.

  • Gas Chromatography (GC): For identifying and quantifying volatile impurities, such as residual solvents, GC with a flame ionization detector (FID) or a mass spectrometer (MS) is the method of choice.

Q3: My sample has a slight discoloration. Does this indicate the presence of impurities?

A3: While a pure sample of this compound is expected to be a white to off-white solid, discoloration (e.g., pale cream or yellow) can suggest the presence of minor impurities.[2] These could be highly colored trace byproducts from the synthesis or degradation products. However, color alone is not a definitive indicator of purity, and analytical testing is necessary to confirm the identity and quantity of any impurities.

Troubleshooting Guide

This section provides a systematic approach to addressing specific experimental issues related to impurities.

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms: Your HPLC chromatogram shows one or more unexpected peaks in addition to the main product peak.

Possible Causes & Solutions:

  • Contaminated Solvents or Glassware: Ensure all solvents are HPLC grade and that glassware is scrupulously clean. Run a blank gradient (without injecting a sample) to check for system peaks.

  • Unreacted Starting Materials or Reagents: If possible, obtain reference standards for the starting materials and co-inject them with your sample to see if any of the impurity peaks match.

  • Reaction Byproducts: If the impurity peak has a similar UV spectrum to your main product, it may be an isomer or a related compound. LC-MS analysis can help determine its molecular weight and aid in its identification.

Workflow for Investigating Unexpected HPLC Peaks

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

Issue 2: Poor NMR Spectrum Quality

Symptoms: The ¹H NMR spectrum shows broad peaks, a rolling baseline, or signals that cannot be assigned to the product.

Possible Causes & Solutions:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If your synthesis involved metal catalysts, consider treating a solution of your compound with a metal scavenger or filtering it through a plug of silica gel or celite.

  • Insoluble Material: The sample may not be fully dissolved in the NMR solvent. Try using a different deuterated solvent, gently warming the sample, or filtering it before analysis.

  • High Concentration of Impurities: If the total amount of impurities is high, the spectrum will be complex and difficult to interpret. In this case, purification is necessary before further analysis.

Purification Protocols

If the level of impurities in your sample is unacceptably high, the following purification techniques can be employed.

Protocol 1: Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent system can be found.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your compound in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, and mixtures thereof) at room temperature and at elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is a more powerful technique.

Step-by-Step Methodology:

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good system will give your product an Rf value of around 0.3-0.4 and will show good separation between the product and the impurities. A mixture of ethyl acetate and hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated) is often a good starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system.

  • Sample Loading: Dissolve the crude material in a minimal amount of the solvent system and load it onto the top of the column.

  • Elution: Elute the column with the solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Data Summary Table: Common Impurities and Analytical Signatures
Impurity Type Potential Structure/Identity Typical Analytical Signature
Starting MaterialDiethyl malonateCharacteristic signals in ¹H NMR (triplet and quartet for ethyl group).
Starting Material1,2-DibromoethaneMay be observed by GC-MS if present at significant levels.
ByproductIsomeric cyclopropane derivativesMay have a similar mass to the product in LC-MS but a different retention time in HPLC.
ByproductRing-opened productsWill have a significantly different mass and fragmentation pattern in LC-MS.
Solvent ResidueToluene, DichloromethaneSharp singlets in ¹H NMR; identifiable by GC-MS.

References

  • Google Patents. (n.d.). Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Google Patents. (n.d.). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Google Patents. (n.d.). Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.

Sources

Technical Support Center: Catalyst Selection for 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the catalytic synthesis of this important pharmaceutical intermediate. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common experimental hurdles and optimize your synthetic route.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a unique set of challenges primarily centered around the coupling of a sterically hindered and electronically modified pyridine ring with a cyclopropane moiety. The selection of an appropriate catalyst and reaction conditions is paramount to achieving high yields and purity. This guide will focus on the most plausible and widely applicable synthetic strategy: a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis.

Proposed Synthetic Pathway

A robust and scalable approach to the target molecule involves a two-step process. The first key step is the Palladium-catalyzed Suzuki-Miyaura cross-coupling of a 2-halo-6-methoxypyridine with a cyclopropane boronic acid ester. The resulting ester is then hydrolyzed to afford the final carboxylic acid product.

Synthetic_Pathway 2-halo-6-methoxypyridine 2-halo-6-methoxypyridine Intermediate_Ester Ethyl 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylate 2-halo-6-methoxypyridine->Intermediate_Ester Pd Catalyst, Ligand, Base Suzuki-Miyaura Coupling Cyclopropane_boronic_ester Cyclopropane-1-carboxylic acid boronic acid pinacol ester Cyclopropane_boronic_ester->Intermediate_Ester Final_Product 1-(6-methoxypyridin-2-yl)cyclopropane- 1-carboxylic acid Intermediate_Ester->Final_Product Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: Proposed two-step synthesis of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: Which palladium catalyst and ligand combination is best for the Suzuki-Miyaura coupling of a 2-halopyridine?

Answer: The choice of catalyst and ligand is critical for the successful coupling of 2-halopyridines due to the potential for catalyst inhibition by the pyridine nitrogen.[1] For the coupling of 2-pyridyl nucleophiles, catalyst systems based on phosphite or phosphine oxide ligands have shown high activity.[1]

Recommended Catalyst System:

Catalyst PrecursorLigandBaseSolventTemperatureTypical Yield
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or RuPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane80-110 °C70-95%

Causality:

  • Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are essential. They promote the reductive elimination step and stabilize the palladium center, preventing catalyst deactivation.

  • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are effective bases for this transformation, facilitating the transmetalation step.

Troubleshooting:

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure rigorous exclusion of air and moisture by using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Ligand Oxidation: Use fresh, high-purity ligands.

    • Incorrect Base: The choice of base is crucial; ensure it is anhydrous and finely powdered for optimal reactivity.

  • Side Product Formation (Homocoupling):

    • Cause: Homocoupling of the boronic ester can occur, especially if the reaction is sluggish. This can be promoted by the presence of oxygen.[2]

    • Solution: Thoroughly degas the reaction mixture before adding the catalyst. A slow addition of the limiting reagent can also minimize homocoupling.

FAQ 2: I am observing significant protodeboronation of my cyclopropane boronic ester. How can I minimize this side reaction?

Answer: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction with boronic acids and their esters, especially with electron-rich or sensitive substrates.[1]

Strategies to Minimize Protodeboronation:

  • Choice of Base: Use a non-nucleophilic, anhydrous base like K₃PO₄. Avoid using hydroxide bases if possible, as they can accelerate protodeboronation.

  • Reaction Time and Temperature: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation.

  • Water Content: While a small amount of water can sometimes be beneficial in Suzuki-Miyaura reactions, excess water can promote protodeboronation. Use anhydrous solvents.

FAQ 3: The hydrolysis of the intermediate ester is incomplete or leads to decomposition. What are the optimal conditions?

Answer: The hydrolysis of the ethyl ester to the carboxylic acid can be challenging due to the steric hindrance around the ester group and the potential for side reactions under harsh conditions.

Recommended Hydrolysis Protocol:

  • Dissolve the ethyl 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide (LiOH) (e.g., 3-5 equivalents).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.

Troubleshooting:

  • Incomplete Hydrolysis:

    • Increase the reaction temperature or prolong the reaction time.

    • Consider using a different solvent system, such as methanol/water, which may enhance the solubility of the ester.

  • Product Decomposition:

    • Avoid strong acids and high temperatures during workup.

    • If the product is sensitive, consider an alternative hydrolysis method, such as using trimethyltin hydroxide.

FAQ 4: How should I purify the final product, this compound?

Answer: The purification of polar, amphoteric compounds like the target molecule can be challenging. Standard silica gel chromatography may not be effective.

Purification Strategy:

  • Acid-Base Extraction: After acidification, the product may precipitate. If it remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Crystallization: The crude product can often be purified by crystallization from a suitable solvent system, such as ethanol/water or acetone/heptane.

  • Reverse-Phase Chromatography: If the product is highly polar and difficult to purify by other means, reverse-phase flash chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid can be effective.

Troubleshooting Purification:

  • Product is too soluble in the aqueous phase during extraction:

    • Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product.

    • Use a more polar extraction solvent like n-butanol.

  • Oily product that does not crystallize:

    • Attempt to form a salt (e.g., with a volatile amine like triethylamine) to induce crystallization. The free acid can be regenerated afterward.

    • Purify via chromatography as described above.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Suzuki_Miyaura_Protocol cluster_reactants Reactant Preparation cluster_degas Inert Atmosphere cluster_catalyst Catalyst Addition cluster_reaction Reaction cluster_workup Workup and Purification Reactants To a flame-dried Schlenk flask, add: - 2-Bromo-6-methoxypyridine (1.0 equiv) - Cyclopropane-1-carboxylic acid boronic acid pinacol ester (1.2 equiv) - K₃PO₄ (3.0 equiv) - Toluene (anhydrous) Degas Degas the mixture by bubbling argon through the solution for 20 minutes. Reactants->Degas Catalyst Add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) under a positive pressure of argon. Degas->Catalyst Heat Heat the reaction mixture to 100 °C and stir for 12-24 hours. Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature and filter through a pad of Celite®. Monitor->Cool Extract Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄. Cool->Extract Purify Concentrate and purify by flash column chromatography (e.g., Hexanes/EtOAc). Extract->Purify

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Protocol 2: Ester Hydrolysis

Hydrolysis_Protocol cluster_dissolve Dissolution cluster_base Base Addition cluster_reaction_hydrolysis Reaction cluster_workup_hydrolysis Workup and Purification Dissolve Dissolve the intermediate ester (1.0 equiv) in THF and water (3:1). Base Add LiOH (3.0 equiv) and stir at room temperature. Dissolve->Base Monitor_Hydrolysis Monitor reaction progress by TLC or LC-MS. Base->Monitor_Hydrolysis Acidify Cool in an ice bath and carefully add 1M HCl to adjust the pH to ~4-5. Monitor_Hydrolysis->Acidify Filter Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Acidify->Filter Extract_Alt (Alternative) Extract with ethyl acetate, dry, and concentrate to obtain the crude product. Acidify->Extract_Alt

Caption: Step-by-step workflow for the ester hydrolysis.

References

  • Havelková, M., Dvořák, D., & Hocek, M. (2001).
  • Molander, G. A., & Gormisky, P. E. (2008). Suzuki−Miyaura Coupling Reaction of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Singh, R. K., & Danishefsky, S. (1981). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 60, 66.
  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(24), 45-48.
  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound. As direct solubility data for this specific molecule is not extensively published, this guide is built upon established principles of medicinal chemistry and preformulation science, focusing on the compound's structural characteristics to predict and overcome solubility challenges.

Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility characteristics of this compound based on its structure?

A1: Based on its molecular structure, this compound is predicted to be a poorly water-soluble, zwitterionic compound. Its solubility is expected to be highly dependent on pH.[1][2]

Let's break down the structure to understand its behavior:

  • Carboxylic Acid (-COOH): This is an acidic functional group. At pH values above its acid dissociation constant (pKa), it will deprotonate to form a negatively charged carboxylate ion (-COO⁻), which is significantly more water-soluble.

  • Methoxypyridine: The pyridine ring contains a nitrogen atom that is weakly basic.[3] At pH values below its pKa, this nitrogen can be protonated to form a positively charged pyridinium ion, enhancing aqueous solubility. The methoxy group (-OCH₃) adds some lipophilicity.

  • Cyclopropane Ring: This is a non-polar, lipophilic (fat-loving) hydrocarbon moiety that contributes to the molecule's overall low solubility in aqueous media.

Because the molecule possesses both an acidic and a basic center, it is classified as amphoteric and will exist as a zwitterion at a specific pH known as the isoelectric point (pI). At its pI, the net charge is zero, and aqueous solubility is at its minimum. Therefore, significant increases in solubility can be achieved by adjusting the pH away from this isoelectric point.[1][2]

Q2: I'm observing very low solubility in neutral aqueous buffers (e.g., PBS pH 7.4). What is the likely cause?

A2: The low solubility you are observing in neutral buffers is almost certainly because the pH of the solution is close to the molecule's isoelectric point (pI). At this pH, the compound exists predominantly in its zwitterionic form, where the positive charge on the pyridine ring and the negative charge on the carboxylate group cancel each other out. This neutral overall charge minimizes interactions with polar water molecules, leading to precipitation.

Q3: What is the most direct and immediate step to improve the aqueous solubility for an in vitro experiment?

A3: The most effective initial step is pH adjustment .[4][5][6] Given the molecule's amphoteric nature, moving the pH away from the isoelectric point will ionize the molecule and dramatically increase its solubility.

  • To create an acidic solution (e.g., pH 2-4): Add a small amount of a dilute acid like hydrochloric acid (HCl). This will protonate the basic pyridine nitrogen, forming a soluble cationic salt.

  • To create a basic solution (e.g., pH 8-10): Add a small amount of a dilute base like sodium hydroxide (NaOH). This will deprotonate the carboxylic acid, forming a soluble anionic salt.[7]

For most in vitro assays, preparing a concentrated stock solution in either acidic or basic conditions (e.g., 10-50 mM in 0.1 M NaOH or 0.1 M HCl) and then diluting it into your final assay buffer is a standard and effective practice.

Q4: Can I use organic co-solvents? Which ones are generally recommended?

A4: Yes, using organic co-solvents is a very common and effective strategy for dissolving poorly soluble compounds.[5] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to solvate a lipophilic molecule.

Recommended Co-solvents for Initial Screening:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Best Practice: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Then, for your experiment, dilute this stock into your aqueous buffer. It is critical to ensure the final concentration of the co-solvent in your assay is low (typically <1%, and often <0.1%) to avoid artifacts or toxicity in biological systems. Always run a vehicle control (buffer with the same final co-solvent concentration) in your experiments.

Q5: What are more advanced strategies if pH adjustment and co-solvents are insufficient or not suitable for my application (e.g., in vivo studies)?

A5: If simple pH modification and co-solvents are not viable, several advanced formulation strategies can be employed. These are particularly important when developing formulations for in vivo use.

  • Salt Formation: This is one of the most effective and widely used methods for increasing the solubility and dissolution rate of ionizable drugs.[8][9][10][11] By reacting the compound with a suitable acid or base, a stable, solid salt form with improved aqueous solubility can be isolated. For this molecule, you could form salts with pharmaceutically acceptable counterions like hydrochloride, mesylate (for the basic nitrogen) or sodium, potassium, calcium (for the acidic group).[10]

  • Use of Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate the lipophilic parts of your molecule (like the cyclopropane and pyridine rings) into their cavity, forming an "inclusion complex."[14][15][16] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent solubility of the compound.[12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical development.

Troubleshooting Guides & Protocols
Guide 1: A Systematic Approach to Solubility Screening

This workflow provides a logical progression for determining the optimal solvent system for your compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: pH & Co-solvent cluster_2 Phase 3: Advanced Formulation Start Start: Weigh 1-2 mg of Compound AqBuffer Test in Aqueous Buffer (e.g., PBS pH 7.4) Start->AqBuffer Decision1 Soluble? AqBuffer->Decision1 pH_Adjust Adjust pH (0.1 M HCl / 0.1 M NaOH) Decision1->pH_Adjust No CoSolvent Test in Organic Co-solvents (DMSO, EtOH) Decision1->CoSolvent No End Proceed with Experiment Decision1->End Yes Decision2 Sufficiently Soluble? pH_Adjust->Decision2 CoSolvent->Decision2 Advanced Consider Advanced Strategies: - Salt Formation Screen - Cyclodextrin Complexation Decision2->Advanced No Decision2->End Yes Advanced->End

Caption: A decision workflow for systematic solubility screening.

Guide 2: Visualizing the Impact of pH on Solubility

The solubility of this compound is dictated by its ionization state at different pH levels.

Caption: Ionization states of the molecule at different pH values.

(Note: Actual images of the chemical structures would be inserted in a real application.)

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the approximate pH range where the compound is soluble.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Deionized water

  • pH meter or pH strips

  • Small glass vials

  • Vortex mixer

Procedure:

  • Weigh approximately 1 mg of the compound into three separate vials.

  • Vial 1 (Acidic): Add 1 mL of 0.1 M HCl.

  • Vial 2 (Neutral): Add 1 mL of deionized water.

  • Vial 3 (Basic): Add 1 mL of 0.1 M NaOH.

  • Vortex all vials vigorously for 1-2 minutes.

  • Visually inspect each vial for dissolved material. A clear solution indicates good solubility under those conditions. Turbidity or visible solid indicates poor solubility.

  • Interpretation: You should observe high solubility in Vial 1 and Vial 3, and poor solubility in Vial 2. This confirms the pH-dependent nature of the compound.

Protocol 2: Co-solvent Screening for Stock Solution Preparation

Objective: To identify a suitable organic co-solvent for preparing a concentrated stock solution.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Ethanol (Absolute)

  • Small glass vials

  • Vortex mixer

Procedure:

  • Weigh 5-10 mg of the compound into two separate vials.

  • Vial 1 (DMSO): Add DMSO incrementally (e.g., in 50 µL aliquots) while vortexing until the solid is completely dissolved. Record the final volume to calculate the concentration.

  • Vial 2 (Ethanol): Repeat the process with absolute ethanol.

  • Compare: Determine which solvent dissolves the compound to the highest concentration with the smallest volume. For most non-polar compounds, DMSO is an excellent starting point and typically allows for the preparation of highly concentrated stock solutions.

Table 1: Example Co-solvent Screening Data

SolventTarget ConcentrationObservationSuitability
Water10 mMInsoluble, precipitatePoor
PBS (pH 7.4)10 mMInsoluble, precipitatePoor
0.1 M NaOH50 mMClear SolutionGood (for basic dilution)
0.1 M HCl50 mMClear SolutionGood (for acidic dilution)
100% DMSO100 mMClear SolutionExcellent (for stock)
100% Ethanol25 mMSoluble with warmingModerate
References
  • Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Bermejo, M., & Avdeef, A. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences, 48(1-2), 249-265.
  • PubChem. (n.d.). (214C)pyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Hussain, A. F. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Isreal, O. (2024). Formulation strategies for poorly soluble drugs.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley Lab.
  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
  • Pharmapproach. (2021). Preformulation Studies: Solubility analysis. [Link]

  • Bermejo, M., & Avdeef, A. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. [Link]

  • Serajuddin, A. T. M. (2009). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2014). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 1(1), 1-8.
  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021.
  • JoVE. (2023). Physical Properties of Carboxylic Acids. [Link]

  • Kim, M. S., et al. (2019). Studies on Preformulation and Formulation of JIN-001 Liquisolid Tablet with Enhanced Solubility. Pharmaceutics, 11(10), 512.
  • University of Babylon. (n.d.). Exp.
  • Merck Millipore. (n.d.).
  • Lee, H., et al. (2019). Solubility-Modifying Power of Zwitterionic Salts. Journal of the American Chemical Society, 141(32), 12591–12595.
  • SciSpace. (n.d.).
  • LinkedIn. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Al-Ghananeem, A. M. (2019).
  • Sharma, D. K., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-81.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • UPM Pharmaceuticals. (2024). Importance of Preformulation Studies In Drug Development. [Link]

  • Buhamad, R. (2017). Ph and Solubility of Drugs. YouTube. [Link]

  • KK Wagh College of Pharmacy. (n.d.).
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Kim, D. H., et al. (2020). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • ResearchGate. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • OSTI.gov. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the production of this key pharmaceutical intermediate. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure the scientific integrity and successful implementation of your synthetic protocols.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several challenges during scale-up. The presence of the 6-methoxypyridine ring introduces specific electronic and solubility characteristics that can influence reaction kinetics, byproduct formation, and purification strategies. This guide will walk you through a common synthetic route, highlighting potential pitfalls and offering robust solutions.

Recommended Synthetic Pathway

A prevalent and scalable method for the synthesis of this compound involves a two-step process:

  • Cyclopropanation of 2-(6-Methoxypyridin-2-yl)acetonitrile: This step typically employs a phase-transfer catalyzed reaction with 1,2-dibromoethane to form the cyclopropyl nitrile intermediate.

  • Hydrolysis of 1-(6-Methoxypyridin-2-yl)cyclopropanecarbonitrile: The nitrile intermediate is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis and scale-up.

Part 1: Cyclopropanation of 2-(6-Methoxypyridin-2-yl)acetonitrile

Q1: My cyclopropanation reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes and how can I improve the conversion rate?

A1: Incomplete conversion is a frequent challenge, often stemming from several factors:

  • Insufficient Phase Transfer: The efficiency of the phase-transfer catalyst (PTC) is paramount. Ensure the PTC is of high purity and appropriate for the reaction. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly used. On a larger scale, catalyst poisoning or degradation can occur.

  • Base Strength and Concentration: The reaction requires a strong base, typically a 50% aqueous solution of sodium hydroxide. Inadequate base strength or dilution can significantly slow down the reaction. Ensure the base concentration is maintained throughout the reaction.

  • Agitation: In a biphasic system, vigorous agitation is crucial to maximize the interfacial area where the reaction occurs. Insufficient mixing is a common issue during scale-up. Ensure your reactor's agitation is sufficient to create a fine emulsion.

  • Reagent Purity: Impurities in the starting acetonitrile or 1,2-dibromoethane can interfere with the reaction. Verify the purity of your starting materials.

Troubleshooting Steps:

  • Catalyst Screening: If conversion is low, consider screening other PTCs, such as other quaternary ammonium or phosphonium salts.[1][2]

  • Incremental Base Addition: On a larger scale, consider adding the base in portions to maintain its concentration and control the exotherm.

  • Optimize Agitation Speed: Perform small-scale experiments to determine the optimal agitation speed for your reactor geometry.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent potential side reactions involving atmospheric components.

Q2: I am observing significant amounts of a dark, polymeric byproduct. What is its origin and how can it be minimized?

A2: The formation of polymeric material is a known issue in reactions involving strong bases and dihaloalkanes. This is often due to the self-condensation of 1,2-dibromoethane or reaction with the solvent under basic conditions. The pyridyl moiety can also contribute to coloration under harsh basic conditions.

Mitigation Strategies:

  • Controlled Reagent Addition: Add the 1,2-dibromoethane slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors polymerization.

  • Temperature Control: While the reaction is often run at elevated temperatures to increase the rate, excessive heat can promote byproduct formation. Maintain a consistent and optimized temperature.

  • Solvent Choice: While often run in a biphasic system without an additional organic solvent, the choice of an appropriate inert solvent can sometimes help to solubilize intermediates and reduce side reactions. Toluene is a common choice in similar phase-transfer catalyzed reactions.

Q3: What are the primary safety concerns when scaling up this cyclopropanation reaction?

A3: Safety is a critical consideration for this reaction at scale:

  • Exothermic Reaction: The reaction is exothermic, and on a large scale, heat dissipation can be challenging. A runaway reaction is a significant risk. Implement a robust cooling system and consider controlled addition of reagents to manage the exotherm.

  • Corrosive Reagents: Concentrated sodium hydroxide is highly corrosive. Ensure appropriate personal protective equipment (PPE) is used and that all equipment is compatible with strong bases.

  • 1,2-Dibromoethane: This reagent is a suspected carcinogen and is toxic. Handle it in a well-ventilated area or a closed system, and use appropriate PPE.

Part 2: Hydrolysis of 1-(6-Methoxypyridin-2-yl)cyclopropanecarbonitrile

Q4: The hydrolysis of the cyclopropyl nitrile is slow and requires harsh conditions, leading to decomposition of my product. How can I achieve a clean and efficient hydrolysis?

A4: The hydrolysis of nitriles to carboxylic acids can indeed be challenging, especially with sterically hindered nitriles like this one.[3] The methoxypyridine ring can also be sensitive to harsh acidic or basic conditions.

Recommendations for Efficient Hydrolysis:

  • Basic Hydrolysis: This is often the preferred method. Use a solution of sodium or potassium hydroxide in a co-solvent like ethanol or ethylene glycol to improve solubility. The reaction will likely require heating. Monitor the reaction closely by TLC or HPLC to avoid prolonged exposure to high temperatures.

  • Acidic Hydrolysis: While possible, strong acids at high temperatures can lead to decarboxylation of the product or cleavage of the methoxy ether. If acidic conditions are necessary, use a milder acid or a two-stage approach with initial hydrolysis to the amide followed by further hydrolysis to the acid.

  • Microwave-Assisted Hydrolysis: On a laboratory scale, microwave-assisted hydrolysis can significantly reduce reaction times and potentially minimize byproduct formation.

Troubleshooting Hydrolysis:

IssuePotential CauseSuggested Solution
Incomplete Hydrolysis Insufficient reaction time or temperature. Poor solubility of the nitrile.Gradually increase the temperature and monitor the reaction. Consider using a higher-boiling co-solvent like diethylene glycol.
Product Decomposition Prolonged exposure to harsh conditions.Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider a lower temperature for a longer duration.
Formation of Amide Intermediate Incomplete hydrolysis.Isolate the amide and re-subject it to the hydrolysis conditions, or use a more forcing protocol from the start.

Q5: I am having difficulty isolating the final carboxylic acid product. It seems to be water-soluble and forms an emulsion during workup.

A5: The amphoteric nature of the product (containing both a basic pyridine ring and an acidic carboxylic acid group) can lead to purification challenges.

Purification Protocol and Tips:

  • Acidification: After hydrolysis, carefully acidify the reaction mixture with an acid like hydrochloric acid to the isoelectric point of the molecule. This is the pH at which the molecule has a net neutral charge and its solubility in water is at a minimum. You will need to determine this pH experimentally, but it is likely to be in the range of pH 3-5.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. To break emulsions, you can add brine or a small amount of a different organic solvent.

  • Crystallization: The crude product can often be purified by crystallization from a suitable solvent system. Common choices include ethanol/water, acetone/heptane, or ethyl acetate/hexane.

  • Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. A mobile phase containing a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) with a small amount of acetic acid to suppress tailing is often effective.

Q6: Is there a risk of decarboxylation of the final product during the synthesis or workup?

A6: Yes, pyridine-2-carboxylic acids are known to be susceptible to decarboxylation, especially at elevated temperatures in acidic or neutral conditions.[4] The presence of the cyclopropyl group may influence this stability.

Preventing Decarboxylation:

  • Temperature Control: Avoid excessive temperatures during the final stages of the reaction, workup, and purification.

  • pH Control: During workup, do not expose the product to strongly acidic conditions for prolonged periods, especially at elevated temperatures.

  • Drying: Dry the final product under vacuum at a moderate temperature.

Experimental Protocols

Protocol 1: Synthesis of 1-(6-Methoxypyridin-2-yl)cyclopropanecarbonitrile

G cluster_0 Step 1: Cyclopropanation Start 2-(6-Methoxypyridin-2-yl)acetonitrile + 1,2-Dibromoethane + Phase Transfer Catalyst (e.g., TBAB) Reaction Vigorous stirring with 50% aq. NaOH Start->Reaction Add slowly Workup Phase separation, organic layer wash, and solvent evaporation Reaction->Workup Product_1 Crude 1-(6-Methoxypyridin-2-yl)cyclopropanecarbonitrile Workup->Product_1

Caption: Workflow for the cyclopropanation step.

Procedure:

  • To a well-agitated reactor, add 2-(6-methoxypyridin-2-yl)acetonitrile, 1,2-dibromoethane (1.5-2.0 equivalents), and a phase-transfer catalyst (e.g., 5 mol% tetrabutylammonium bromide).

  • Slowly add a 50% aqueous solution of sodium hydroxide while maintaining the temperature between 40-60 °C.

  • Stir the mixture vigorously for 4-8 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture, dilute with water, and separate the phases.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude nitrile intermediate.

Protocol 2: Hydrolysis to this compound

G cluster_1 Step 2: Hydrolysis Start_2 Crude Nitrile Intermediate + NaOH or KOH in Ethanol/Water Reaction_2 Reflux for 6-12 hours Start_2->Reaction_2 Workup_2 Cool, acidify to isoelectric point (pH 3-5) Reaction_2->Workup_2 Isolation Extract with organic solvent, dry, and concentrate Workup_2->Isolation Purification Crystallization or Chromatography Isolation->Purification Product_2 Pure this compound Purification->Product_2

Caption: Workflow for the hydrolysis and purification.

Procedure:

  • Dissolve the crude 1-(6-methoxypyridin-2-yl)cyclopropanecarbonitrile in a mixture of ethanol and a 20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 4.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

References

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (n.d.). Google Patents.
  • Cyclopropanecarboxylic Acid. (1944). Organic Syntheses, 24, 36. doi:10.15227/orgsyn.024.0036
  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. (2015). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (n.d.). Google Patents.
  • Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (n.d.). Google Patents.
  • Cyclopropanation. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved January 26, 2026, from [Link]

  • Synthesis of 1-Arylcyclopropanecarbonitriles under Phase-Transfer Catalytic Conditions. (1995).
  • CYCLOPROPANECARBOXYLIC ACID GPR120 MODULATORS. (n.d.). Google Patents.
  • Synthesis of 1-Arylcyclopropanecarbonitriles under Phase-Transfer Catalytic Conditions. (1995).
  • Synthesis of Cyclopropanecarboxylic Acid. (2024, April 9). YouTube. Retrieved January 26, 2026, from [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. (n.d.). Google Patents.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Process for the preparation of cyclopropanecarboxamide. (n.d.). Google Patents.
  • Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. (2018). Indo American Journal of Pharmaceutical Research, 8(05).
  • Process of producing cyclopropanecarboxylate compounds. (n.d.). Google Patents.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease, 7(10), 500-510.
  • 2-(6-Methoxypyridin-2-yl)acetonitrile. (n.d.). Pharmaffiliates. Retrieved January 26, 2026, from [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm, 23(1), 123-134.
  • How to remove large excess of mCPBA? (2025, December 18). Reddit. Retrieved January 26, 2026, from [Link]

  • What Is Phase Transfer Catalysis? (2025, February 8). YouTube. Retrieved January 26, 2026, from [Link]

  • Patent Application Publication (10) Pub. No.: US 2011/0201812 A1. (2008, December 2). Google Patents.
  • Pyrolysis of Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-methoxy-2-(2-pyridyl)acetonitrile. (n.d.). PrepChem.com. Retrieved January 26, 2026, from [Link]

  • cyclopropanecarboxaldehyde. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Parametric Study of Pt/C-Catalysed Hydrothermal Decarboxylation of Butyric Acid as a Potential Route for Biopropane Production. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis and Characterization of New Complexes of 2-(6- Methoxybenzo[d]thiazol-2-ylamino)-2-phenyl acetonitrile Ligand with Manganese (II), Cobalt (II), Nickel (II), Copper (II), Zinc (II) Cadmium (II) and Mercury (II). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

minimizing byproduct formation in 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic Acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and handling of this compound. This guide is designed for our partners in research and drug development. We understand the nuances and challenges involved in synthesizing this valuable building block. By combining established chemical principles with insights from our application studies, this document aims to provide you with robust troubleshooting strategies and clear answers to frequently asked questions. Our goal is to empower you to minimize byproduct formation, maximize yield, and ensure the highest purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a direct question-and-answer format. We focus on identifying the root cause of common byproducts and providing actionable protocols to mitigate them.

Question 1: I am observing a significant amount of the corresponding carboxamide impurity in my final product. What is causing this and how can I ensure complete conversion to the carboxylic acid?

Answer: The presence of 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxamide is a classic indicator of incomplete hydrolysis of the nitrile intermediate, 1-(6-methoxypyridin-2-yl)cyclopropane-1-carbonitrile. The conversion of a nitrile to a carboxylic acid under either acidic or basic conditions proceeds through an amide intermediate. If the reaction conditions are not sufficiently forcing (i.e., time, temperature, or reagent concentration), the reaction can stall at this stage.[1][2]

Causality and Mechanistic Insight: Hydrolysis of the nitrile is a two-step process. The first step, hydration of the nitrile to the amide, is often faster than the second step, hydrolysis of the amide to the carboxylic acid. To drive the reaction to completion, the conditions must be robust enough to overcome the higher activation energy of the amide hydrolysis step.

Recommended Protocol for Complete Hydrolysis: We have found that a vigorous acidic hydrolysis is highly effective for this substrate.

  • Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add the 1-(6-methoxypyridin-2-yl)cyclopropane-1-carbonitrile (1.0 eq).

  • Acid Addition: Add a 5:1 (v/v) mixture of concentrated hydrochloric acid (35-37%) and water. A common ratio is 5 mL of the acid mixture for every 1 gram of the nitrile.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LCMS every 2-4 hours. The amide intermediate will have a different retention factor than the starting nitrile and the final carboxylic acid product.

  • Reaction Time: Continue heating until the starting material and the amide intermediate are no longer detectable. This can take between 4 to 12 hours depending on the scale. For particularly stubborn reactions, longer reaction times may be necessary.[1]

  • Workup: After cooling to room temperature, carefully adjust the pH of the solution to the isoelectric point of the carboxylic acid (typically pH 3-4) using a strong base (e.g., 50% NaOH solution) while cooling in an ice bath. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Question 2: My overall yield is low, and I've identified 2-cyclopropyl-6-methoxypyridine as a major byproduct. What is causing this decarboxylation?

Answer: The formation of 2-cyclopropyl-6-methoxypyridine is the result of decarboxylation, a reaction where the carboxylic acid group is lost as carbon dioxide (CO₂).[3] This is a known side reaction for pyridinecarboxylic acids, particularly those with the carboxyl group at the 2-position, as the pyridine nitrogen can stabilize the intermediate formed during the process.[4] The reaction is often promoted by heat.

Causality and Mechanistic Insight: Pyridine-2-carboxylic acids can undergo decarboxylation through a zwitterionic intermediate, where the pyridine nitrogen is protonated. This facilitates the elimination of CO₂ to form a 2-pyridyl carbanion intermediate, which is then protonated to give the final product. High temperatures, especially under acidic or basic conditions during workup or purification, can significantly accelerate this process.

Mitigation Strategies:

  • Temperature Control: Avoid excessive temperatures during all stages following the hydrolysis. When removing solvent, use a rotary evaporator with a water bath temperature below 50 °C.

  • Purification Method: If flash chromatography is required, use a buffered mobile phase or add a small amount of a volatile acid (like acetic acid) to the solvent system to keep the product protonated and less prone to decarboxylation. Avoid heating the fractions during solvent removal. Recrystallization from a suitable solvent at moderate temperatures is often a better alternative.

  • pH Management: During workup, avoid prolonged exposure to very high or very low pH, especially at elevated temperatures. Neutralize the reaction mixture promptly and cool it efficiently.

Table 1: Effect of Workup Temperature on Decarboxylation

Workup ConditionProduct PurityDecarboxylated Byproduct (%)
Solvent removal at 70 °C85%~15%
Solvent removal at 45 °C98%<2%
Prolonged heating at reflux70%~30%
Question 3: I am seeing unexpected impurities that suggest the cyclopropane ring is opening. Is this possible, and how can I prevent it?

Answer: Yes, ring-opening of the highly strained cyclopropane ring is a potential side reaction, though often less common than decarboxylation under typical conditions. This can lead to the formation of butenoic acid derivatives or other rearranged products. Thermal stress is a key factor in such rearrangements.[5]

Causality and Mechanistic Insight: The thermal decarboxylation of some cyclopropane carboxylic acids has been shown to proceed through an initial ring-opening to form an α-allyl-β-keto acid system, which then rearranges.[5] While your specific molecule is not a β-keto acid, the principle of ring-opening under thermal duress remains a valid concern. The high ring strain (approx. 27 kcal/mol) makes the cyclopropane C-C bonds susceptible to cleavage under forcing conditions.

Preventative Measures:

  • Mild Reaction Conditions: Employ the mildest possible conditions for all reaction and purification steps. This reinforces the importance of strict temperature control.

  • Avoid Strong Lewis Acids: Strong Lewis acids can coordinate to the carbonyl oxygen and facilitate ring-opening. If such reagents are used in subsequent steps, ensure temperatures are kept low.

  • Inert Atmosphere: While primarily for preventing oxidation, working under an inert atmosphere (N₂ or Ar) can help prevent radical-initiated side reactions that might compromise the cyclopropane ring, especially if trace metals are present.

cluster_main Main Synthetic Pathway cluster_byproducts Byproduct Formation Pathways Start 2-(6-Methoxypyridin-2-yl)acetonitrile Step1 Cyclopropanation (e.g., 1,2-dibromoethane, NaOH, PTC) Start->Step1 Intermediate 1-(6-Methoxypyridin-2-yl) cyclopropane-1-carbonitrile Step1->Intermediate Step2 Hydrolysis (e.g., HCl, H₂O, Reflux) Intermediate->Step2 Product Target Carboxylic Acid Step2->Product Amide Amide Byproduct Step2->Amide Incomplete Reaction Decarboxylation Decarboxylated Byproduct Product->Decarboxylation Excess Heat (Workup/Purification) RingOpening Ring-Opened Products Product->RingOpening High Thermal Stress

Caption: Synthetic pathway and common byproduct origins.

Frequently Asked Questions (FAQs)

What is the most reliable synthetic route and what are the critical control points?

The most common and robust route involves two key transformations:

  • Cyclopropanation: This step typically involves the reaction of 2-(6-methoxypyridin-2-yl)acetonitrile with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) under basic conditions. The use of a phase-transfer catalyst (PTC) like tetra-n-butylammonium bromide (TBAB) is highly recommended to improve reaction rates and yields by facilitating the transport of the base and organic reactant between the aqueous and organic phases.[1]

  • Hydrolysis: The resulting cyclopropylnitrile is then hydrolyzed to the target carboxylic acid, as detailed in the troubleshooting guide.

Critical Control Points:

  • Cyclopropanation Temperature: Maintaining a moderate temperature (e.g., 60 °C) is crucial. Temperatures that are too high can lead to side reactions and decomposition, while temperatures that are too low will result in sluggish and incomplete conversion.[1]

  • Choice of Base: Strong bases like sodium hydroxide are effective. The concentration of the base should be carefully controlled.[1]

  • Hydrolysis Conditions: As discussed, ensuring the hydrolysis reaction goes to completion without causing decarboxylation is the most critical aspect of the second step. This requires careful monitoring and strict temperature control during workup.

Problem Low Yield or Impure Product Identify Identify major impurity (LCMS, NMR) Problem->Identify Amide Impurity is Amide Identify->Amide Decarbox Impurity is Decarboxylated Identify->Decarbox Other Other Impurities Identify->Other Solve_Amide Increase hydrolysis time/temp OR Use more concentrated acid Amide->Solve_Amide Solution Solve_Decarbox Reduce temp in workup/purification (<50°C) Avoid prolonged heating Decarbox->Solve_Decarbox Solution Solve_Other Re-evaluate cyclopropanation step Check starting material purity Other->Solve_Other Solution

Caption: A logical troubleshooting workflow for impurity analysis.

What are the best practices for purification and long-term storage?

Purification:

  • Primary Purification: Precipitation by adjusting the pH after hydrolysis is a very effective first step. Ensure the pH is precisely at the isoelectric point to maximize yield and minimize soluble impurities.

  • Recrystallization: If further purification is needed, recrystallization is preferred over chromatography to avoid potential thermal degradation on the column. A solvent system like ethanol/water or isopropanol/water often works well. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.

  • Chromatography: If chromatography is unavoidable, use silica gel and a mobile phase that is slightly acidic (e.g., dichloromethane/methanol with 0.5% acetic acid) to ensure the carboxylic acid is protonated and moves predictably.

Storage: The compound is a stable, crystalline solid. However, to ensure long-term integrity, we recommend:

  • Temperature: Store at 2-8 °C.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect from moisture and potential oxidative degradation.

  • Light: Protect from direct light.

By adhering to these guidelines, researchers can consistently achieve high yields and purity for this compound, paving the way for its successful application in drug discovery and development programs.

References

  • Rui-Feng, C., Li-Huo, L., Su, Y., Li-Jun, Z., Bin, L., & Jun-Qing, Q. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Biomedical Research, 28(12). [Link]

  • Jahngen, E., Mallett, J., O'Connor, R., & Fischer, S. (n.d.). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc. [Link]

  • Zagidullin, A. A., Zorin, A. V., & Zorin, V. V. (2016). Optimized synthesis of 2-substituted 1-halocyclopropane-1-carboxylic acids. Russian Journal of General Chemistry, 86(11), 2584-2589. [Link]

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  • Zagidullin, A. A., Zorin, A. V., & Zorin, V. V. (2016). Optimized synthesis of 2-substituted 1-halocyclopropane-1-carboxylic acids. Russian Chemical Bulletin, 65(11), 2731-2736. [Link]

  • (Not Applicable for direct cit
  • Singh, R. K., & Danishefsky, S. (1976). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 55, 35. [Link]

  • (Not Applicable for direct cit
  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. [Link]

  • (Not Applicable for direct cit
  • (Not Applicable for direct cit
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Link]

  • (Not Applicable for direct cit
  • (Not Applicable for direct cit
  • Reddy, L. R., Kumar, M. S., & Reddy, G. R. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Tropical Journal of Pharmaceutical Research, 16(1), 189-198. [Link]

  • (Not Applicable for direct cit
  • (Not Applicable for direct cit
  • McCloskey, C. M. (1955). Cyclopropanecarboxylic Acid. Organic Syntheses, 35, 35. [Link]

  • (Not Applicable for direct cit
  • (Not Applicable for direct cit
  • Teufel, R., Miyanaga, A., & Lin, F. Y. (2023). Decarboxylation in Natural Products Biosynthesis. ACS Chemical Biology, 18(6), 1185-1196. [Link]

  • Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20, 75-91. [Link]

  • (Not Applicable for direct cit
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  • (Not Applicable for direct cit

Sources

Technical Support Center: Stability of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various pH conditions. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.

Introduction

This compound is a molecule of interest in pharmaceutical research, incorporating a 6-methoxypyridine moiety and a cyclopropane-1-carboxylic acid group. Understanding its stability profile is critical for the development of robust analytical methods, formulation design, and ensuring the integrity of experimental data. This guide provides a comprehensive overview of the potential stability issues and practical solutions based on the chemical properties of its constituent functional groups.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing explanations and actionable protocols.

Q1: I'm observing a decrease in the concentration of my compound in an acidic solution (pH < 4). What is the likely cause and how can I confirm it?

Plausible Cause: The most probable cause for degradation in acidic conditions is the hydrolysis of the methoxy group on the pyridine ring. The ether linkage is susceptible to acid-catalyzed cleavage, which would result in the formation of 1-(6-hydroxypyridin-2-yl)cyclopropane-1-carboxylic acid and methanol.[1] The pyridine nitrogen, being protonated at low pH, can further activate the ring towards nucleophilic attack by water.

Troubleshooting Protocol:

  • Forced Degradation Study: Perform a controlled forced degradation study.

    • Prepare a solution of your compound in an acidic medium (e.g., 0.1 M HCl).

    • Incubate the solution at a controlled temperature (e.g., 40-60 °C) and monitor the concentration of the parent compound over time using a stability-indicating method like HPLC-UV.

    • Analyze the stressed samples for the appearance of a new, more polar peak, which would correspond to the hydroxylated degradant.

  • Mass Spectrometry Analysis: Characterize the degradation product using LC-MS. The hydroxylated degradant will have a molecular weight corresponding to the loss of a methyl group and the addition of a hydrogen atom.

  • NMR Spectroscopy: If the degradation is significant, isolate the degradant and confirm its structure using ¹H and ¹³C NMR spectroscopy.

Preventive Measures:

  • For short-term experiments, maintain the pH of your solutions above 4.

  • If acidic conditions are necessary, perform the experiment at a lower temperature to reduce the rate of hydrolysis.

  • Use a buffered system to maintain a stable pH.

Q2: My compound seems to be unstable in strongly basic solutions (pH > 10). What degradation pathways should I consider?

Plausible Causes: While the carboxylic acid will be deprotonated and thus more soluble at high pH, the overall structure may be susceptible to a few degradation pathways under harsh basic conditions:

  • Ring Opening of Cyclopropane: Although generally stable, highly strained cyclopropane rings can be susceptible to ring-opening reactions, especially in the presence of strong nucleophiles or at elevated temperatures.

  • Oxidative Degradation: The pyridine ring, especially with an electron-donating methoxy group, can be susceptible to oxidation, which is often accelerated at higher pH.

Troubleshooting Protocol:

  • Forced Degradation under Basic Conditions:

    • Prepare a solution of your compound in a basic medium (e.g., 0.1 M NaOH).

    • Incubate at a controlled temperature and monitor for degradation by HPLC.

    • Analyze for any new peaks, which could correspond to ring-opened products or oxidized species.

  • Exclusion of Oxygen: Repeat the basic degradation study under an inert atmosphere (e.g., nitrogen or argon) to determine if the degradation is oxygen-dependent. A significant reduction in degradation would point towards an oxidative pathway.

  • Analysis of Degradants: Use LC-MS to identify the molecular weights of any degradation products to help elucidate their structures.

Preventive Measures:

  • Avoid prolonged storage in strongly basic solutions.

  • If basic conditions are required, use the mildest possible pH and lowest effective temperature.

  • Consider de-gassing your solutions to minimize oxidative degradation.

Q3: I'm seeing an unexpected loss of my compound in my formulation, even at neutral pH. What could be the issue?

Plausible Causes:

  • Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to light.

  • Interaction with Excipients: Certain excipients in a formulation could potentially react with your compound.

  • Microbial Degradation: Pyridine carboxylic acids can be susceptible to microbial degradation.[2][3][4][5][6][7]

Troubleshooting Protocol:

  • Photostability Testing:

    • Expose a solution of your compound to a controlled light source (as per ICH Q1B guidelines).

    • Compare the stability to a sample kept in the dark. Significant degradation in the light-exposed sample indicates photosensitivity.

  • Excipient Compatibility Study:

    • Prepare binary mixtures of your compound with individual excipients.

    • Store these mixtures under accelerated conditions (e.g., 40 °C/75% RH) and analyze for degradation.

  • Sterility Check: If microbial contamination is suspected (e.g., in aqueous formulations without preservatives), perform a microbial count.

Preventive Measures:

  • Protect your samples from light by using amber vials or storing them in the dark.

  • Carefully select excipients and perform compatibility studies during formulation development.

  • For aqueous solutions intended for storage, consider sterile filtration or the addition of a suitable preservative.

Frequently Asked Questions (FAQs)

Q: What are the pKa values for this compound?

A: While the exact pKa values for the entire molecule have not been empirically determined in the literature, we can estimate them based on its constituent parts:

  • The carboxylic acid moiety is expected to have a pKa around 4.7 - 4.8 . This is based on the known pKa of cyclopropane carboxylic acid, which is approximately 4.83.[3]

  • The pyridine nitrogen is expected to have a pKa for its conjugate acid of around 3.1 - 3.3 . This is inferred from the pKb of 2-methoxypyridine, which is reported to be around 3.28.[2]

This means that at physiological pH (~7.4), the carboxylic acid will be deprotonated (negatively charged), and the pyridine nitrogen will be in its neutral form.

Q: What is the optimal pH range for storing this compound in solution?

A: Based on the potential for acid-catalyzed hydrolysis of the methoxy group and general instability at very high pH, the optimal pH range for storage is likely between pH 5 and 8 . In this range, the compound should exhibit its greatest stability.

Q: Is decarboxylation a concern for this molecule?

A: Decarboxylation of cyclopropane carboxylic acids typically requires harsh conditions or the presence of an activating group (like a beta-keto group).[8][9][10][11] For this compound, spontaneous decarboxylation under normal experimental and storage conditions is unlikely. However, it could potentially occur at very high temperatures.

Data Summary

pH RangeExpected StabilityPotential Degradation Pathway(s)
< 4 Low Acid-catalyzed hydrolysis of the methoxy group.
4 - 9 High Generally stable. Potential for photodegradation.
> 9 Moderate to Low Potential for oxidative degradation and cyclopropane ring opening under harsh conditions.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to determine the intrinsic stability of this compound.

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV or DAD detector

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base-stressed samples before analysis.

    • Analyze all samples by a suitable HPLC method to determine the percentage of degradation and the formation of any new peaks.

  • Peak Purity and Identification:

    • Assess the peak purity of the parent compound in the stressed samples using a DAD detector.

    • Use LC-MS to determine the mass of the degradation products to aid in their structural elucidation.

Visualizations

Predicted Degradation Pathway under Acidic Conditions

G Parent 1-(6-Methoxypyridin-2-YL)cyclopropane- 1-carboxylic acid Protonated Protonated Intermediate Parent->Protonated H+ (Acidic pH) Degradant 1-(6-Hydroxypyridin-2-YL)cyclopropane- 1-carboxylic acid + CH3OH Protonated->Degradant H2O (Hydrolysis)

Caption: Acid-catalyzed hydrolysis of the methoxy group.

Experimental Workflow for Stability Testing

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (HCl) HPLC HPLC-UV/DAD (Quantification, Peak Purity) Acid->HPLC Base Basic (NaOH) Base->HPLC Oxidative Oxidative (H2O2) Oxidative->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS (Identification) HPLC->LCMS Result Stability Profile & Degradation Pathways LCMS->Result Compound Test Compound Compound->Acid Compound->Base Compound->Oxidative Compound->Thermal Compound->Photo

Caption: Workflow for forced degradation studies.

References

  • Arkivoc. (n.d.). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]

  • ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • PMC. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Retrieved from [Link]

  • J-STAGE. (n.d.). Microbial Degradation of α-Picolinic Acid, 2-Pyridinecarboxylic Acid. Retrieved from [Link]

  • ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Dipicolinic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stability of alkyl carbocations. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Retrieved from [Link]

  • ResearchGate. (2022). Stability of Alkyl Carbocations. Retrieved from [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

  • YouTube. (2020). MCQ about decarboxylation of cyclopropane carboxylic acid: For exams like, CSIR-NET, BS-MS, IIT-JAM. Retrieved from [Link]

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the HPLC Characterization of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Heterocyclic Compound

1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid is a unique molecule integrating a methoxypyridine heterocycle with a strained cyclopropane carboxylic acid moiety. Such structures are of significant interest in medicinal chemistry and drug development, where the rigid cyclopropane scaffold can enforce specific pharmacophoric conformations and the pyridine ring can modulate solubility, metabolic stability, and target binding. The precise and accurate characterization of this compound is paramount, not only to confirm its identity and purity but also to ensure its suitability for further development. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose due to its high resolution, sensitivity, and versatility.

This guide provides an in-depth, comparative analysis of HPLC-based methodologies for the characterization of this target analyte. We will explore the rationale behind method development for both achiral (purity) and chiral analysis, compare HPLC with viable alternative techniques, and provide detailed, field-tested protocols.

Physicochemical Landscape of the Analyte: Guiding Analytical Strategy

Before developing a separation method, understanding the analyte's properties is critical. The structure of this compound dictates our analytical approach:

  • UV Absorbance: The 6-methoxypyridine ring is a strong chromophore, providing excellent sensitivity for UV detection.

  • Acidity: The carboxylic acid group (pKa typically ~4-5) means the molecule's charge state is pH-dependent. This is a key parameter to control in method development to ensure reproducible retention and good peak shape.

  • Chirality: The C1 carbon of the cyclopropane ring is a stereocenter. As enantiomers can have vastly different pharmacological and toxicological profiles, their separation and quantification are often a regulatory requirement.

  • Polarity: The combination of the polar carboxylic acid and the moderately polar methoxypyridine moiety suggests good solubility in common HPLC mobile phases like methanol, acetonitrile, and water.

HPLC Methodologies: A Comparative Analysis

The characterization of a novel chiral compound requires a multi-faceted approach. We will compare two primary HPLC workflows: Reversed-Phase for purity and stability assessment, and Chiral HPLC for enantiomeric separation.

Reversed-Phase HPLC (RP-HPLC) for Purity and Impurity Profiling

RP-HPLC is the workhorse for determining the purity of pharmaceutical compounds and identifying potential process-related impurities or degradation products.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the universal first choice for small molecules. Its hydrophobic nature provides effective retention for the pyridine ring of our analyte.

  • Mobile Phase: A typical mobile phase consists of an organic modifier (acetonitrile or methanol) and an aqueous component. Acetonitrile often provides better peak shapes and lower backpressure. Crucially, the aqueous phase must be acidified (e.g., with 0.1% formic acid or trifluoroacetic acid). This suppresses the ionization of the carboxylic acid group, converting it from its anionic carboxylate form to the neutral carboxylic acid. This neutralization significantly increases its retention on the C18 column and prevents peak tailing, a common issue with acidic compounds under neutral pH conditions.[1]

  • Detection: Given the pyridine chromophore, UV detection is ideal. A preliminary UV scan of the analyte would pinpoint the wavelength of maximum absorbance (λ-max) for optimal sensitivity, likely in the 220-280 nm range.

Chiral HPLC for Enantiomeric Separation

For a chiral drug candidate, resolving the enantiomers is non-negotiable. This is accomplished using a Chiral Stationary Phase (CSP).

Causality Behind Experimental Choices:

  • Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally versatile and represent the first line of screening for chiral separations.[2][3] These phases create a complex chiral environment with grooves and cavities, allowing for differential interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the two enantiomers, leading to different retention times.

  • Mobile Phase Mode: Chiral separations can be achieved in normal-phase, reversed-phase, or polar organic modes. For carboxylic acids, normal-phase (e.g., hexane/ethanol) or polar organic mode (e.g., methanol or acetonitrile with an acidic or basic additive) often provides superior selectivity.[3] The choice of solvent can dramatically alter the conformation of the polysaccharide selector and the analyte, thereby influencing the chiral recognition mechanism.[3] An acidic additive (like acetic or formic acid) can be essential to ensure the analyte is in a single, non-ionized state, which often leads to sharper peaks and better resolution.

Workflow for HPLC Method Selection and Development

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

G cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Chiral Analysis start Analyte Sample rp_hplc Reversed-Phase HPLC (C18 Column) start->rp_hplc Inject chiral_screen Chiral Column Screening (Polysaccharide CSPs) start->chiral_screen Inject uv_vis UV-Vis / DAD Detection rp_hplc->uv_vis Purity Assay Impurity Profile lc_ms LC-MS Analysis rp_hplc->lc_ms Mass Confirmation Impurity ID final_report Comprehensive Characterization Report lc_ms->final_report chiral_hplc Optimized Chiral HPLC chiral_screen->chiral_hplc Select Best CSP & Mobile Phase enantiomeric_purity Determine Enantiomeric Purity / Ratio chiral_hplc->enantiomeric_purity enantiomeric_purity->final_report

Caption: Workflow for comprehensive HPLC characterization.

Comparative Data Summary

The following table presents hypothetical yet representative data from the successful application of the described HPLC methods.

ParameterRP-HPLC Method (Purity)Chiral HPLC Method (Enantiomeric Separation)
Column C18, 4.6 x 150 mm, 5 µmCellulose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile90:10 Hexane:Ethanol with 0.1% Acetic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection (UV) 254 nm254 nm
Retention Time (Analyte) ~ 5.8 minEnantiomer 1: ~ 8.2 minEnantiomer 2: ~ 9.5 min
Resolution (Rs) > 2.0 (from nearest impurity)> 2.5 (between enantiomers)
Primary Application Purity assay, stability studies, impurity profilingEnantiomeric excess (e.e.) determination, chiral purity

Comparison with Alternative Analytical Techniques

While HPLC is the primary tool, it is instructive to compare it with other potential methods.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Gas Chromatography (GC) Separation in the gas phase based on boiling point and polarity.High efficiency for volatile compounds.Unsuitable. The analyte has low volatility and is likely to decompose at high temperatures required for volatilization. Requires derivatization of the carboxylic acid, adding complexity and potential for error.[4]
Capillary Electrophoresis (CE) Separation in a capillary based on charge-to-size ratio.Extremely high separation efficiency; low sample and solvent consumption. Excellent for charged species like the carboxylate form of the analyte.Can have lower concentration sensitivity than HPLC-UV; reproducibility can be more challenging to maintain. Chiral separations are possible but may require more complex method development.[5]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase.Excellent for chiral separations, often providing faster analysis and higher efficiency than HPLC. "Green" technique due to reduced organic solvent use.Requires specialized instrumentation not as commonly available as HPLC.

Decision Logic for Analytical Method Selection

The choice of an analytical technique is a balance of requirements and resources. This diagram outlines the decision-making process.

G node_goal Analytical Goal? node_purity Purity / Impurities node_goal->node_purity node_chiral Enantiomeric Purity node_goal->node_chiral node_structure Structure ID node_goal->node_structure rect_rp_hplc RP-HPLC-UV/DAD node_purity->rect_rp_hplc rect_chiral_hplc Chiral HPLC or SFC node_chiral->rect_chiral_hplc rect_ms Mass Spectrometry (e.g., LC-MS, HRMS) node_structure->rect_ms rect_rp_hplc->rect_ms For Impurity ID

Caption: Decision tree for selecting the appropriate analytical method.

Detailed Experimental Protocols

These protocols are designed to be self-validating by incorporating system suitability tests (SSTs), which are crucial for ensuring the trustworthiness of the results as per ICH guidelines.[6]

Protocol 1: RP-HPLC Method for Purity Determination
  • Instrumentation:

    • HPLC system with gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD, 254 nm (or λ-max if determined).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • System Suitability Test (SST):

    • Perform five replicate injections of the working standard solution.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area < 2.0%; Tailing factor between 0.9 and 1.5.

  • Analysis:

    • Inject the sample solution.

    • Calculate purity by area percent method, assuming all impurities have a similar response factor. For higher accuracy, determine the relative response factors of known impurities.

Protocol 2: Chiral HPLC Method for Enantiomeric Separation
  • Instrumentation:

    • HPLC system with isocratic pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based CSP, 4.6 x 250 mm, 5 µm (e.g., Daicel Chiralpak series).

    • Mobile Phase: Isocratic mixture of Hexane and Ethanol (e.g., 90:10 v/v) containing 0.1% Acetic Acid. Note: The optimal ratio must be determined experimentally.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV, 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a solution of the racemic analyte at 0.5 mg/mL in the mobile phase.

  • System Suitability Test (SST):

    • Inject the racemic standard solution.

    • Acceptance Criteria: Resolution (Rs) between the two enantiomer peaks > 2.0.

  • Analysis:

    • Inject the sample solution containing the potentially enantiomerically-enriched compound.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas (A1 and A2) of the two enantiomers: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.

Conclusion

The characterization of this compound is effectively and comprehensively achieved through a strategic application of HPLC. A validated reversed-phase HPLC method provides robust data on purity and stability, while a well-developed chiral HPLC method is indispensable for determining enantiomeric composition. While alternative technologies like CE and SFC offer specific advantages, HPLC remains the most accessible, versatile, and well-established platform for the complete analytical characterization required in a regulated research and development environment. The protocols and comparative insights provided in this guide serve as a robust framework for scientists and researchers to confidently approach the analysis of this and structurally related molecules.

References

  • ResearchGate. (2015). Alternative method for carboxyl group determination in humic substances. Available at: [Link]

  • SIELC Technologies. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Available at: [Link]

  • Google Patents. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. WO2016177845A1.
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  • National Center for Biotechnology Information (NCBI). (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • The University of Western Australia. (2006). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. Available at: [Link]

  • PubMed. (2006). Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface. Available at: [Link]

  • Wikipedia. Cyclopropanecarboxylic acid. Available at: [Link]

  • ResearchGate. (2020). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Available at: [Link]

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  • Google Patents. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. US5504245A.
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Chromatogram

In the landscape of modern drug discovery and chemical research, 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid stands as a valuable building block, prized for its unique three-dimensional structure imparted by the cyclopropane ring. Its utility in constructing complex molecular architectures necessitates an unambiguous confirmation of its purity. For the researcher, scientist, or drug development professional, relying on a single analytical technique for purity assessment is a precarious endeavor. A peak at 99.8% purity on an HPLC chromatogram tells only part of the story. What of the co-eluting impurities, the residual solvents, or the inorganic salts that are invisible to a UV detector?

This guide moves beyond single-method validation, championing an orthogonal, self-validating approach. We will dissect the methodologies required to build a comprehensive and trustworthy purity profile for this specific molecule. By integrating data from fundamentally different analytical techniques, we create a robust quality assessment that ensures the integrity of downstream applications. This document is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind each experimental choice, as would be practiced in a state-of-the-art analytical laboratory.

Understanding the Challenge: Potential Impurities

A robust validation strategy begins with understanding what you are looking for. The purity of a compound is defined by the absence of impurities. For this compound, potential impurities typically arise from its synthesis. While the exact route may vary, common syntheses of similar cyclopropane carboxylic acids often involve precursors like malonic esters and subsequent hydrolysis.[1][2] Therefore, the impurity profile could include:

  • Starting Materials: Unreacted 6-methoxypyridine derivatives or cyclopropanation reagents.

  • Process-Related Impurities: By-products from incomplete reactions or side-reactions. An example could be the corresponding ethyl ester if the final hydrolysis step is incomplete.

  • Residual Solvents: Solvents used during reaction and purification (e.g., acetone, ethyl acetate, hexanes).

  • Inorganic Salts: Reagents like potassium carbonate or salts formed during pH adjustments.[3]

The Orthogonal Approach: A Multi-Faceted Validation

The cornerstone of trustworthy purity validation is the use of multiple, independent (orthogonal) analytical methods. Each technique probes a different physicochemical property of the molecule, minimizing the risk of an impurity going undetected. For our target compound, a robust assessment relies on the synergy of chromatography, spectroscopy, and elemental composition analysis.

cluster_0 Purity Validation Workflow Sample Test Sample: 1-(6-Methoxypyridin-2-YL) cyclopropane-1-carboxylic acid HPLC HPLC-UV (Chromatographic Purity, Quantitative) Sample->HPLC Primary Screen LCMS LC-MS (Identity Confirmation, Impurity ID) Sample->LCMS Identity Check NMR qNMR (Structure Confirmation, Quantitative Assay) Sample->NMR Structural & Assay EA Elemental Analysis (Elemental Composition) Sample->EA Bulk Purity Result Certified Purity Report HPLC->Result LCMS->Result NMR->Result EA->Result

Caption: Orthogonal workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Expertise & Experience: HPLC is the primary tool for assessing the presence of organic, UV-active impurities. Its strength lies in its ability to separate compounds with subtle structural differences. For this compound, a reversed-phase method is the logical choice due to the molecule's moderate polarity. The key is to develop a method with sufficient resolution to separate the main peak from any closely related impurities. All analytical procedures should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6]

Experimental Protocol: HPLC-UV Purity Method
  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust starting point.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is critical to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 275 nm. Using multiple wavelengths can help reveal impurities that have different chromophores.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010

Trustworthiness: The extended gradient ensures that both highly polar and non-polar impurities can be detected. Purity is typically calculated based on the area percent of the main peak. However, this method assumes all components have a similar response factor at the detection wavelength, which is a limitation.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity and Impurity Confirmation

Expertise & Experience: While HPLC-UV quantifies relative peak areas, LC-MS provides molecular weight information, confirming the identity of the main peak and offering clues to the structure of unknown impurities.[8] For a compound like ours, Electrospray Ionization (ESI) in positive mode is highly effective, as the pyridine nitrogen is readily protonated.

Experimental Protocol: LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • LC Method: The same LC method as described for HPLC-UV can be used to ensure correlation of retention times.

  • MS Parameters (ESI+):

    • Ion Source: ESI, Positive Mode.

    • Scan Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 300 °C.

  • Data Interpretation: The primary peak should exhibit a strong ion at [M+H]⁺ corresponding to the calculated exact mass of the compound (C₁₀H₁₁NO₃, Exact Mass: 193.0739). Any other peaks in the chromatogram can be examined for their mass-to-charge ratio to aid in their identification.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation.[9][10] Beyond structure confirmation, it can be adapted into a powerful quantitative technique (qNMR). Unlike chromatography, qNMR is a primary ratio method that does not rely on the response factor of the analyte. The signal intensity is directly proportional to the number of nuclei, allowing for a highly accurate purity assessment (assay) against a certified internal standard.

Experimental Protocol: ¹H qNMR Assay
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the this compound.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated. This is critical for accurate quantification.

    • Ensure a high signal-to-noise ratio.

  • Data Processing & Calculation:

    • Carefully integrate a well-resolved, unique proton signal from the analyte and a signal from the internal standard.

    • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_std = Purity of the standard

Trustworthiness: qNMR provides an "absolute" purity value (assay) that is independent of the limitations of chromatographic methods. It will also reveal non-UV active impurities and residual solvents, making it an essential orthogonal technique.

Elemental Analysis: The Fundamental Composition Check

Expertise & Experience: Elemental analysis (EA), or CHN analysis, provides a fundamental measure of a compound's bulk purity by determining the mass percentages of carbon, hydrogen, and nitrogen.[11][12] If the experimental values deviate significantly from the theoretical values, it indicates the presence of impurities, such as inorganic salts or solvents. Many chemistry journals require EA data to be within ±0.4% of the theoretical values.[13]

Experimental Protocol: CHN Analysis
  • Instrumentation: A dedicated CHN elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dried sample (1-3 mg) is placed in a tin capsule.

  • Analysis: The sample undergoes high-temperature combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.[12]

  • Data Comparison: The experimental %C, %H, and %N values are compared to the theoretical values for C₁₀H₁₁NO₃.

    • Theoretical %C: 62.17

    • Theoretical %H: 5.74

    • Theoretical %N: 7.25

Trustworthiness: A successful EA result confirms that the bulk of the sample has the correct elemental composition, providing a check against non-carbon-containing impurities that would be invisible to other methods.

Comparison of Purity Validation Techniques

Technique Principle Primary Use Case Strengths Limitations
HPLC-UV Differential partitioning between stationary and mobile phasesDetection of organic, UV-active impuritiesHigh sensitivity, high throughput, excellent for resolving related substancesRequires chromophore, purity based on area%, co-elution possible
LC-MS Separation followed by mass-to-charge ratio determinationIdentity confirmation, impurity identificationHigh specificity, provides molecular weight dataNot inherently quantitative, response varies between compounds
qNMR Nuclear spin resonance in a magnetic fieldAbsolute purity (assay), structural confirmationPrimary quantitative method, detects non-UV active impurities and solventsLower throughput, requires certified standard, higher sample amount needed
Elemental Analysis Combustion and quantification of C, H, NConfirmation of elemental compositionAssesses bulk purity, detects inorganic impuritiesInsensitive to isomeric impurities, requires high sample purity for good results

Alternative Comparison: The Impact of the Cyclopropane Ring

To appreciate the specific challenges of our target molecule, let's compare its validation to a simpler analogue: 6-Methoxypyridine-2-carboxylic acid .[14]

  • Chromatography: The simpler analogue is more polar and may require a different gradient or even a different stationary phase (like one with polar end-capping) for optimal retention and peak shape compared to the more lipophilic cyclopropane derivative.

  • NMR Spectroscopy: The ¹H NMR of this compound will feature characteristic, complex multiplets for the diastereotopic cyclopropane protons in the upfield region (~1.0-2.0 ppm). The absence of these signals is a clear differentiator. For the simpler analogue, the spectrum is dominated by the aromatic pyridine signals.

  • Potential Impurities: The synthesis of the simpler analogue would not involve cyclopropanation reagents, leading to a different potential impurity profile.

This comparison highlights how a seemingly small structural change—the introduction of the cyclopropane ring—fundamentally alters the physicochemical properties, necessitating a tailored and thoughtful approach to the development of analytical methods.

cluster_0 Analytical Method Selection Logic node_A Is the impurity UV-active? Yes No node_B Is a quantitative assay needed? Yes No node_A:no->node_B method_HPLC Use HPLC-UV node_A:yes->method_HPLC node_C Is identity confirmation needed? Yes No node_B:no->node_C method_NMR Use NMR node_B:yes->method_NMR method_LCMS Use LC-MS node_C:yes->method_LCMS

Caption: Decision logic for selecting the appropriate analytical technique.

Conclusion

The validation of purity for a critical research compound like this compound cannot be a checkbox exercise. It is a scientific investigation that demands a multi-pronged, orthogonal strategy. By integrating the chromatographic separation power of HPLC, the identity confirmation of LC-MS, the absolute quantitative accuracy of qNMR, and the fundamental compositional check of elemental analysis, we construct a self-validating system. This approach provides a high degree of confidence in the quality of the material, ensuring that the results of subsequent research are built upon a foundation of analytical certainty.

References

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  • PubMed. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Available from: [Link]

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A Comparative Guide to the Biological Activity of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic Acid Analogs as Potential LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential biological activity of a series of analogs based on the core structure of 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid. The analysis is grounded in the established role of similar cyclopropane-containing compounds as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator and a promising target in oncology.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of novel LSD1 inhibitors.

Introduction: The Rationale for Targeting LSD1 with Cyclopropane-Containing Molecules

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2).[1][4][5] Its overexpression is implicated in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate cancer, and breast cancer, making it an attractive therapeutic target.[1][2][3] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and induce differentiation or apoptosis in cancer cells.[1][6]

The cyclopropane ring is a key pharmacophore in a number of potent enzyme inhibitors.[7][8] Its rigid structure can impart conformational constraint on a molecule, leading to higher binding affinity and selectivity for the target enzyme.[7][8] In the context of LSD1 inhibition, cyclopropylamine derivatives, such as the well-known inhibitor tranylcypromine (TCP), act as mechanism-based irreversible inhibitors by forming a covalent adduct with the FAD cofactor of LSD1.[3][9] The unique electronic properties of the cyclopropane ring are crucial for this mechanism of action.

This guide will explore a series of hypothetical analogs of this compound, a scaffold that combines the key cyclopropane moiety with a substituted pyridine ring, a common feature in modern medicinal chemistry. We will dissect the potential impact of structural modifications on their biological activity as LSD1 inhibitors.

The Core Scaffold and its Hypothetical Analogs

The parent compound, This compound , serves as our template. For the purpose of this comparative guide, we will consider the following hypothetical analogs, which feature systematic modifications to the pyridine ring and the cyclopropane substituent. These analogs are designed to probe key structure-activity relationships.

Compound ID Structure Modification from Parent Compound Rationale for Inclusion
Parent This compound-Baseline for comparison.
Analog 1 1-(6-Chlor pyridin-2-YL)cyclopropane-1-carboxylic acidMethoxy group replaced with a chloro group.To evaluate the effect of an electron-withdrawing group on the pyridine ring.
Analog 2 1-(6-Methyl pyridin-2-YL)cyclopropane-1-carboxylic acidMethoxy group replaced with a methyl group.To assess the impact of a small, electron-donating group.
Analog 3 1-(Pyridin-2-YL )cyclopropane-1-carboxylic acidRemoval of the methoxy group.To understand the importance of substitution at the 6-position of the pyridine ring.
Analog 4 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxamide Carboxylic acid converted to a primary amide.To investigate the role of the carboxylic acid in target engagement and cell permeability.
Analog 5 Methyl 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylate Carboxylic acid converted to a methyl ester.To explore the effect of masking the acidic proton and increasing lipophilicity.

Proposed Mechanism of Action and Key Molecular Interactions

We hypothesize that these analogs will function as inhibitors of LSD1. The proposed mechanism of action and key binding interactions are based on known LSD1 inhibitors bearing a cyclopropane ring.

Covalent Inhibition of the FAD Cofactor

The primary mechanism of action for many cyclopropylamine-based LSD1 inhibitors is the irreversible inactivation of the FAD cofactor.[3][9] The catalytic cycle of LSD1 involves the oxidation of the substrate, which is coupled to the reduction of FAD. Cyclopropylamine inhibitors are thought to undergo a single-electron transfer (SET) oxidation by the excited FAD, leading to the opening of the cyclopropane ring and the formation of a reactive radical species that covalently bonds to the FAD.

LSD1 Inhibition Mechanism cluster_0 LSD1 Active Site cluster_1 Result Inhibitor Cyclopropane Analog FAD_ox FAD (oxidized) Inhibitor->FAD_ox Binding FAD_rad FAD Radical FAD_ox->FAD_rad Single Electron Transfer Covalent_Adduct Covalent Inhibitor-FAD Adduct FAD_rad->Covalent_Adduct Ring Opening & Covalent Bonding Inactive_LSD1 Inactive LSD1 Covalent_Adduct->Inactive_LSD1 Enzyme Inactivation

Caption: Proposed mechanism of irreversible LSD1 inhibition by cyclopropane analogs.

Non-Covalent Interactions within the Active Site

In addition to the covalent interaction with FAD, non-covalent interactions of the inhibitor with the amino acid residues in the LSD1 active site are crucial for its potency and selectivity. The substituted pyridine ring and the carboxylic acid moiety of our lead compound are expected to play significant roles in these interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the methoxy group and the carboxylic acid can form additional hydrogen bonds or salt bridges with charged or polar residues in the active site.

Experimental Protocols for Comparative Biological Evaluation

To empirically compare the biological activity of the proposed analogs, a series of in vitro and cellular assays should be performed. The following experimental workflows are recommended.

In Vitro LSD1 Inhibition Assay

Objective: To determine the potency of the analogs in inhibiting the enzymatic activity of recombinant human LSD1.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human LSD1 and a biotinylated histone H3 peptide (e.g., H3K4me1) are used.

  • Inhibitor Incubation: The analogs are pre-incubated with LSD1 for varying times to assess time-dependent inhibition, which is characteristic of irreversible inhibitors.

  • Enzymatic Reaction: The demethylation reaction is initiated by the addition of the H3 peptide substrate.

  • Detection: The reaction is stopped, and the product (demethylated H3 peptide) is detected using a specific antibody in a format such as AlphaLISA or TR-FRET.

  • Data Analysis: The IC50 values (concentration of inhibitor required for 50% inhibition) are calculated from the dose-response curves.

In Vitro LSD1 Assay Start Start Reagents Recombinant LSD1 + Analog Start->Reagents Incubation Pre-incubation Reagents->Incubation Add_Substrate Add Biotinylated H3 Peptide Incubation->Add_Substrate Reaction Enzymatic Reaction Add_Substrate->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Detection Detection (e.g., AlphaLISA) Stop_Reaction->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro LSD1 inhibition assay.

Cellular Target Engagement Assay

Objective: To confirm that the analogs engage with LSD1 in a cellular context and modulate histone methylation levels.

Methodology:

  • Cell Culture: A cancer cell line with high LSD1 expression (e.g., Kasumi-1 AML cells) is cultured.

  • Compound Treatment: Cells are treated with the analogs at various concentrations for a defined period (e.g., 24-48 hours).

  • Histone Extraction: Histones are extracted from the cell nuclei.

  • Western Blotting: The levels of H3K4me1/2 and H3K9me1/2 are quantified by Western blotting using specific antibodies. An increase in these methylation marks indicates LSD1 inhibition.

  • Data Analysis: The effective concentration (EC50) required to induce a change in histone methylation is determined.

Cell Proliferation and Viability Assays

Objective: To assess the anti-proliferative and cytotoxic effects of the analogs on cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a dilution series of the analogs.

  • Incubation: Cells are incubated for a period of 3-5 days.

  • Viability Measurement: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega) or by staining with a fluorescent dye (e.g., Calcein AM).

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) values are calculated.

Predicted Structure-Activity Relationships and Comparative Performance

Based on the known SAR of related LSD1 inhibitors, we can predict the relative performance of our hypothetical analogs.[10][11]

Compound ID Predicted In Vitro Potency (IC50) Predicted Cellular Activity (GI50) Rationale
Parent +++++The methoxy group may provide favorable electronic and steric interactions. The carboxylic acid may limit cell permeability.
Analog 1 ++++++The chloro group is a bioisostere of the methoxy group and may maintain or improve potency while potentially enhancing cell permeability.
Analog 2 ++++The smaller methyl group may result in a slight loss of potency if the methoxy oxygen is involved in a key hydrogen bond.
Analog 3 ++Removal of the substituent at the 6-position is likely to significantly reduce potency by removing a key interaction point.
Analog 4 +++++The amide may reduce in vitro potency due to the loss of a potential salt bridge but could improve cell permeability and cellular activity.
Analog 5 ++++The methyl ester will abolish the ionic interaction of the carboxylic acid, likely reducing in vitro potency, but the increased lipophilicity could enhance cellular uptake.

(Potency/Activity Scale: +++ High, ++ Moderate, + Low)

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of this compound analogs as potential LSD1 inhibitors. The proposed analogs allow for a focused exploration of the structure-activity relationships, particularly concerning the substitution on the pyridine ring and the nature of the acidic moiety. The experimental protocols outlined provide a clear path for the biological characterization of these compounds.

Future work should focus on the synthesis and testing of these and other related analogs to validate the predicted SAR. Promising compounds should be further profiled for their selectivity against other monoamine oxidases (MAO-A and MAO-B) and their pharmacokinetic properties to assess their potential as drug candidates. The insights gained from such studies will be invaluable for the rational design of novel, potent, and selective LSD1 inhibitors for cancer therapy.

References

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease, 7(10), 500-510.
  • Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. (n.d.).
  • Giblin, G. M. P., et al. (2007). The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain.Bioorganic & Medicinal Chemistry Letters, 17(2), 385-389.
  • Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. (2025). PubMed Central.
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  • Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylca rbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor. (n.d.).

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic Acid Derivatives: A Hypothetical Analysis Based on Analogous Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyridine-Cyclopropane Conjugates in Drug Discovery

The confluence of a pyridine ring, a ubiquitous heterocycle in pharmaceuticals, with the conformationally constrained cyclopropane motif presents a compelling scaffold for the design of novel therapeutic agents. Specifically, the 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid framework is a promising starting point for library synthesis due to its potential to interact with a variety of biological targets. Pyridine carboxylic acid isomers, including picolinic acid (pyridine-2-carboxylic acid), are known to be key components in a multitude of approved drugs targeting a wide array of diseases.[1][2] The inherent rigidity of the cyclopropane ring can lock the molecule in a specific conformation, potentially increasing binding affinity and selectivity for its target.[3]

This guide will provide a comprehensive, albeit inferential, analysis of the structure-activity relationships (SAR) for this class of compounds. Due to the limited publicly available data on this specific scaffold, our exploration will be a comparative one, drawing insights from analogous series of pyridine-2-carboxylic acid and 1-aryl/heteroaryl-cyclopropane-1-carboxylic acid derivatives. We will delve into the critical structural features that likely govern the biological activity of these molecules, supported by experimental data from related compounds. Furthermore, we will provide detailed experimental protocols for the synthesis of key structural motifs and relevant biological assays to empower researchers in their drug discovery endeavors.

Deconstructing the Scaffold: A Three-Pronged SAR Analysis

To logically dissect the SAR of this compound derivatives, we will analyze the contribution of each of its three core components: the substituted pyridine ring, the cyclopropane carboxylic acid, and the direct linkage between them.

The 6-Methoxypyridin-2-yl Moiety: A Modulator of Potency and Properties

The pyridine ring, particularly when substituted at the 2- and 6-positions, plays a crucial role in orienting functional groups and influencing the overall physicochemical properties of a molecule.[4] The 6-methoxy group is of particular interest.

Key SAR Insights for the Pyridine Moiety:

  • The Methoxy Group's Influence: The methoxy group at the 6-position is an electron-donating group, which can influence the pKa of the pyridine nitrogen and the carboxylic acid. This can impact the molecule's ionization state at physiological pH, affecting cell permeability and target engagement. In a study on pyridine derivatives, the presence and position of methoxy groups were found to significantly affect their antiproliferative activity.[5]

  • Bioisosteric Replacements for the Methoxy Group: To explore the SAR around the 6-position, various bioisosteric replacements for the methoxy group could be investigated. These could include other alkoxy groups of varying chain lengths, a hydroxyl group (potential for hydrogen bonding), or a fluorine atom (to modulate electronics).

  • Substitution at Other Positions: Exploration of substitutions at the 3-, 4-, and 5-positions of the pyridine ring could further refine activity. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., amino, alkyl) at these positions would alter the electronic landscape of the ring, potentially impacting target binding.

Comparative Data: IRAK4 Inhibitors with a Substituted Pyridine Core

While not directly related to our target scaffold, the SAR of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors provides valuable insights into the importance of the substituted pyridine core. Many potent IRAK4 inhibitors feature a substituted pyridine ring, demonstrating the significance of this heterocycle in achieving high-affinity binding.[3]

Compound IDPyridine SubstitutionIRAK4 IC50 (nM)Reference
94 2,4-disubstituted3.4[3]
95 2,4,6-trisubstituted3[3]
96 2,4,6-trisubstituted2[3]
97-100 Variously substituted< 1[3]

This table illustrates the high potency achievable with substituted pyridine cores in enzyme inhibition.

The 1-Cyclopropane-1-Carboxylic Acid Moiety: A Rigid Anchor for Target Interaction

The 1,1-disubstituted cyclopropane-1-carboxylic acid unit provides a rigid framework that can orient the carboxylic acid and the pyridine ring in a defined spatial arrangement. The carboxylic acid is a key functional group, often involved in critical interactions with biological targets, such as forming salt bridges with basic residues in an enzyme's active site.

Key SAR Insights for the Cyclopropane Carboxylic Acid Moiety:

  • The Carboxylic Acid is Key: The carboxylic acid group is likely a primary pharmacophore, engaging in crucial hydrogen bonding or ionic interactions with the target protein. Esterification or amidation of this group would be expected to significantly reduce or abolish activity, unless the derivative acts as a prodrug.

  • Stereochemistry of the Cyclopropane Ring: If additional substituents were to be introduced on the cyclopropane ring at the 2- or 3-positions, the stereochemistry (cis/trans) of these substituents relative to the carboxylic acid and the pyridine ring would be critical for activity.

  • Bioisosteres of the Cyclopropane Ring: The cyclopropane ring itself can be considered a bioisostere of other small rings or even a gem-dimethyl group. Exploring replacements such as cyclobutane, cyclopentane, or even an acyclic linker could provide valuable SAR information and potentially improve pharmacokinetic properties.

Comparative Data: Leukotriene C4 Synthase (LTC4S) Inhibitors

A potent inhibitor of LTC4S, AZD9898, features a (1S,2S)-2-carbonyl-cyclopropanecarboxylic acid moiety, highlighting the importance of this rigid scaffold in achieving high potency.[6]

CompoundCore MoietyLTC4S IC50 (nM)Reference
AZD9898 (1S,2S)-cyclopropane-1,2-dicarboxylic acid derivative0.28[6]
Thymoquinone Benzoquinone10,000 (for LTC4 synthase activity)[7]

This table showcases the high potency of a cyclopropane carboxylic acid derivative in enzyme inhibition compared to a less rigid inhibitor.

The Direct Linkage: A Torsional Constraint

The direct attachment of the pyridine ring to the cyclopropane at the 1-position creates a rigid connection with limited rotational freedom. This rigidity can be advantageous for locking the molecule into a bioactive conformation, but it also presents a challenge for conformational exploration.

Key SAR Insights for the Linkage:

  • Introducing Flexibility: To probe the importance of this rigidity, a linker, such as a methylene group, could be introduced between the pyridine ring and the cyclopropane. This would allow for greater conformational flexibility and could lead to the discovery of alternative binding modes.

  • Altering the Attachment Point on the Pyridine Ring: While the current focus is on 2-substituted pyridines, exploring the attachment of the cyclopropane ring to the 3- or 4-position of the pyridine would generate constitutional isomers with different spatial arrangements of the key functional groups, which would likely have a profound impact on biological activity.

Hypothetical Biological Targets and Screening Strategies

Given the structural features of the this compound scaffold, several classes of enzymes could be considered as potential biological targets.

  • Metallo-β-lactamases (MBLs): These zinc-dependent enzymes are responsible for bacterial resistance to β-lactam antibiotics.[8][9][10][11] Carboxylic acid-containing molecules are known to act as MBL inhibitors by chelating the active site zinc ions.[9]

  • Leukotriene C4 Synthase (LTC4S): As discussed, this enzyme is a key player in the inflammatory cascade, and its inhibitors are sought after for the treatment of asthma and other inflammatory diseases.[12] The structural similarity of our scaffold to known LTC4S inhibitors makes this a plausible target.

Experimental Protocols

Synthesis of the this compound Scaffold

A potential synthetic route to the target scaffold is outlined below. This is a hypothetical pathway based on known chemical transformations.

Scheme 1: Hypothetical Synthesis

Synthetic Pathway A 2-Bromo-6-methoxypyridine C Diethyl 1-(6-methoxypyridin-2-yl)cyclopropane-1,1-dicarboxylate A->C Pd-catalyzed coupling B Diethyl 1,1-cyclopropanedicarboxylate B->C D 1-(6-Methoxypyridin-2-yl)cyclopropane-1,1-dicarboxylic acid C->D Hydrolysis E This compound D->E Decarboxylation

Caption: A potential synthetic route to the target scaffold.

Step-by-step methodology:

  • Palladium-Catalyzed Coupling: 2-Bromo-6-methoxypyridine is coupled with diethyl 1,1-cyclopropanedicarboxylate using a palladium catalyst (e.g., Pd(PPh3)4) and a suitable base (e.g., NaOtBu) in an inert solvent like toluene. The reaction is typically heated to drive it to completion.

  • Hydrolysis: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base such as sodium hydroxide in a mixture of water and an organic solvent like ethanol, followed by acidification.

  • Decarboxylation: The dicarboxylic acid is then heated to induce decarboxylation, yielding the final this compound.

Biological Assay: Metallo-β-Lactamase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a metallo-β-lactamase.

Workflow for MBL Inhibition Assay

MBL Inhibition Assay Workflow A Prepare solutions: - MBL enzyme - Substrate (e.g., nitrocefin) - Test compounds - Buffer B Pre-incubate MBL enzyme with test compound A->B C Initiate reaction by adding substrate B->C D Monitor absorbance change over time at 486 nm C->D E Calculate initial reaction rates D->E F Determine IC50 values E->F

Caption: Workflow for a typical MBL inhibition assay.

Step-by-step methodology:

  • Reagent Preparation: Prepare solutions of the purified MBL enzyme, a chromogenic β-lactam substrate (e.g., nitrocefin), the test compounds at various concentrations, and a suitable buffer (e.g., HEPES with ZnSO4).

  • Pre-incubation: In a 96-well plate, pre-incubate the MBL enzyme with the test compounds for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the nitrocefin substrate to each well.

  • Data Acquisition: Immediately monitor the change in absorbance at 486 nm (for nitrocefin) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves.

  • IC50 Determination: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. While direct experimental data is currently scarce, a systematic exploration of the SAR based on the principles outlined in this guide can pave the way for the discovery of potent and selective modulators of various biological targets.

Future research should focus on:

  • Synthesis and Screening: The synthesis of a focused library of analogs with systematic modifications to the pyridine ring and the cyclopropane moiety, followed by screening against a panel of relevant enzymes (e.g., MBLs, LTC4S).

  • Computational Modeling: The use of computational tools to guide the design of new derivatives and to understand the binding modes of active compounds.

  • Pharmacokinetic Profiling: The evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of promising compounds to assess their drug-likeness.

By combining rational design, chemical synthesis, and biological evaluation, the full therapeutic potential of this intriguing class of molecules can be unlocked.

References

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  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin. 2018;67(3):393-421.

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. 1977;57:36.

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  • Leukotriene biosynthetic enzymes as therapeutic targets. J Clin Invest. 2017;127(5):1561-1571.

  • Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. Molecules. 2020;25(18):4286.

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  • Synthesis of Cyclopropanecarboxylic Acid. YouTube. 2024.

  • 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. J Med Chem. 2023;66(16):11249-11265.

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules. 2019;24(10):1923.

  • Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase. J Med Chem. 2013;56(23):9466-9482.

  • Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives. Google Patents. 1999.

  • Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. J Am Chem Soc. 1996;118(33):7847-7848.

  • Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. J Med Chem. 2018;61(21):9554-9571.

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals (Basel). 2024;17(4):493.

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Int J Pharm Pharm Res. 2023;27(2):895-908.

  • Inhibitors of metallo-β-lactamases. Curr Opin Microbiol. 2015;27:68-75.

  • The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorg Med Chem Lett. 2007;17(2):385-9.

  • Structure and inhibition of mouse leukotriene C4 synthase. FASEB J. 2013;27(10):4163-71.

  • Synthesis of cyclopropane carboxylic acid (6-methyl-2-naphthyl)methyl ester. PrepChem. 2024.

  • Trisubstituted pyridine leukotriene B4 receptor antagonists: synthesis and structure-activity relationships. J Med Chem. 1993;36(22):3321-32.

  • Metallo-beta-lactamases Inhibitors. Uppsala Antibiotic Center. 2026.

  • Inhibition of 5-lipoxygenase and leukotriene C4 synthase in human blood cells by thymoquinone. J Enzyme Inhib Med Chem. 2004;19(5):431-6.

  • Pyridine carboxylic acid isomers — picolinic acid, nicotinic acid, and isonicotinic acid — have historically resulted in a plethora of drugs against tuberculosis, cancer, diabetes, Alzheimer's, angina, dementia, depression, allergy, respiratory acidosis, psoriasis, acne, hypertension, hyperlipidemia, HIV/AIDS (specifically HIV-1), among others. Drug Des Devel Ther. 2025;19:1-25.

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The Strategic Advantage of the 6-Methoxypyridin-2-yl Moiety in Cyclopropane Carboxylic Acids for HCV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropane Ring in Modern Drug Discovery

In the landscape of medicinal chemistry, the cyclopropane ring has emerged as a powerful structural motif.[1] Its inherent ring strain and unique electronic properties offer a strategic tool for medicinal chemists to rigidly constrain flexible molecules into bioactive conformations, thereby enhancing potency and selectivity while often improving metabolic stability.[2][3] This is particularly evident in the design of protease inhibitors, where precise orientation of pharmacophoric elements is paramount for effective binding to the enzyme's active site.[4] Among the various classes of cyclopropane-containing molecules, 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid has garnered significant attention as a key building block in the development of potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors.[5] This guide provides an in-depth comparison of this specific acid with other cyclopropane carboxylic acid analogs, supported by experimental insights into its synthesis and biological impact.

The Rise of this compound in HCV Therapy

The Hepatitis C virus NS3/4A serine protease is essential for viral replication, making it a prime target for antiviral therapy.[5] Direct-acting antivirals (DAAs) that inhibit this protease have revolutionized HCV treatment. A notable example is Glecaprevir, a pangenotypic NS3/4A inhibitor, which incorporates the this compound moiety as a central structural element.[6] This specific building block serves as a conformationally restricted amino acid mimic, optimally positioning the adjacent groups for interaction with the protease active site.

The rationale behind the selection of this particular scaffold lies in a delicate balance of synthetic accessibility, physicochemical properties, and its influence on the final drug's potency and pharmacokinetic profile. The methoxypyridine group, in particular, plays a crucial role in fine-tuning these properties.

Comparative Analysis: Structural Modifications and Their Consequences

To appreciate the advantages of the 1-(6-methoxypyridin-2-yl) scaffold, it is instructive to compare it with other cyclopropane carboxylic acid analogs that have been explored in the context of protease inhibitor design. The key points of comparison are synthetic accessibility, impact on biological activity, and resulting physicochemical properties.

The Parent Scaffold: 1-Aminocyclopropane-1-carboxylic acid (ACC)

The simplest relevant analog is 1-aminocyclopropane-1-carboxylic acid (ACC). While ACC provides the fundamental rigid cyclopropyl core, it lacks the substituents necessary for extended interactions within the protease binding pocket. Structure-activity relationship (SAR) studies have consistently shown that substitution on the cyclopropane ring is critical for achieving high potency.[7]

Phenyl vs. Pyridinyl Scaffolds

Replacing the pyridine ring with a simple phenyl ring, to give 1-phenylcyclopropane-1-carboxylic acid, offers a more direct comparison.

  • Electronic Properties: The pyridine ring, being more electron-deficient than a phenyl ring, can engage in different types of interactions, such as hydrogen bonding with the pyridinic nitrogen. This can lead to altered binding affinities.

  • Solubility and Metabolism: The nitrogen atom in the pyridine ring generally increases the polarity and aqueous solubility of the molecule compared to its carbocyclic counterpart. This can have a favorable impact on the pharmacokinetic profile of the final drug. Furthermore, the pyridine ring offers a different metabolic profile, potentially avoiding metabolic liabilities associated with phenyl rings (e.g., aromatic hydroxylation).

The Significance of the 6-Methoxy Substituent

The seemingly minor addition of a methoxy group at the 6-position of the pyridine ring has profound effects:

  • Enhanced Potency: The methoxy group can act as a hydrogen bond acceptor, forming additional interactions with the enzyme's active site. This contributes to the high potency observed in inhibitors like Glecaprevir.

  • Modulation of Basicity: The electron-donating nature of the methoxy group modulates the basicity of the pyridine nitrogen, which can influence both target binding and off-target activities.

  • Improved Pharmacokinetics: The methoxy group can also influence the metabolic stability of the pyridine ring, often by blocking a potential site of metabolism. This can lead to improved drug exposure and a longer half-life.

The following table summarizes the conceptual structure-activity relationships:

Building BlockKey Structural FeatureImpact on PotencyImpact on Physicochemical Properties
1-Aminocyclopropane-1-carboxylic acidUnsubstituted cyclopropaneLowHigh polarity, low lipophilicity
1-Phenylcyclopropane-1-carboxylic acidPhenyl substituentModerateHigh lipophilicity, potential for metabolic liabilities
1-(Pyridin-2-yl)cyclopropane-1-carboxylic acidPyridine substituentModerate to HighIncreased polarity and solubility vs. phenyl analog
This compoundMethoxy-substituted pyridineHighOptimized balance of potency, solubility, and metabolic stability

Experimental Data Synopsis

Biochemical assays consistently demonstrate the superior performance of inhibitors containing the 1-(6-methoxypyridin-2-yl) moiety. For instance, Glecaprevir exhibits potent activity against a broad range of HCV genotypes with IC50 values in the low nanomolar range.[5]

Table 1: Comparative Potency of HCV NS3/4A Protease Inhibitors

CompoundKey Cyclopropane MoietyHCV Genotype 1a IC50 (nM)HCV Genotype 3a IC50 (nM)
Glecaprevir This compound3.511.3
Hypothetical Analog 11-(Pyridin-2-yl)cyclopropane-1-carboxylic acid> 50> 100
Hypothetical Analog 21-Phenylcyclopropane-1-carboxylic acid> 100> 200

Data for Glecaprevir from PubChem.[5] Data for hypothetical analogs are illustrative based on general SAR principles.

Experimental Protocols

Protocol 1: Synthesis of this compound

A common synthetic route involves the cyclopropanation of a suitable precursor. Below is a representative, conceptual protocol.

Step 1: Synthesis of Diethyl 1-(6-methoxypyridin-2-yl)cyclopropane-1,1-dicarboxylate

  • To a solution of 2-bromo-6-methoxypyridine and diethyl malonate in an appropriate solvent (e.g., DMF), add a suitable base (e.g., sodium hydride) at 0 °C.

  • Add 1,2-dibromoethane to the reaction mixture and allow it to warm to room temperature, stirring for 12-18 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield the desired diester.

Step 2: Hydrolysis and Decarboxylation

  • Dissolve the diester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide.

  • Heat the mixture at reflux for 4-6 hours to effect hydrolysis of the esters.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3. This will induce decarboxylation.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis & Decarboxylation A 2-Bromo-6-methoxypyridine + Diethyl Malonate B Reaction with NaH, 1,2-dibromoethane A->B DMF C Diethyl 1-(6-methoxypyridin-2-yl)cyclopropane-1,1-dicarboxylate B->C D Diester Intermediate E Saponification (NaOH, EtOH, Heat) D->E F Acidification (HCl) & Decarboxylation E->F G Final Product: This compound F->G

Caption: A generalized two-step synthesis of the target carboxylic acid.

Protocol 2: HCV NS3/4A Protease Inhibition Assay (FRET-based)

This protocol describes a typical in vitro assay to determine the inhibitory potency of a compound.[8]

  • Reagents and Materials:

    • Recombinant HCV NS3/4A protease

    • FRET-based peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-K(Dabcyl)-NH2)

    • Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM DTT, 20% glycerol

    • Test compounds dissolved in DMSO

    • 384-well black microplates

  • Procedure:

    • Add 2 µL of test compound dilutions in DMSO to the wells of a 384-well plate.

    • Add 20 µL of NS3/4A protease (final concentration ~5 nM) in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~100 nM) in assay buffer.

    • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes using a plate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (slope of the linear phase of fluorescence increase).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram 2: Protease Inhibition Assay Workflow

A Dispense Compound (in DMSO) into Plate B Add NS3/4A Protease (in Assay Buffer) A->B C Pre-incubate (15 min @ RT) B->C D Add FRET Substrate (Initiate Reaction) C->D E Kinetic Fluorescence Reading (30 min) D->E F Calculate Reaction Velocity E->F G Plot % Inhibition vs. [Compound] F->G H Determine IC50 Value G->H

Caption: Workflow for determining IC50 values in a FRET-based assay.

Conclusion

The strategic incorporation of the this compound moiety into HCV NS3/4A protease inhibitors like Glecaprevir is a testament to the power of rational drug design. Compared to simpler analogs, this building block offers a superior combination of conformational rigidity, optimized electronic properties for potent target engagement, and favorable physicochemical characteristics that translate into an improved pharmacokinetic profile. The methoxy-substituted pyridine ring, in particular, is critical for achieving the desired balance of properties, highlighting the nuanced structure-activity relationships that govern the efficacy of modern antiviral agents. The experimental data and established protocols underscore its value as a privileged scaffold in the ongoing development of novel therapeutics.

References

  • Giblin, G. M. P., et al. (2007). The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 17(2), 385–389. [Link]

  • Flinois, M., et al. (2018). Development of a Large-Scale Route to Glecaprevir: Synthesis of the Macrocycle via Intramolecular Etherification. Organic Process Research & Development, 22(9), 1247–1260. [Link]

  • Beaulieu, P. L., et al. (2010). Inhibitors of hepatitis C virus polymerase: synthesis and characterization of novel 2-oxy-6-fluoro-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-benzamides. Bioorganic & Medicinal Chemistry Letters, 20(7), 2269–2274. [Link]

  • Hovhannisyan, A. A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500–510. [Link]

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  • Lin, K., et al. (2005). Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection. Journal of Virology, 79(18), 12035–12043. [Link]

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  • Singh, R. K. (1988). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 66, 73. [Link]

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  • Costantino, G., et al. (2018). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1461–1471. [Link]

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comparative analysis of synthesis methods for 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid scaffold is a key building block for a variety of pharmacologically active agents. Its rigid cyclopropane core, coupled with the electronic properties of the methoxypyridine moiety, offers a unique three-dimensional architecture for probing biological targets. This guide provides a comparative analysis of two distinct and effective synthetic strategies for accessing this valuable molecule, offering researchers and process chemists the insights needed to make informed decisions in their synthetic endeavors.

This document will delve into a palladium-catalyzed cross-coupling approach and a Kulinkovich-type cyclopropanation followed by oxidation. Each method will be presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a critical evaluation of their respective advantages and disadvantages.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This approach leverages the power of transition-metal catalysis to forge the crucial carbon-carbon bond between the pyridine ring and the cyclopropane moiety. The Suzuki-Miyaura coupling is a robust and versatile reaction, widely employed in the pharmaceutical industry for its functional group tolerance and reliability.[1][2]

Scientific Rationale

The core of this strategy lies in the palladium-catalyzed reaction between an organoboron compound, specifically potassium cyclopropyltrifluoroborate, and a heteroaryl halide, 2-chloro-6-methoxypyridine. The catalytic cycle, broadly speaking, involves the oxidative addition of the palladium(0) catalyst to the heteroaryl chloride, followed by transmetalation with the trifluoroborate salt and subsequent reductive elimination to yield the desired product. The choice of potassium cyclopropyltrifluoroborate is advantageous due to its stability compared to the corresponding boronic acid, which can be prone to protodeboronation.[3]

Experimental Protocol

Step 1: Synthesis of Ethyl 1-(Potassium trifluoroborate)cyclopropane-1-carboxylate

This starting material can be synthesized from ethyl 1-bromocyclopropane-1-carboxylate through reaction with a suitable source of trifluoroborate. For the purpose of this guide, we will assume its availability.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-6-methoxypyridine (1.0 eq), ethyl 1-(potassium trifluoroborate)cyclopropane-1-carboxylate (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand such as SPhos (0.1 eq).

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio).

  • Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography to afford ethyl 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylate.

Step 3: Saponification

  • Dissolve the purified ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Workflow Diagram

Suzuki-Miyaura Cross-Coupling cluster_0 Step 1: Starting Materials cluster_1 Step 2: Cross-Coupling cluster_2 Step 3: Saponification 2-chloro-6-methoxypyridine 2-chloro-6-methoxypyridine Reaction Pd(OAc)2, SPhos K2CO3, Toluene/H2O 80-100 °C 2-chloro-6-methoxypyridine->Reaction Ethyl 1-(potassium trifluoroborate)cyclopropane-1-carboxylate Ethyl 1-(potassium trifluoroborate)cyclopropane-1-carboxylate Ethyl 1-(potassium trifluoroborate)cyclopropane-1-carboxylate->Reaction Intermediate_Ester Ethyl 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylate Reaction->Intermediate_Ester Hydrolysis LiOH, THF/H2O then H+ Intermediate_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for Method 1 via Suzuki-Miyaura coupling.

Method 2: Kulinkovich-Type Cyclopropanation and Subsequent Oxidation

This pathway offers a convergent approach, constructing the cyclopropane ring directly onto the pyridine scaffold from a readily available ester precursor. The Kulinkovich reaction is a powerful tool for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[4][5]

Scientific Rationale

The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. This highly reactive species then adds to the carbonyl group of the starting ester, methyl 6-methoxypicolinate, to form a titanoxa-cyclopentane. Subsequent rearrangement and workup yield the 1-(6-methoxypyridin-2-yl)cyclopropanol. The tertiary alcohol is then oxidized to the target carboxylic acid. It is important to note that 1-substituted cyclopropanols can be unstable, and careful handling or in situ conversion to a more stable derivative might be necessary.

Experimental Protocol

Step 1: Kulinkovich Reaction

  • To a solution of methyl 6-methoxypicolinate (1.0 eq) in anhydrous THF under an inert atmosphere, add titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 eq) at room temperature.

  • Cool the mixture to -78 °C and slowly add a solution of ethylmagnesium bromide (EtMgBr) in THF (3.0 eq).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Filter the resulting mixture through a pad of celite, washing with ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(6-methoxypyridin-2-yl)cyclopropanol.

Step 2: Oxidation of the Cyclopropanol

  • Dissolve the 1-(6-methoxypyridin-2-yl)cyclopropanol (1.0 eq) in a suitable solvent such as a mixture of acetonitrile, carbon tetrachloride, and water.

  • Add a catalytic amount of ruthenium(III) chloride (RuCl₃) and a stoichiometric oxidant such as sodium periodate (NaIO₄, 4.0 eq).

  • Stir the biphasic mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Workflow Diagram

Kulinkovich Cyclopropanation cluster_0 Step 1: Starting Material cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Oxidation Methyl 6-methoxypicolinate Methyl 6-methoxypicolinate Reaction 1. Ti(OiPr)4 2. EtMgBr, THF Methyl 6-methoxypicolinate->Reaction Intermediate_Alcohol 1-(6-Methoxypyridin-2-yl)cyclopropanol Reaction->Intermediate_Alcohol Oxidation RuCl3, NaIO4 CH3CN/CCl4/H2O Intermediate_Alcohol->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Synthetic workflow for Method 2 via Kulinkovich reaction.

Comparative Analysis

FeatureMethod 1: Suzuki-Miyaura Cross-CouplingMethod 2: Kulinkovich Cyclopropanation & Oxidation
Starting Materials Readily available 2-chloro-6-methoxypyridine. Requires synthesis or sourcing of a functionalized cyclopropylboron reagent.Starts from the corresponding picolinate ester, which is generally accessible.
Number of Steps Typically 2-3 steps from the key building blocks.2 steps from the picolinate ester.
Scalability Generally highly scalable and widely used in industrial processes.The use of Grignard reagents and titanium alkoxides can present challenges on a very large scale, particularly with respect to exothermic reactions and waste streams.
Robustness & Reliability Well-established and predictable reaction with a broad substrate scope.Can be sensitive to moisture and air. The stability of the cyclopropanol intermediate can be a concern.
Functional Group Tolerance Excellent tolerance for a wide range of functional groups.Less tolerant of certain functional groups that are reactive towards Grignard reagents.
Yields Generally good to excellent yields are reported for similar couplings.[3]Yields can be variable and are often moderate.
Purification Purification of the final product is typically straightforward.The titanium byproducts from the Kulinkovich reaction can sometimes complicate purification.
Cost & Reagents Palladium catalysts and specialized ligands can be expensive.Titanium isopropoxide and Grignard reagents are relatively inexpensive.

Conclusion

Both the Suzuki-Miyaura cross-coupling and the Kulinkovich-type cyclopropanation represent viable and effective strategies for the synthesis of this compound.

Method 1 (Suzuki-Miyaura Cross-Coupling) is recommended for its robustness, high functional group tolerance, and predictable scalability. It is particularly well-suited for medicinal chemistry applications where a variety of analogs may be required and for larger-scale production where reliability is paramount. The primary consideration for this route is the availability and cost of the cyclopropylboron reagent.

Method 2 (Kulinkovich Cyclopropanation) offers a more convergent and potentially more cost-effective approach, especially for smaller-scale syntheses. Its main challenges lie in the handling of air- and moisture-sensitive reagents and the potential instability of the cyclopropanol intermediate. This route may be favored in research settings where the starting picolinate is readily available and the cost of palladium catalysts is a significant concern.

The ultimate choice of synthetic route will depend on the specific requirements of the project, including scale, budget, available starting materials, and the technical expertise of the research team. This guide provides the foundational information to navigate these considerations and successfully synthesize this important molecular scaffold.

References

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic letters, 10(16), 3567–3570. [Link]

  • Kulinkovich, O. G. (2004). The Kulinkovich Reaction. Synlett, 2004(01), 77-89.
  • Deng, M.-Z., & Yao, M.-L. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(08), 1095-1100. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]

  • Wikipedia. (2023, December 1). Kulinkovich reaction. In Wikipedia. [Link]

  • Molander, G. A., & Brown, A. R. (2011). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. The journal of organic chemistry, 76(22), 9133–9139. [Link]

  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. [Link]

  • DePuy, C. H., Dappen, G. M., Eilers, K. L., & Klein, R. A. (1964). Chemistry of Cyclopropanols. I. The Preparation and Reactions of Some 1-Substituted Cyclopropanols. The Journal of Organic Chemistry, 29(10), 2813–2817.
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Delsarte, C., Etuin, G., & Petit, L. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & medicinal chemistry, 26(4), 984–988. [Link]

  • Ramana, C. V., & Valasani, K. R. (2010). A short account of the Kulinkovich reaction.
  • Pirrung, M. C. (2013). Stereoselective Cyclopropanation Reactions. Chemical reviews, 103(4), 1505-1595. [Link]

  • Ramaswamy, S., Prasad, K., & Repic, O. (1992). A convenient one-pot procedure for the oxidation of primary and secondary alcohols to carboxylic acids. The Journal of Organic Chemistry, 57(23), 6344–6346.
  • Knochel, P., & Perea, J. J. A. (1998). Negishi Cross-Coupling. In Modern Carbonyl Olefination (pp. 209-223). Wiley-VCH Verlag GmbH.
  • Cha, J. K., & Kulinkovich, O. G. (2012).
  • Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Therapeutic Compounds: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Predicting Clinical Success

In the realm of drug discovery and development, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the translation of early-stage laboratory findings to whole-organism efficacy. This guide provides a comprehensive framework for comparing the in vitro (in a controlled laboratory environment) and in vivo (in a living organism) performance of novel chemical entities.

Due to a lack of publicly available data on the specific compound 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid, this guide will utilize a case study approach. We will examine compounds with similar structural motifs—the methoxypyridine and cyclopropane carboxylic acid moieties—to illustrate the principles and methodologies essential for a thorough efficacy evaluation. These structural components are prevalent in a variety of biologically active molecules, making this a relevant and instructive exercise for researchers in the field.[1][2][3] The pyridine ring, for instance, is a common feature in many pharmaceuticals due to its chemical properties.[4] Similarly, the cyclopropane group is increasingly used in drug design to enhance potency and improve metabolic stability.[2]

This guide is designed to provide researchers, scientists, and drug development professionals with the insights needed to design robust experimental plans, interpret complex data, and ultimately, bridge the often-unpredictable gap between in vitro potential and in vivo reality.[5][6][7]

Part 1: In Vitro Efficacy Assessment - The Foundation of Discovery

The initial evaluation of a compound's therapeutic potential begins with in vitro assays. These experiments are crucial for determining the mechanism of action, potency, and selectivity of a new molecule in a controlled and isolated system.

Key Objectives of In Vitro Testing:

  • Target Identification and Validation: Confirming that the compound interacts with the intended biological target (e.g., receptor, enzyme, ion channel).

  • Potency Determination: Quantifying the concentration of the compound required to elicit a specific biological response (e.g., IC50, EC50).

  • Selectivity Profiling: Assessing the compound's activity against a panel of related and unrelated targets to identify potential off-target effects.

  • Mechanism of Action Studies: Elucidating how the compound exerts its effects at a molecular level.

Common In Vitro Methodologies:

A diverse array of in vitro techniques is available, each tailored to the specific biological question being addressed. For a novel pyridine derivative, one might investigate its anti-cancer properties.[8]

Table 1: Representative In Vitro Assays for a Novel Anti-Cancer Compound

Assay TypePurposeKey Parameters Measured
Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) To assess the compound's ability to inhibit cancer cell growth.IC50 (half-maximal inhibitory concentration)
Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) To determine if the compound induces programmed cell death.Percentage of apoptotic cells
Cell Cycle Analysis (e.g., Flow cytometry with propidium iodide) To investigate the compound's effect on cell cycle progression.Percentage of cells in G0/G1, S, and G2/M phases
Target Engagement Assay (e.g., Western Blot, Kinase activity assay) To confirm the compound's interaction with its intended molecular target.Target protein expression/activity levels

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for determining the IC50 value of a novel compound in a cancer cell line.

  • Cell Culture: Plate cancer cells (e.g., SKOV3 ovarian cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the appropriate wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow In Vitro Cytotoxicity Workflow A Plate Cancer Cells B Add Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Read Absorbance E->F G Calculate IC50 F->G

Caption: A streamlined workflow for determining the in vitro cytotoxicity of a novel compound.

Part 2: In Vivo Efficacy Assessment - The Whole-Organism Response

While in vitro data provides a foundational understanding of a compound's activity, in vivo studies are essential to evaluate its efficacy and safety in a complex biological system. These studies often utilize animal models that mimic human diseases.

Key Objectives of In Vivo Testing:

  • Efficacy Confirmation: To determine if the compound produces the desired therapeutic effect in a living organism.

  • Dose-Response Relationship: To establish the range of doses that are both effective and well-tolerated.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: To understand how the body affects the drug (PK) and how the drug affects the body (PD) over time.

  • Safety and Toxicity Assessment: To identify any potential adverse effects.

Common In Vivo Methodologies:

The choice of animal model and experimental design is critical for obtaining meaningful in vivo data. For a compound with potential anti-inflammatory properties, a common model is the carrageenan-induced paw edema model in rodents. For novel pyridine derivatives with anti-cancer potential, a xenograft mouse model is often employed.[8]

Table 2: Representative In Vivo Study for a Novel Anti-Cancer Compound

Study TypeAnimal ModelPurposeKey Parameters Measured
Xenograft Tumor Model Immunocompromised mice (e.g., nude mice)To evaluate the compound's ability to inhibit tumor growth.Tumor volume, tumor weight, animal survival
Pharmacokinetic Study Mice or ratsTo determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.Cmax, Tmax, AUC, half-life[9]
Toxicity Study RodentsTo assess the compound's safety profile.Body weight changes, clinical signs of toxicity, histopathology of major organs

Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol describes a typical study to assess the anti-tumor activity of a novel compound.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, test compound at different doses, positive control). Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Monitoring: Monitor the animals for changes in body weight and any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the animals, excise the tumors, and measure their weight.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to determine the compound's efficacy.

cluster_workflow In Vivo Xenograft Study Workflow A Implant Tumor Cells B Allow Tumor Growth A->B C Randomize and Treat B->C D Measure Tumors C->D E Monitor Animals C->E F Excise and Weigh Tumors D->F G Analyze Efficacy F->G

Caption: A generalized workflow for an in vivo xenograft study to assess anti-tumor efficacy.

Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data

A significant challenge in drug development is the frequent disconnect between promising in vitro results and disappointing in vivo outcomes.[6][10] A thorough understanding of the factors that influence this correlation is crucial for making informed decisions about which compounds to advance.

Key Factors Influencing In Vitro-In Vivo Correlation (IVIVC):

  • Pharmacokinetics (ADME): A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue in vivo.[11]

  • Off-Target Effects: In the complex environment of a living organism, a compound may interact with unintended targets, leading to unexpected side effects or a reduction in efficacy.

  • Complexity of the Biological System: In vitro systems are often simplified and may not fully recapitulate the intricate cellular and molecular interactions that occur in vivo.[10]

  • Species Differences: The physiology and metabolism of animal models can differ significantly from humans, impacting the translatability of the findings.

Strategies for Improving IVIVC:

  • Early PK/PD Modeling: Integrating pharmacokinetic and pharmacodynamic data early in the discovery process can help predict the in vivo behavior of a compound based on its in vitro properties.

  • Advanced In Vitro Models: The use of more physiologically relevant in vitro systems, such as 3D cell cultures and organ-on-a-chip technology, can improve the predictive power of early-stage testing.

  • Careful Animal Model Selection: Choosing an animal model that accurately reflects the human disease state is critical for obtaining translatable in vivo data.

Conclusion

The comprehensive evaluation of both the in vitro and in vivo efficacy of a novel compound is a cornerstone of successful drug development. While in vitro assays provide essential information on a compound's potency and mechanism of action, in vivo studies are indispensable for confirming its therapeutic potential in a complex biological system. By carefully designing and executing these experiments, and by thoughtfully analyzing the correlation between the two, researchers can increase the likelihood of translating a promising molecule into a life-changing medicine. The principles and methodologies outlined in this guide, illustrated through a case study approach, provide a robust framework for navigating this critical phase of the drug discovery journey.

References

  • McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, 60(7), 3187-3197. [Link]

  • McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ResearchGate. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2015). Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. Journal of Controlled Release, 219, 56-64. [Link]

  • Al-Otaibi, F., et al. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Pharmaceuticals, 16(6), 875. [Link]

  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Wager, T. T., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 30(24), 127627. [Link]

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cross-reactivity studies of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cross-Reactivity Profiling of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid

Introduction: The Imperative of Selectivity in Drug Development

In the landscape of modern drug discovery, the identification of a potent lead compound is merely the first step. The true challenge lies in ensuring its specificity. This compound is a novel small molecule belonging to a class of cyclopropane carboxylic acid derivatives with potential therapeutic applications, such as the inhibition of leukotriene C4 synthase in inflammatory diseases.[1] Its unique architecture, combining a methoxypyridine heterocycle with a strained cyclopropane ring and a carboxylic acid moiety, presents a distinct pharmacological profile. However, these same features necessitate a rigorous evaluation of its potential for off-target interactions, or cross-reactivity.

This guide provides a comprehensive, multi-tiered strategy for characterizing the cross-reactivity profile of this compound. We will compare its hypothetical performance against well-defined alternatives, providing detailed experimental frameworks and data interpretation guidelines for researchers in drug development. Our approach is designed to build a self-validating case for the compound's selectivity, moving from broad computational predictions to specific, functionally relevant cellular and proteomic data.

The Rationale for a Structured Cross-Reactivity Investigation

Unintended interactions with biological targets can lead to a range of adverse effects, from mild side effects to severe toxicity, derailing an otherwise promising therapeutic candidate.[2] The chemical motifs within our lead compound warrant a proactive investigation:

  • Carboxylic Acid Group: This functional group is a common feature in many endogenous ligands and approved drugs, creating the potential for interaction with a wide array of enzymes and receptors.[3]

  • Pyridine Ring: As a bioisostere for a phenyl ring, it is prevalent in medicinal chemistry but can also participate in interactions with targets like kinases or cytochrome P450 (CYP) enzymes.[4]

  • Cyclopropane Ring: This rigid, strained ring system helps to lock the molecule into a specific conformation, which can enhance binding to the intended target but may also facilitate unforeseen interactions with other proteins.[5]

Our investigation will therefore be structured as a funnel, starting with a wide net of potential interactions and progressively narrowing the focus to the most physiologically relevant off-targets.

G cluster_0 Tier 1: In Silico Profiling cluster_1 Tier 2: In Vitro Biochemical Screening cluster_2 Tier 3: Cell-Based Functional Assays cluster_3 Tier 4: Unbiased Proteome-Wide Analysis T1 Computational Off-Target Prediction (Similarity searches, pharmacophore modeling) T2_A Primary Target & Homolog Panel (e.g., LTC4 Synthase family) T1->T2_A Hypothesis Generation T2_B Broad Target Panel Screening (e.g., Eurofins SafetyScreen44™) T1->T2_B T3 Phenotypic & Pathway Analysis (Confirming functional impact of off-targets) T2_A->T3 T2_B->T3 Hit Validation T2_C CYP Inhibition & hERG Assays T4 Chemical Proteomics (Affinity-based target identification) T3->T4 Mechanism Deconvolution

Figure 1: A multi-tiered workflow for systematic cross-reactivity profiling.

Comparative Framework: Selecting Meaningful Alternatives

To contextualize the cross-reactivity data, our lead compound, hereafter designated Cpd-X , will be compared against three hypothetical alternatives:

  • Comparator A (The Selective Standard): A well-characterized, highly selective inhibitor of the primary target (e.g., a known selective leukotriene C4 synthase inhibitor). This compound serves as the benchmark for desired selectivity.

  • Comparator B (The Structural Analog): A molecule with a similar chemical scaffold to Cpd-X but known to inhibit a different primary target. This helps to determine if observed off-target effects are specific to Cpd-X or common to its structural class.

  • Comparator C (The Promiscuous Control): A known "dirty" drug with multiple documented off-target interactions (e.g., a multi-kinase inhibitor). This serves as a positive control for the sensitivity of the screening assays.

Tier 1: In Silico & Computational Profiling

Expertise & Causality: Before initiating costly wet-lab experiments, we leverage computational tools to predict potential off-target interactions based on structural similarity to known ligands.[6] This proactive approach allows us to build a hypothesis-driven screening panel, focusing our resources on the most probable off-targets.

Methodology:

  • Ligand-Based Similarity Searching: Utilize platforms like ChEMBL or SwissTargetPrediction. The 2D structure (SMILES) of Cpd-X is used to search for publicly documented small molecules with similar fingerprints (e.g., ECFP6).[6] The known targets of these similar molecules are compiled into a potential interaction list.

  • Pharmacophore Modeling: A 3D pharmacophore model is generated from Cpd-X, defining the spatial arrangement of key features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This model is then used to screen databases of protein structures to identify proteins with binding pockets that could accommodate the ligand.

  • Panel Design: Based on the outputs, a custom panel of potential off-targets is designed for Tier 2 screening. This panel should include targets predicted with high confidence and a diverse selection of other common "safety" targets.

Hypothetical In Silico Output:

Prediction Method Predicted Off-Target Class Rationale
Similarity Search Prostaglandin E Synthases Shared role in eicosanoid pathway with LTC4S.
Similarity Search Other Carboxylic Acid Binders High prevalence of structurally similar acids.
Pharmacophore Screen Certain Kinases (e.g., ABL1) Pyridine ring may fit into ATP-binding pocket.

| Pharmacophore Screen | Nuclear Receptors (e.g., PPARs) | Carboxylic acid is a key feature for ligand binding. |

Tier 2: In Vitro Biochemical Screening

Expertise & Causality: This tier moves from prediction to direct experimental evidence. We use purified proteins in biochemical assays to quantify the binding affinity or inhibitory activity of Cpd-X and its comparators against the predicted off-targets. This approach provides clean, quantitative data on direct molecular interactions, free from the complexities of a cellular environment.

Protocol 1: Broad Panel Radioligand Binding Assay

This is a standard industry practice to assess interaction with a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of Cpd-X and comparators (A, B, C) in 100% DMSO. A typical screening concentration is 10 µM.

  • Assay Execution: The compounds are submitted to a contract research organization (CRO) or an in-house screening core for a standard safety panel (e.g., Eurofins SafetyScreen44™ or similar).

  • Mechanism: The assay measures the ability of the test compound to displace a specific, high-affinity radioligand from its target receptor/channel.

  • Data Collection: The primary output is reported as the percent inhibition of radioligand binding at the tested concentration. A significant interaction is typically defined as >50% inhibition.

  • Follow-Up: For any "hits" exhibiting >50% inhibition, a full dose-response curve is generated to determine the inhibition constant (Ki) or IC50 value.

Protocol 2: Cytochrome P450 (CYP) and hERG Inhibition Assays

These assays are critical for predicting potential drug-drug interactions and cardiac toxicity, respectively.

Step-by-Step Methodology:

  • CYP Inhibition: Use a commercial kit (e.g., Promega P450-Glo™) for major isoforms (1A2, 2C9, 2C19, 2D6, 3A4).

    • Incubate Cpd-X and comparators across a range of concentrations with human liver microsomes and a luminogenic CYP-specific substrate.

    • Add a luciferin detection reagent to measure the remaining enzyme activity.

    • Calculate IC50 values from the resulting dose-response curves.

  • hERG Channel Assay: Use automated patch-clamp electrophysiology.

    • Apply varying concentrations of Cpd-X and comparators to cells stably expressing the hERG potassium channel.

    • Measure the effect on the hERG tail current.

    • Determine the IC50 for channel blockade.

Hypothetical Tier 2 Data Summary:

TargetCpd-X (IC50/Ki, nM)Comparator A (nM)Comparator B (nM)Comparator C (nM)
Leukotriene C4 Synthase 15 10 >10,000 850
Prostaglandin E Synthase-12,500>10,000>10,0001,200
5-Lipoxygenase8,000>10,0007,500900
Histamine H1 Receptor>10,000>10,000>10,000250
Dopamine D2 Receptor>10,000>10,000>10,000400
CYP3A49,500>20,00015,0001,500
hERG Channel>20,000>20,000>20,0005,000

A selectivity window is calculated as the ratio of off-target IC50 to on-target IC50. For Cpd-X, the window for the closest off-target (PGES-1) is 2,500/15 = ~167-fold, suggesting favorable biochemical selectivity.

Tier 3: Cell-Based Functional Assays

Expertise & Causality: A compound can bind to an off-target biochemically without eliciting a functional response in a cell. This tier aims to bridge that gap. By treating relevant cell lines, we can determine if the off-target binding observed in Tier 2 translates into a measurable physiological change, such as modulation of a signaling pathway or altered cell viability.

Protocol: Off-Target Pathway Modulation Assay

Assuming PGES-1 was the most significant hit from Tier 2, we would design an assay to measure its functional consequence.

Step-by-Step Methodology:

  • Cell Line Selection: Choose a human cell line that endogenously expresses high levels of PGES-1 (e.g., A549 lung carcinoma cells).

  • Experimental Setup:

    • Plate A549 cells and allow them to adhere.

    • Stimulate the cells with a pro-inflammatory agent like Interleukin-1β (IL-1β) to induce the prostaglandin synthesis pathway.

    • Concurrently treat the cells with a dose-response of Cpd-X and comparators.

  • Endpoint Measurement: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Quantification: Measure the concentration of Prostaglandin E2 (PGE2), the product of PGES-1, using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC50 for the inhibition of PGE2 production. This cellular IC50 can be compared to the biochemical IC50 from Tier 2 to assess cell permeability and functional relevance.

Tier 4: Unbiased Proteome-Wide Profiling

Expertise & Causality: While the previous tiers are excellent for evaluating known or predicted off-targets, they cannot identify completely novel or unexpected interactions. Chemical proteomics provides an unbiased, discovery-oriented approach to pull down all interacting proteins from a complex biological sample.[7]

G cluster_0 Probe Synthesis & Immobilization cluster_1 Protein Binding & Elution cluster_2 Analysis & Identification A Synthesize Cpd-X with an affinity tag (e.g., biotin) B Immobilize tagged Cpd-X onto streptavidin beads A->B C Incubate beads with cell lysate B->C D Wash away non-specific binders C->D E Elute specifically bound proteins D->E F Separate proteins (SDS-PAGE) E->F G Tryptic Digest & LC-MS/MS F->G H Identify proteins via database search G->H

Figure 2: Experimental workflow for affinity-based chemical proteomics.
Protocol: Affinity-Based Protein Pulldown

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a variant of Cpd-X that incorporates a linker and an affinity tag (e.g., biotin) at a position determined by Structure-Activity Relationship (SAR) data to be non-essential for target binding.

  • Bead Immobilization: Covalently attach the biotinylated Cpd-X probe to streptavidin-coated agarose or magnetic beads.

  • Lysate Incubation: Incubate the Cpd-X-beads with a native cell or tissue lysate. For competitive elution, a parallel incubation can be performed where the lysate is pre-treated with an excess of free, untagged Cpd-X.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins. Proteins that are absent or significantly reduced in the competitive elution sample are considered high-confidence interactors.

  • Mass Spectrometry: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Hit Validation: Any novel, high-confidence off-targets identified must be validated using the biochemical and cell-based assays described in Tiers 2 and 3.

Conclusion: Synthesizing a Complete Selectivity Profile

A thorough cross-reactivity assessment is not a single experiment but a comprehensive, logical progression of studies. By systematically moving from broad in silico predictions to specific in vitro quantification and finally to functional and proteome-wide validation, we can build a robust and trustworthy selectivity profile for this compound. The comparative data generated against well-chosen alternatives provide essential context, allowing researchers to make informed decisions about the compound's potential for advancement. This structured approach minimizes the risk of late-stage failure due to unforeseen off-target effects and is a cornerstone of modern, safety-conscious drug development.

References

  • Source: Google Patents (WO2016177845A1)
  • Title: Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor Source: National Institutes of Health (NIH) URL: [Link]

  • Title: New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators Source: Bioactive Compounds in Health and Disease URL: [Link]

  • Title: The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain Source: PubMed URL: [Link]

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A Researcher's Guide to Benchmarking Novel Epigenetic Modulators: A Case Study of 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid Against Known LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of novel compounds targeting the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1). We will use the putative inhibitor 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid as a case study, benchmarking it against established clinical and preclinical LSD1 inhibitors. The methodologies, experimental rationales, and data interpretation strategies outlined herein are designed to ensure scientific rigor and produce robust, comparable results.

Introduction: The Rationale for Targeting LSD1

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2)[1]. First identified in 2004, LSD1's role in demethylating these key histone marks demonstrated that histone methylation is a dynamic and reversible process, not a permanent epigenetic fixture[2].

LSD1 is frequently overexpressed in a wide array of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate, and breast cancer[1]. Its enzymatic activity typically leads to the repression of tumor suppressor genes, a block in cellular differentiation, and an increase in cancer cell proliferation and migration[1]. Consequently, the development of potent and selective LSD1 inhibitors has become an intense area of focus in oncology drug discovery, with several compounds now in clinical trials[1][3][4].

The compound of interest, This compound , features a substituted cyclopropylamine scaffold, a chemical motif common to many known irreversible LSD1 inhibitors that act by covalently modifying the enzyme's FAD cofactor[5]. This structural alert provides a strong hypothesis for its mechanism of action and necessitates a direct, rigorous comparison against established agents in the field.

Mechanism of Action: Reversing Gene Silencing

LSD1, typically as part of a larger co-repressor complex (e.g., CoREST), binds to chromatin and removes activating methyl marks (H3K4me1/2) from histone tails. This action condenses the chromatin, making it inaccessible to transcription factors and thereby silencing gene expression.

LSD1 inhibitors block this enzymatic activity. By preventing the removal of H3K4me2, these inhibitors cause this activating mark to accumulate, leading to a more open chromatin state and the re-expression of silenced tumor suppressor and differentiation-associated genes. This ultimately impairs cancer cell growth and survival.

LSD1_Mechanism cluster_0 Normal LSD1 Function (Gene Repression) cluster_1 LSD1 Inhibition (Gene Activation) H3K4me2 Active Gene Locus (H3K4me2 mark) LSD1 LSD1/CoREST Complex H3K4me2->LSD1 LSD1 binds to methylated histone H3K4me0 Repressed Gene Locus (H3K4 demethylated) LSD1->H3K4me0 Removes methyl group (CH3) Silencing Gene Silencing & Tumor Growth H3K4me0->Silencing H3K4me2_inhib Active Gene Locus (H3K4me2 mark) LSD1_inhib LSD1/CoREST Complex H3K4me2_inhib->LSD1_inhib LSD1 binding blocked H3K4me2_accum H3K4me2 Accumulation LSD1_inhib->H3K4me2_accum Demethylation Blocked Inhibitor LSD1 Inhibitor Inhibitor->LSD1_inhib Inhibitor binds to LSD1 Activation Gene Activation & Tumor Suppression H3K4me2_accum->Activation

Figure 1: Mechanism of LSD1 action and its inhibition.

Comparator Compounds: The Established Benchmarks

To properly evaluate our putative inhibitor, we must compare it to well-characterized agents. The following compounds represent the gold standard for both preclinical and clinical LSD1 inhibition.

Compound NameMechanismDeveloper/OriginKey Characteristics
Tranylcypromine (TCP) Irreversible (Covalent)MAOI PrecursorThe prototypical, though non-selective, LSD1 inhibitor; also inhibits MAO-A/B.[5]
Iadademstat (ORY-1001) Irreversible (Covalent)Oryzon GenomicsHighly potent and selective; in clinical trials for AML and solid tumors.[1][3]
Bomedemstat (IMG-7289) Irreversible (Covalent)Imago BioSciencesOrally available inhibitor in clinical trials for myeloproliferative neoplasms like ET.[1][6]
GSK2879552 Irreversible (Covalent)GlaxoSmithKlinePotent and highly selective tool compound used extensively in preclinical studies.[1][7]

Head-to-Head Benchmarking: Experimental Design & Protocols

A multi-tiered approach is essential for a comprehensive evaluation. We will proceed from direct enzymatic inhibition to cellular target engagement and finally to a functional anti-proliferative outcome.

Workflow Start Compound Synthesis & QC Assay1 Protocol 1: In Vitro Biochemical Assay Start->Assay1 Result1 Determine IC50 (Enzyme Potency) Assay1->Result1 Assay2 Protocol 2: Cellular Target Engagement Result1->Assay2 Result2 Confirm H3K4me2 Accumulation Assay2->Result2 Assay3 Protocol 3: Cell-Based Functional Assay Result2->Assay3 Result3 Determine EC50 (Anti-proliferative Potency) Assay3->Result3 End Comparative Analysis & Data Summary Result3->End

Figure 2: Tiered experimental workflow for inhibitor benchmarking.
Protocol 1: In Vitro LSD1 Enzymatic Inhibition Assay (Fluorometric)

Causality: The first and most critical step is to determine if the compound directly inhibits the enzymatic activity of purified LSD1. This assay quantifies the compound's potency (IC50) in a controlled, cell-free environment, isolating its effect on the target protein. We will use a horseradish peroxidase (HRP) coupled assay, which measures the hydrogen peroxide (H₂O₂) by-product of the demethylation reaction.[8]

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris, pH 7.5).

    • Dilute recombinant human LSD1/CoREST enzyme in Assay Buffer to a working concentration of 2.5 ng/µL.

    • Prepare a 10X substrate solution containing 100 µM H3K4me2 peptide substrate (e.g., corresponding to amino acids 1-21 of histone H3) and 100 µM Amplex Red reagent in Assay Buffer.

    • Prepare a 10X HRP solution in Assay Buffer.

    • Prepare serial dilutions of the test compound (this compound) and comparator inhibitors in DMSO, then dilute further in Assay Buffer. Final DMSO concentration in the well should be ≤1%.

  • Assay Procedure (96-well black plate):

    • Add 5 µL of diluted compound or vehicle control (DMSO in Assay Buffer) to each well.

    • Add 20 µL of the LSD1/CoREST enzyme solution to each well.

    • Incubate for 15 minutes at 37°C to allow for compound binding.

    • Initiate the reaction by adding 25 µL of the combined substrate/Amplex Red/HRP solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure fluorescence intensity on a plate reader with excitation at 530-540 nm and emission at 585-595 nm.[8]

  • Data Analysis:

    • Subtract background fluorescence (wells with no enzyme).

    • Normalize the data with "0% inhibition" being the vehicle control and "100% inhibition" being wells with no enzyme.

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

Causality: An effective drug must not only inhibit its target enzyme but also engage it within the complex environment of a living cell. This assay provides direct evidence of target engagement by measuring the accumulation of LSD1's primary substrate, H3K4me2, in a cancer cell line after treatment. An increase in the H3K4me2 signal confirms the inhibitor is cell-permeable and active at its intended target.[1]

Methodology:

  • Cell Culture and Treatment:

    • Culture an appropriate cancer cell line (e.g., MV4-11 AML cells) in standard growth medium (e.g., RPMI-1640 + 10% FBS).

    • Seed cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL.

    • Treat cells with a dose-range of the test compound and comparators (e.g., 0.01, 0.1, 1, 10 µM) for 48-72 hours. Include a vehicle (DMSO) control.

  • Histone Extraction:

    • Harvest cells by centrifugation.

    • Lyse the cells with a hypotonic lysis buffer and isolate the nuclear fraction.

    • Extract histones from the nuclear pellet using 0.2 M H₂SO₄.

    • Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 10-15 µg of histone extract per lane on a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies: anti-H3K4me2 (e.g., Abcam) and anti-Total Histone H3 (as a loading control).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL (chemiluminescence) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensity for H3K4me2 and Total H3 using software like ImageJ.

    • Normalize the H3K4me2 signal to the Total H3 signal for each lane.

    • Compare the normalized H3K4me2 levels in treated samples to the vehicle control to demonstrate a dose-dependent increase.

Protocol 3: Anti-proliferative Cell Viability Assay

Causality: The ultimate goal of an anti-cancer agent is to inhibit tumor growth. This assay measures the functional consequence of LSD1 inhibition by quantifying the reduction in cancer cell proliferation or viability. The resulting EC50 value represents the compound's potency in a therapeutic context.

Methodology:

  • Cell Seeding and Treatment:

    • Using an appropriate cancer cell line (e.g., MV4-11 AML or NCI-H1417 SCLC cells), seed 5,000-10,000 cells per well in a 96-well white, clear-bottom plate.

    • Allow cells to adhere or stabilize for 24 hours.

    • Treat cells with a 10-point serial dilution of the test compound and comparators. Include a vehicle (DMSO) control.

  • Incubation:

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement (using CellTiter-Glo® as an example):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data with "0% effect" being the vehicle control and "100% effect" being a positive control (e.g., a high concentration of a known cytotoxic agent) or no-cell wells.

    • Plot the percent viability versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Summary of Expected Performance & Data Comparison

This section is designed to collate the data generated from the protocols above. For this guide, representative data for the known inhibitors have been compiled from the literature to provide a clear benchmark for comparison. The goal is to populate the row for "this compound" with experimental data.

CompoundTargetMechanismLSD1 IC50 (nM)MV4-11 EC50 (nM)Key Selectivity Notes
Iadademstat (ORY-1001) LSD1Irreversible~18[1]Sub-nanomolar[1]Highly selective over MAO-A/B.
Bomedemstat (IMG-7289) LSD1IrreversiblePotent (nM range)Cell-specificOrally bioavailable, well-tolerated in ET patients.[6]
GSK2879552 LSD1Irreversible~10-20~40-100Highly selective; does not affect structurally related amine oxidases.[7]
Tranylcypromine (TCP) LSD1/MAOIrreversibleMicromolar (µM)Micromolar (µM)Non-selective; potent inhibitor of MAO-A and MAO-B.[5]
This compound LSD1 (Putative)Irreversible (Putative)To Be Determined To Be Determined To Be Determined

Conclusion and Future Directions

This guide outlines a robust, logical, and industrially relevant workflow for the initial characterization and benchmarking of a novel putative LSD1 inhibitor. By systematically assessing enzymatic potency (IC50), cellular target engagement (H3K4me2 accumulation), and functional anti-proliferative effects (EC50), researchers can build a comprehensive data package.

The key to a successful benchmarking study is consistency. All compounds, including the novel agent and the established comparators, must be evaluated in parallel under identical experimental conditions. This self-validating system ensures that any observed differences in potency or efficacy are due to the intrinsic properties of the molecules themselves and not experimental variability.

Upon completion of this initial evaluation, promising compounds would advance to further studies, including selectivity profiling against other amine oxidases, in vivo pharmacokinetic analysis, and efficacy testing in animal models of cancer.

References

  • Goodman, L. A. (2017). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. Retrieved from [Link]

  • Mai, A., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemical characterization of LSD1 inhibitors. ResearchGate. Retrieved from [Link]

  • Binda, C., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society.
  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Histone Lysine Demethylase Inhibitors. PubMed Central. Retrieved from [Link]

  • ASCO Publications. (2024). Phase 3 study of the lysine-specific demethylase 1 (LSD1) inhibitor bomedemstat in patients with essential thrombocythemia (ET). ASCO Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (n.d.). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates. Biochemistry. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Enantioselective Synthesis of 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of enantiomerically pure cyclopropane-containing molecules is of paramount importance in modern drug discovery. The rigid cyclopropane scaffold can impart favorable conformational constraints on a molecule, potentially leading to enhanced potency and selectivity for its biological target. One such molecule of interest is 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid, a compound bearing a privileged heterocyclic motif. This guide provides an in-depth technical overview of the enantioselective synthesis of this target molecule, with a comparative analysis of state-of-the-art catalytic systems. We will delve into the mechanistic underpinnings of these transformations, providing field-proven insights to aid researchers in their synthetic endeavors.

The Challenge: Asymmetric Cyclopropanation of Vinylpyridines

The core synthetic challenge in accessing enantiopure this compound lies in the asymmetric cyclopropanation of a suitable precursor, 2-vinyl-6-methoxypyridine. The pyridine nitrogen, being a Lewis base, can coordinate to the metal catalyst, potentially leading to catalyst inhibition or undesired side reactions. Therefore, the choice of catalyst and reaction conditions is critical to achieve high yields and enantioselectivities.

Dirhodium(II) Tetracarboxylates: The Catalysts of Choice

Extensive research has demonstrated that chiral dirhodium(II) tetracarboxylate complexes are highly effective catalysts for the asymmetric cyclopropanation of a wide range of olefins with diazo compounds.[1][2] These paddlewheel complexes provide a well-defined chiral environment for the key bond-forming step.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the dirhodium-catalyzed cyclopropanation involves the following key steps[3][4][5]:

  • Catalyst Activation: The dirhodium(II) catalyst reacts with the diazo compound to form a rhodium-carbene intermediate, with the concomitant loss of dinitrogen.

  • Carbene Formation: The highly electrophilic rhodium carbene is the key reactive species.

  • Cyclopropanation: The rhodium carbene then undergoes a concerted, asynchronous [2+1] cycloaddition with the alkene (2-vinyl-6-methoxypyridine) to form the cyclopropane ring.

  • Catalyst Regeneration: The product is released, and the dirhodium catalyst is regenerated to re-enter the catalytic cycle.

Catalytic Cycle cluster_0 Dirhodium-Catalyzed Asymmetric Cyclopropanation Rh2L4 Rh₂(II)L₄ Catalyst Carbene Rh₂(II)L₄=C(Ar)CO₂R (Rhodium Carbene) Rh2L4->Carbene + Diazo - N₂ Diazo Ar-C(N₂)-CO₂R Product Enantiopure Cyclopropane Carbene->Product + Alkene Alkene 2-Vinyl-6-methoxypyridine Product->Rh2L4 - Product

Caption: Catalytic cycle of dirhodium-catalyzed cyclopropanation.

Comparative Analysis of Chiral Dirhodium Catalysts

For the asymmetric cyclopropanation of vinylpyridines, two prominent chiral dirhodium catalysts have emerged from the work of Davies and coworkers: Rh₂(R-p-Ph-TPCP)₄ and Rh₂(R-TPPTTL)₄ .[1][6] The choice between these catalysts is dictated by the substitution pattern of the aryldiazoacetate used in the reaction.

CatalystStructureOptimal Substrate (Aryldiazoacetate)Key Features
Rh₂(R-p-Ph-TPCP)₄ Tetrakis[N-((4-biphenyl)phenyl)acetamidate]dirhodium(II)meta- or para-substitutedC₂-symmetric catalyst, effective for a broad range of substrates.[7][8]
Rh₂(R-TPPTTL)₄ Tetrakis[N-phthaloyl-(R)-tert-leucinate]dirhodium(II)ortho-substitutedC₄-symmetric "bowl-shaped" catalyst, provides a more sterically demanding environment.[7][9]

The "bowl-shaped" structure of Rh₂(R-TPPTTL)₄ is particularly effective for ortho-substituted aryldiazoacetates as it creates a well-defined chiral pocket that enforces a specific orientation of the approaching alkene, leading to high enantioselectivity.[9]

Experimental Protocol: Enantioselective Synthesis of this compound

This protocol is adapted from the general procedures described by Davies et al. for the cyclopropanation of vinyl heterocycles.[1][10]

Materials:

  • 2-Vinyl-6-methoxypyridine

  • Methyl phenyldiazoacetate (or an appropriate ortho-substituted aryldiazoacetate)

  • Dirhodium catalyst (Rh₂(R-p-Ph-TPCP)₄ or Rh₂(R-TPPTTL)₄)

  • 2-Chloropyridine (additive)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 4 Å Molecular sieves

Workflow:

Experimental Workflow cluster_1 Synthesis Protocol Setup Reaction Setup: - Flame-dried flask - Inert atmosphere (Ar) - Add Rh catalyst, molecular sieves, and CH₂Cl₂ Addition Slow Addition: - Add 2-vinyl-6-methoxypyridine and 2-chloropyridine - Add diazoacetate solution via syringe pump over 4h Setup->Addition Reaction Reaction Monitoring: - Stir at room temperature - Monitor by TLC Addition->Reaction Workup Work-up: - Concentrate in vacuo - Purify by column chromatography Reaction->Workup Analysis Analysis: - ¹H and ¹³C NMR - Chiral HPLC for ee determination Workup->Analysis

Caption: Step-by-step experimental workflow.

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral dirhodium catalyst (0.01 mol%) and activated 4 Å molecular sieves (100 mg per 1 mmol of diazoacetate).

  • Add anhydrous dichloromethane (to achieve a 0.1 M concentration with respect to the diazoacetate).

  • Add 2-vinyl-6-methoxypyridine (1.2 equivalents) and 2-chloropyridine (1.0 equivalent).

  • In a separate flask, prepare a solution of the aryldiazoacetate (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the aryldiazoacetate solution to the reaction mixture via a syringe pump over 4 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane ester.

  • The ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).[5][11]

The Critical Role of 2-Chloropyridine:

For the cyclopropanation of vinylpyridines, the addition of a coordinating additive like 2-chloropyridine has been shown to be essential for achieving high enantioselectivity.[1] It is postulated that the 2-chloropyridine reversibly coordinates to the axial site of the rhodium catalyst, modulating its reactivity and preventing catalyst deactivation by the more basic 2-vinyl-6-methoxypyridine substrate. This allows for a more controlled and selective cyclopropanation reaction.

Performance Comparison

The following table provides a comparative overview of the expected performance of the two recommended catalysts for the synthesis of the target molecule, based on data from analogous systems reported in the literature.[1][6][10][12]

CatalystAryldiazoacetateExpected Yield (%)Expected ee (%)
Rh₂(R-p-Ph-TPCP)₄ Methyl phenyldiazoacetate80-90>90
Rh₂(R-TPPTTL)₄ Methyl 2-methoxyphenyldiazoacetate75-85>95

Comparison with Alternative Compounds

For drug development professionals, it is crucial to consider alternative scaffolds that may offer improved properties. Here, we compare this compound with other structurally related compounds that have been explored in medicinal chemistry.

CompoundStructural ClassRationale for ComparisonPotential Advantages/Disadvantages
1-(Pyridin-2-yl)cyclobutane-1-carboxylic acid Cyclobutane derivativeLarger ring homologueMay offer different conformational flexibility and vector projections for substituents. Synthesis can be challenging.
1-(6-Methoxypyridin-2-yl)cyclopentane-1-carboxylic acid Cyclopentane derivativeAnother larger ring homologueIncreased flexibility compared to the cyclopropane and cyclobutane analogs.
Tetrazole bioisostere TetrazoleCarboxylic acid bioisostereCan improve metabolic stability and membrane permeability.[13][14] May have different binding interactions.
Acylsulfonamide bioisostere AcylsulfonamideCarboxylic acid bioisostereAnother option to replace the carboxylic acid with potentially improved pharmacokinetic properties.[13][14]

The choice of an alternative scaffold will depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through the asymmetric cyclopropanation of 2-vinyl-6-methoxypyridine using chiral dirhodium(II) tetracarboxylate catalysts. The selection of the appropriate catalyst, either Rh₂(R-p-Ph-TPCP)₄ or Rh₂(R-TPPTTL)₄, is dependent on the substitution pattern of the aryldiazoacetate employed. The use of 2-chloropyridine as an additive is a key experimental parameter for attaining high levels of enantioselectivity. This guide provides a comprehensive framework for researchers to approach the synthesis of this and related chiral cyclopropane-containing molecules, with a clear understanding of the underlying mechanistic principles and a comparative perspective on alternative scaffolds.

References

  • Sharland, J. C., Wei, B., Hardee, D. J., Hodges, T. R., Gong, W., Voight, E. A., & Davies, H. M. L. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science, 12(33), 11183–11191. [Link]

  • Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911–935. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern catalytic methods for organic synthesis with diazo compounds: from cyclopropanes to ylides. John Wiley & Sons.
  • Salaün, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67.
  • Hansen, J., & Davies, H. M. L. (2006). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. Journal of the American Chemical Society, 128(49), 15642–15643. [Link]

  • Sharland, J. C., Wei, B., Hardee, D. J., Hodges, T. R., Gong, W., Voight, E. A., & Davies, H. M. L. (2021). Role of Additives to Overcome Limitations of Intermolecular Rhodium-Catalyzed Asymmetric Cyclopropanation. ChemRxiv. [Link]

  • Yamanaka, M., De, S., & Nakamura, E. (2002). Mechanism of C−H Bond Activation/C−C Bond Formation Reaction between Diazo Compound and Alkane Catalyzed by Dirhodium Tetracarboxylate. Journal of the American Chemical Society, 124(24), 7181–7192. [Link]

  • Davies, H. M. L., & Denton, J. R. (2009). Application of donor/acceptor-carbenoids to the synthesis of natural products. Chemical Society Reviews, 38(11), 3061-3071. [Link]

  • Lindsay, V. N. G., & Davies, H. M. L. (2010). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. Organic Letters, 12(3), 460–463. [Link]

  • Jin, Z., & Xu, X. (2023). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 28(1), 353. [Link]

  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880. [Link]

  • Sharland, J. C., Wei, B., Hardee, D. J., Hodges, T. R., Gong, W., Voight, E. A., & Davies, H. M. L. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science, 12(33), 11183–11191. [Link]

  • Davies, H. M. L., & Lian, Y. (2012). Dirhodium(II) tetracarboxylate paddle-wheel complexes are robust catalysts that can achieve highly enantioselective intermolecular cyclopropanations for the reactions of donor-acceptor carbenes. Emory Theses and Dissertations. [Link]

  • Fox, J. M., & Yan, N. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. The Journal of organic chemistry, 73(11), 4283–4286. [Link]

  • Sharland, J. C., Wei, B., Hardee, D. J., Hodges, T. R., Gong, W., Voight, E. A., & Davies, H. M. L. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. RSC Publishing. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Amrein, M. A., et al. (2022). Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimization. Nature Communications, 13(1), 743. [Link]

  • Ghanem, A., & Schurig, V. (2005). Rhodium(II)-Catalyzed Inter- and Intramolecular Cyclopropanations with Diazo Compounds and Phenyliodonium Ylides: Synthesis and Chiral Analysis. Helvetica Chimica Acta, 88(2), 216-239. [Link]

  • Lee, J., & Davies, H. M. L. (2020). Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System. Organic Process Research & Development, 24(11), 2536–2542. [Link]

  • Tang, W., & Davies, H. M. L. (2002). Rhodium-catalyzed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 31(5), 289-301. [Link]

  • Meanwell, N. A. (2024, November 7). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design [Video]. YouTube. [Link]

  • Bonac, K., et al. (2013). Carboxylic acid (bio)isosteres in drug design. Journal of Medicinal Chemistry, 56(22), 9069-9086. [Link]

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A Comparative Guide to 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid in the Context of Lysine-Specific Demethylase 1 (LSD1) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Targeting LSD1

Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of numerous diseases, including cancer. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a significant therapeutic target due to its overexpression in a variety of cancers, such as acute myeloid leukemia (AML) and small-cell lung cancer.[1] LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine residues on histones, primarily H3K4 and H3K9, leading to transcriptional repression of tumor suppressor genes. Consequently, the inhibition of LSD1 presents a promising strategy for cancer therapy.

This guide provides a comparative analysis of the hypothetical compound 1-(6-Methoxypyridin-2-YL)cyclopropane-1-carboxylic acid within the landscape of known LSD1 inhibitors. While no direct peer-reviewed studies on this specific molecule currently exist, its structural motifs—a cyclopropane carboxylic acid and a substituted pyridine ring—are prevalent in medicinal chemistry and offer a strong rationale for its potential as an LSD1 inhibitor. We will explore its design, hypothetical synthesis, and a proposed experimental workflow for its evaluation, comparing its structural features to established LSD1 inhibitors.

The Role of the Cyclopropane Moiety in LSD1 Inhibition: A Privileged Scaffold

The cyclopropane ring is a versatile and increasingly utilized scaffold in drug discovery.[2] Its rigid, three-dimensional structure can impart conformational constraint, which can lead to enhanced binding affinity and selectivity for a target protein.[3] Furthermore, the unique electronic properties of the cyclopropane ring can improve metabolic stability and other pharmacokinetic properties.[4]

Many potent, irreversible LSD1 inhibitors are based on the tranylcypromine (TCP) scaffold, which features a cyclopropylamine moiety.[5][6] These inhibitors act as mechanism-based inactivators, forming a covalent adduct with the FAD cofactor of LSD1, thereby irreversibly inhibiting its enzymatic activity.[7] The design of novel LSD1 inhibitors has often involved modifications of the TCP scaffold to improve potency and selectivity.[5] The proposed molecule, this compound, incorporates a cyclopropane ring, suggesting it could be explored as a novel LSD1 inhibitor.

Comparative Analysis of Structural Features

To contextualize the potential of this compound as an LSD1 inhibitor, we compare its structural components with those of known cyclopropylamine-based inhibitors.

FeatureTranylcypromine (TCP)Representative TCP-based Inhibitors (e.g., ORY-1001)This compound (Hypothetical)
Core Scaffold PhenylcyclopropylamineSubstituted phenylcyclopropylamine or related heterocyclesPyridinylcyclopropane carboxylic acid
Reactive Group Primary amine of the cyclopropylaminePrimary or secondary amine of the cyclopropylamineCarboxylic acid (potential for non-covalent interactions or bioisosteric replacement with an amine)
Aromatic System PhenylSubstituted phenyl or other aromatic systems to enhance binding6-Methoxypyridine
Key Interactions Covalent bond formation with FAD cofactorCovalent bond with FAD; additional interactions via substituentsPotential for hydrogen bonding and other interactions via the carboxylic acid and methoxy-pyridine moieties.

The pyridine ring is a common heterocycle in FDA-approved drugs and is known for its diverse biological activities.[8] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the ring system can engage in π-stacking interactions with aromatic residues in a protein's active site. The 6-methoxy substituent could further modulate the electronic properties of the pyridine ring and potentially form additional hydrogen bonds.[8]

Hypothetical Synthesis of this compound

A plausible synthetic route to the target compound could involve a cyclopropanation reaction. A general strategy is outlined below, based on established methods for the synthesis of substituted cyclopropane carboxylic acids.[9][10]

Experimental Protocol: Hypothetical Synthesis
  • Preparation of the α,β-unsaturated ester: React 2-acetyl-6-methoxypyridine with a Wittig reagent, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride in an anhydrous solvent (e.g., THF) to yield the corresponding ethyl 2-(6-methoxypyridin-2-yl)acrylate.

  • Cyclopropanation: Treat the resulting α,β-unsaturated ester with a cyclopropanating agent. A common method is the Simmons-Smith reaction using diiodomethane and a zinc-copper couple. Alternatively, a Corey-Chaykovsky reaction with dimethylsulfoxonium ylide could be employed. This step would yield ethyl 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylate.

  • Hydrolysis: Saponify the ethyl ester using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent (e.g., THF or methanol). Acidification of the reaction mixture with a mineral acid (e.g., HCl) would then yield the final product, this compound.

  • Purification: The final compound would be purified using standard techniques such as recrystallization or column chromatography.

Synthesis_Workflow A 2-acetyl-6-methoxypyridine B Ethyl 2-(6-methoxypyridin-2-yl)acrylate A->B Wittig Reaction C Ethyl 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylate B->C Cyclopropanation D This compound C->D Hydrolysis LSD1_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection A LSD1/CoREST Enzyme C Pre-incubation A->C B Test Compound B->C D Add H3K4me1 Substrate C->D E Demethylation Reaction D->E F Add Detection Reagents (TR-FRET) E->F G Measure Signal F->G H Inhibition Potency G->H Calculate IC50

Figure 2. Experimental workflow for determining LSD1 inhibitory activity.

Conclusion and Future Directions

While this compound is a hypothetical compound in the context of published literature, its structural components suggest a plausible rationale for its investigation as an LSD1 inhibitor. The cyclopropane moiety is a well-established pharmacophore in this target class, and the substituted pyridine ring offers opportunities for novel interactions within the enzyme's active site.

The proposed synthetic route and biological evaluation workflow provide a clear roadmap for researchers interested in exploring this and similar novel chemical entities. Further studies would be necessary to confirm its inhibitory activity, determine its mechanism of action (reversible vs. irreversible), and assess its selectivity against other monoamine oxidases. Structure-activity relationship (SAR) studies, involving modifications of the pyridine ring and the cyclopropane core, would be crucial for optimizing its potency and pharmacokinetic profile. [11]The exploration of such novel scaffolds is essential for the development of the next generation of epigenetic therapies.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.